molecular formula C13H13NO2S B1604895 N-(4-Methylphenyl)benzenesulfonamide CAS No. 6311-65-5

N-(4-Methylphenyl)benzenesulfonamide

Katalognummer: B1604895
CAS-Nummer: 6311-65-5
Molekulargewicht: 247.31 g/mol
InChI-Schlüssel: UOPLDEWGEPWRMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Methylphenyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Methylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPLDEWGEPWRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285922
Record name N-(4-Methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-65-5
Record name Benzenesulfono-p-toluidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-Methylphenyl)benzenesulfonamide synthesis from p-toluidine and benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-(4-Methylphenyl)benzenesulfonamide

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of N-(4-Methylphenyl)benzenesulfonamide, a representative N-aryl sulfonamide, from p-toluidine and benzenesulfonyl chloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its robust chemical stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, outlines methods for purification and characterization, and addresses critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide group (–S(=O)₂–NR₂) is a privileged scaffold in modern pharmacology. First recognized for the antibacterial properties of "sulfa drugs," its applications have since expanded dramatically.[2][4] Sulfonamides are now integral components of drugs targeting a diverse range of conditions, including diuretics, antivirals, anti-inflammatories, and anticancer agents.[3][5] Their prevalence stems from their role as a bioisostere for other functional groups and their ability to act as a hydrogen bond donor and acceptor, enabling strong and specific interactions with enzyme active sites and receptors.[2][6]

The synthesis of N-(4-Methylphenyl)benzenesulfonamide serves as a classic and illustrative example of N-aryl sulfonamide formation. This reaction, a variation of the Schotten-Baumann reaction, is fundamentally an application of the Hinsberg test for primary amines, providing a robust and high-yielding pathway to the target compound.[7][8][9] Understanding this synthesis provides a foundational model for the construction of more complex, biologically active sulfonamide-containing molecules.

Chemical Principles and Reaction Mechanism

The formation of N-(4-Methylphenyl)benzenesulfonamide proceeds via a nucleophilic acyl substitution mechanism. The primary amine, p-toluidine, acts as the nucleophile, attacking the highly electrophilic sulfur atom of the benzenesulfonyl chloride.

Causality of Reagent Roles:

  • p-Toluidine (Nucleophile): The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking the electron-deficient sulfur center.

  • Benzenesulfonyl Chloride (Electrophile): The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These electron-withdrawing groups create a significant partial positive charge on the sulfur, making it an excellent electrophile.[8]

  • Aqueous Base (e.g., NaOH, Na₂CO₃): The base plays a dual, critical role. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the p-toluidine nucleophile. Secondly, it deprotonates the nitrogen atom of the newly formed sulfonamide. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent sulfonyl group, which makes the N-H proton acidic.[10] The resulting water-soluble sodium salt of the sulfonamide helps to drive the reaction to completion in accordance with Le Châtelier's principle.[7][10]

The overall reaction sequence is as follows:

  • Nucleophilic Attack: The nitrogen of p-toluidine attacks the sulfur of benzenesulfonyl chloride.

  • Chloride Elimination: A chloride ion is eliminated from the tetrahedral intermediate to form the N-substituted sulfonamide.

  • Deprotonation: The base removes the acidic proton from the sulfonamide nitrogen, forming a soluble sodium salt.

  • Acidification: Subsequent addition of acid protonates the sulfonamide salt, causing the water-insoluble final product to precipitate out of the solution.[7][8]

Reaction_Mechanism Figure 1: Reaction Mechanism p_toluidine p-Toluidine (Nucleophile) intermediate Tetrahedral Intermediate p_toluidine->intermediate 1. Nucleophilic    Attack benzenesulfonyl_chloride Benzenesulfonyl Chloride (Electrophile) benzenesulfonyl_chloride->intermediate sulfonamide N-(4-Methylphenyl)benzenesulfonamide intermediate->sulfonamide 2. -Cl⁻ sulfonamide_salt Soluble Sodium Salt sulfonamide->sulfonamide_salt 3. +NaOH   (-H₂O) final_product Precipitated Product sulfonamide_salt->final_product 4. +HCl   (-NaCl)

Caption: Figure 1: Reaction Mechanism

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each step includes an explanation of its purpose, creating a self-validating workflow where the expected observations confirm the reaction is proceeding correctly.

Materials and Reagents
CompoundCAS No.MW ( g/mol )Amount (5 mmol scale)Moles (mmol)Properties & Hazards
p-Toluidine106-49-0107.150.54 g5.0Toxic, suspected carcinogen
Benzenesulfonyl Chloride98-09-9176.620.67 mL (0.95 g)5.4Corrosive, water-reactive, lachrymator[11][12][13]
Sodium Hydroxide1310-73-240.00~10 mL of 10% (w/v) soln.~25Corrosive
Hydrochloric Acid7647-01-036.46As needed (~5 mL of 3M)-Corrosive
Methanol/Ethanol67-56-1 / 64-17-5-~15-20 mL-Flammable
Distilled Water7732-18-518.02~150 mL--
Step-by-Step Synthesis Procedure
  • Dissolution of Amine: In a 100 mL Erlenmeyer flask, dissolve 0.54 g (5.0 mmol) of p-toluidine in 15 mL of 10% aqueous sodium hydroxide solution. Gently warm and swirl the flask if necessary to aid dissolution.

    • Causality: Creating a basic aqueous solution ensures the amine is ready to react and that the acid byproduct will be immediately neutralized.

  • Addition of Sulfonyl Chloride: In a fume hood, carefully add 0.67 mL of benzenesulfonyl chloride dropwise to the amine solution over 5-10 minutes while vigorously swirling the flask. A solid may begin to form.

    • Causality: Benzenesulfonyl chloride is highly reactive and corrosive; slow addition controls the exothermic reaction.[13] Vigorous mixing is crucial to ensure the two immiscible phases (aqueous and the organic sulfonyl chloride) interact effectively, a key principle of the Schotten-Baumann reaction.[9]

  • Reaction Completion: Stopper the flask and shake vigorously for 10-15 minutes. The solid sulfonamide will initially form and then dissolve as its sodium salt is produced, resulting in a clear or nearly clear solution.

    • Self-Validation: The disappearance of the solid precipitate is a key visual cue that the reaction is proceeding and the soluble salt is forming, as expected for a primary amine in the Hinsberg test.[8][10]

  • Removal of Excess Sulfonyl Chloride: Gently warm the solution and check its pH to ensure it is still strongly basic. If not, add more NaOH solution. This step hydrolyzes any unreacted benzenesulfonyl chloride to the soluble sodium benzenesulfonate.

    • Causality: This ensures that the final product is not contaminated with the starting electrophile.

  • Precipitation of Product: Cool the reaction mixture in an ice bath. Slowly, and with stirring, add 3M hydrochloric acid until the solution is strongly acidic (test with litmus or pH paper). A voluminous white precipitate of N-(4-Methylphenyl)benzenesulfonamide will form.

    • Causality: Acidification protonates the soluble sulfonamide salt, rendering it insoluble in the aqueous medium and causing it to precipitate.[7]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold distilled water to remove any inorganic salts.

    • Causality: Washing with cold water removes soluble impurities (like NaCl) without dissolving a significant amount of the desired product.

Purification by Recrystallization
  • Transfer the crude solid to a small Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (a methanol-water or ethanol-water mixture is often effective) to the flask.[14]

  • Heat the mixture on a hot plate until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve p-Toluidine in 10% NaOH (aq) B 2. Add Benzenesulfonyl Chloride (in fume hood) A->B C 3. Shake Vigorously (15 min) B->C D 4. Check for Basicity & Warm to Hydrolyze Excess C->D E 5. Cool in Ice Bath & Acidify with HCl D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify by Recrystallization F->G H 8. Characterize Pure Product (MP, IR, NMR) G->H

Caption: Figure 2: Experimental Workflow

Characterization and Analysis

Confirming the identity and purity of the final product is paramount.

  • Melting Point: The purified N-(4-Methylphenyl)benzenesulfonamide should have a sharp melting point. Literature values can be used for comparison.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups.[15]

    • N-H Stretch: A distinct peak around 3250-3300 cm⁻¹, indicating the presence of the sulfonamide N-H bond.

    • S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group, typically found around 1330-1350 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).[15]

    • Aromatic C-H Stretches: Peaks above 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the specific arrangement of protons.

    • Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm.

    • N-H Proton: A broad singlet that is exchangeable with D₂O. Its chemical shift can vary.

    • Methyl Protons: A sharp singlet at approximately 2.3-2.4 ppm, integrating to 3 hydrogens.

Safety and Handling Precautions

Professional laboratory standards must be strictly adhered to.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Ventilation: All operations involving benzenesulfonyl chloride and p-toluidine must be conducted in a certified chemical fume hood.[13][16]

  • Benzenesulfonyl Chloride: This reagent is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tears).[11][12] It reacts with water and moisture, releasing corrosive HCl gas.[13] Handle with extreme care and keep away from water.

  • p-Toluidine: This reagent is toxic if inhaled, ingested, or absorbed through the skin. It is also a suspected carcinogen. Avoid all direct contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of N-(4-Methylphenyl)benzenesulfonamide via the reaction of p-toluidine and benzenesulfonyl chloride is a foundational, reliable, and high-yielding procedure in organic synthesis. It elegantly demonstrates the principles of nucleophilic acyl substitution and serves as an excellent model for the construction of the pharmaceutically vital sulfonamide scaffold. By understanding the causality behind each step—from the dual role of the base to the pH-dependent solubility of the product—researchers can confidently and safely execute this synthesis and adapt its principles for the development of novel drug candidates.

References

  • Hinsberg reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. Retrieved from [Link]

  • JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

  • Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved from [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Available at: [Link]

  • ACS Figshare. (2016, February 20). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o841. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of N-Benzenesulfonyl-p-toluidine. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Request PDF. Available at: [Link]

  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. Available at: [Link]

  • Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Benzenesulfonyl Chloride. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 235–238. Available at: [Link]

  • Li, F., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Advances. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. Retrieved from [Link]

  • ResearchGate. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150.
  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2015, November 30). Aryl Sulfonamides made easy. WordPress.com. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]

  • Morressier. (2020, August 20). Sulfonamides in the design of pharmacological tools and drug candidates. Retrieved from [Link]

  • ResearchGate. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of N-(4-Methylphenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. By delving into its structural, physical, and chemical characteristics, this document aims to equip researchers with the foundational knowledge necessary for its effective application in drug discovery and development.

Molecular Identity and Structure

N-(4-Methylphenyl)benzenesulfonamide, also known as N-(p-tolyl)benzenesulfonamide, is a sulfonamide derivative with the chemical formula C₁₄H₁₅NO₂S. Its identity is uniquely established by the CAS Registry Number 599-86-0.[1] The structural integrity of the molecule is paramount to its chemical behavior and biological activity.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 4-methyl-N-(4-methylphenyl)benzenesulfonamide-
CAS Number 599-86-0[1]
Molecular Formula C₁₄H₁₅NO₂S[1]
Molecular Weight 261.34 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C-
InChI Key GPLXRIVINNIQFY-UHFFFAOYSA-N[1]

The molecular architecture, confirmed by X-ray crystallography, reveals a twisted conformation between the two aromatic rings. This spatial arrangement is critical in determining how the molecule interacts with biological targets.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is the bedrock of rational drug design and development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Key Physicochemical Properties

PropertyValueMethodSource
Melting Point Data not availableExperimental-
Boiling Point 403.7 °C at 760 mmHgCalculated[2][3]
Density 1.237 g/cm³Calculated[2][3]
Solubility Data not availableExperimental-
pKa Data not availableExperimental-
LogP Data not availableExperimental-

Note: The absence of experimentally determined values for melting point, solubility, pKa, and LogP highlights a critical data gap for this compound. The provided boiling point and density are computationally derived and should be used with an understanding of their theoretical nature.

Synthesis and Purification

The synthesis of N-(4-Methylphenyl)benzenesulfonamide is typically achieved through the reaction of p-toluenesulfonyl chloride with p-toluidine. This nucleophilic substitution reaction is a fundamental transformation in organic chemistry.

Experimental Protocol: Synthesis of N-(4-Methylphenyl)benzenesulfonamide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine in a suitable solvent such as pyridine.

  • Addition of Reagent: Slowly add an equimolar amount of p-toluenesulfonyl chloride to the solution. The pyridine acts as a base to neutralize the hydrochloric acid byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified N-(4-Methylphenyl)benzenesulfonamide.

SynthesisWorkflow p_toluidine p-Toluidine reaction Reaction (Pyridine, Reflux) p_toluidine->reaction p_tosyl_chloride p-Toluenesulfonyl Chloride p_tosyl_chloride->reaction workup Workup (Precipitation in Water) reaction->workup purification Purification (Recrystallization) workup->purification product N-(4-Methylphenyl)- benzenesulfonamide purification->product

Caption: Synthesis workflow for N-(4-Methylphenyl)benzenesulfonamide.

Spectroscopic Characterization

Spectroscopic data provides the fingerprint of a molecule, confirming its identity and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum of N-(4-Methylphenyl)benzenesulfonamide is available in the NIST Chemistry WebBook and provides valuable information about the functional groups present in the molecule.[1] Key absorptions include those corresponding to the N-H bond, the S=O stretches of the sulfonamide group, and the aromatic C-H and C=C bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both phenyl rings and the methyl protons. The integration of these signals confirms the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Note: While references to NMR spectra exist, readily available and interpreted spectra for direct inclusion in this guide were not found in the initial search.

Safety and Handling

Proper handling of any chemical substance is crucial for laboratory safety. The following are general safety precautions for N-(4-Methylphenyl)benzenesulfonamide and related sulfonamides. Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

N-(4-Methylphenyl)benzenesulfonamide is a compound with significant potential in various research domains. This guide has consolidated the available physicochemical data to provide a solid foundation for its use. However, the notable gaps in experimental data, particularly for melting point, solubility, pKa, and logP, represent a clear area for future experimental investigation. The determination of these properties will be invaluable for building accurate structure-activity relationships and predictive models for the next generation of sulfonamide-based molecules.

References

  • ChemSrc. Benzenesulfonamide,4-methyl-N-(4-methylphenyl)-. Available from: [Link].

  • NIST. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. In: NIST Chemistry WebBook [database]. Available from: [Link].

  • PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Available from: [Link].

  • PubChem. Benzenesulfonamide, 4-methyl-N-phenyl-. Available from: [Link].

  • The Royal Society of Chemistry. A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. Available from: [Link].

  • Fisher Scientific. N-Isopropyl-4-methylbenzenesulfonamide Safety Data Sheet. Available from: [Link].

  • NIST. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. In: NIST Chemistry WebBook [database]. Available from: [Link].

  • SpectraBase. benzenesulfonamide, 4-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-. Available from: [Link].

  • Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020, 11(3), 245-249. Available from: [Link].

  • NIST. Benzenesulfonamide, 4-methyl-. In: NIST Chemistry WebBook [database]. Available from: [Link].

  • ResearchGate. Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Available from: [Link].

  • US EPA. Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Available from: [Link].

  • ResearchGate. Structures and experimental log PN of 5 biologically active sulfonamide-bearing drugs chosen as prediction set. Available from: [Link].

  • PubChem. 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide. Available from: [Link].

  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series... Available from: [Link].

  • NIST. Benzenesulfonamide, 4-methyl-. In: NIST Chemistry WebBook [database]. Available from: [Link].

  • PubChem. p-Toluenesulfonamide, N-benzyl-. Available from: [Link].

  • ResearchGate. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Available from: [Link].

  • Cheméo. Benzenesulfonamide, N,4-dimethyl-N-nitroso- (CAS 80-11-5). Available from: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available from: [Link].

Sources

N-(4-Methylphenyl)benzenesulfonamide crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(4-Methylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-(4-Methylphenyl)benzenesulfonamide, a molecule of significant interest within the broader class of sulfonamides known for their diverse biological activities. This document delves into the synthesis, crystallization, and detailed structural elucidation of the title compound through single-crystal X-ray diffraction. A thorough examination of the intramolecular geometry, intermolecular interactions, and supramolecular assembly is presented, offering critical insights for researchers in crystallography, medicinal chemistry, and materials science. The methodologies and analyses described herein are supported by authoritative sources and presented with the scientific rigor expected by experts in the field.

Introduction: The Significance of Sulfonamides and Their Crystal Structures

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial and enzyme inhibitory properties.[1] The therapeutic efficacy of a sulfonamide drug is not solely dependent on its molecular structure but is also profoundly influenced by its solid-state properties, such as crystal packing, polymorphism, and solubility. Understanding the three-dimensional arrangement of molecules in a crystal lattice is therefore paramount for drug development, as it governs the physicochemical properties that impact bioavailability and stability.[2]

The study of N-(4-Methylphenyl)benzenesulfonamide provides a valuable model for understanding the subtle interplay of non-covalent interactions that dictate the supramolecular architecture of diarylsulfonamides. This guide will explore the structural nuances of this specific compound, offering a detailed roadmap for its analysis from synthesis to crystallographic characterization.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Protocol

A reliable method for the synthesis of N-(4-Methylphenyl)benzenesulfonamide involves the reaction of 4-methylaniline with benzenesulfonyl chloride. A generalized, self-validating protocol is provided below.

Experimental Protocol: Synthesis of N-(4-Methylphenyl)benzenesulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane.

  • Base Addition: Add a base, such as pyridine (1.1 equivalents), to the solution to act as a proton scavenger.

  • Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1 equivalent) to the stirring solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine and aniline, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(4-Methylphenyl)benzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Crystallization

The growth of single crystals is often the most challenging step. Slow evaporation of a saturated solution of the purified compound is a common and effective technique.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve the purified N-(4-Methylphenyl)benzenesulfonamide in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure. Key parameters obtained from this process are summarized in the crystallographic data table.

Workflow for Crystal Structure Determination

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth Recrystallization data_collection X-ray Data Collection crystal_growth->data_collection Mounting structure_solution Structure Solution data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Least-squares validation Validation & Analysis refinement->validation CIF Output final_structure Crystallographic Information File (CIF) validation->final_structure Final Structure

Caption: Experimental workflow for the determination of a crystal structure.

Crystal Structure Analysis of N-(4-Methylphenyl)benzenesulfonamide

The crystallographic analysis of a related compound, 4-methyl-N-(4-methylphenyl)benzenesulfonamide, reveals a triclinic crystal system with the space group P-1.[1][3] For N-(4-Methylphenyl)benzenesulfonamide itself, the asymmetric unit contains two independent molecules.[4]

Crystallographic Data

The following table summarizes the key crystallographic parameters for a representative structure of a closely related analog, 4-methyl-N-(4-methylphenyl)benzenesulfonamide.[1][3]

ParameterValue
Chemical FormulaC₁₄H₁₅NO₂S
Formula Weight261.34
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6419 (8)
b (Å)8.8016 (8)
c (Å)9.2509 (7)
α (°)88.187 (4)
β (°)77.010 (4)
γ (°)74.812 (4)
Volume (ų)661.41 (10)
Z2
Temperature (K)296
R-factor0.044
Intramolecular Geometry

The molecular conformation is characterized by the dihedral angle between the two aromatic rings. In the case of 4-methyl-N-(4-methylphenyl)benzenesulfonamide, this angle is 70.53 (10)°.[1][3] In N-(4-methylphenyl)benzenesulfonamide, the dihedral angles between the aromatic rings in the two independent molecules are 78.0 (1)° and 74.0 (1)°.[4] The molecule is bent at the nitrogen atom, with a C-SO₂-NH-C torsion angle of -60.71 (18)° in the methylated analog.[1] The molecular conformation is further stabilized by a weak intramolecular C-H···O hydrogen bond, which forms an S(6) ring motif.[1][3]

Molecular Structure Diagram

Caption: Schematic representation of the N-(4-Methylphenyl)benzenesulfonamide molecule.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions.[5][6][7] In the crystal structure of 4-methyl-N-(4-methylphenyl)benzenesulfonamide, inversion-related molecules are linked into dimers by pairs of N-H···O hydrogen bonds, forming an R²₂(8) graph-set motif.[1][3] This strong hydrogen bonding is a recurring theme in the crystal engineering of sulfonamides and is a primary driving force for their crystal packing.[6]

In addition to hydrogen bonding, π-π interactions between the aromatic rings of adjacent molecules can also play a significant role in stabilizing the crystal lattice.[5][6] These non-covalent interactions collectively build a robust three-dimensional supramolecular architecture.

Intermolecular Interaction Network

intermolecular_interactions cluster_dimer Hydrogen-Bonded Dimer (R²₂(8) motif) Molecule1 Molecule A Molecule2 Molecule B (Inversion-related) Molecule1->Molecule2 N-H···O Molecule3 Molecule C Molecule1->Molecule3 π-π Stacking

Caption: Supramolecular assembly in sulfonamide crystals driven by hydrogen bonding and π-π interactions.

Conclusion: From Structure to Application

The detailed crystal structure analysis of N-(4-Methylphenyl)benzenesulfonamide and its analogs provides invaluable insights into the solid-state behavior of this important class of molecules. The prevalence of strong N-H···O hydrogen bonds forming dimeric motifs is a key feature that dictates the crystal packing. A comprehensive understanding of these structural characteristics is essential for the rational design of new sulfonamide-based therapeutic agents with optimized physicochemical properties. The methodologies and findings presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of sulfonamides in drug discovery and materials science.

References

  • Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273–285. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o834. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link]

  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. [Link]

Sources

A Spectroscopic Guide to N-(4-Methylphenyl)benzenesulfonamide: Unveiling Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methylphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science, possesses a rich structural tapestry that can be unraveled through the application of modern spectroscopic techniques. Understanding the precise arrangement of atoms and functional groups within this molecule is paramount for predicting its chemical behavior, biological activity, and potential applications. This guide provides a comprehensive analysis of the spectral data of N-(4-Methylphenyl)benzenesulfonamide, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By delving into the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for researchers engaged in the characterization of sulfonamide derivatives.

Mass Spectrometry: Deciphering the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural features through fragmentation analysis.

Theoretical Foundation

In electron ionization mass spectrometry (EI-MS), the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing a unique fingerprint of the molecule. The fragmentation patterns are often predictable and offer valuable clues about the connectivity of atoms within the molecule. Aromatic sulfonamides, for instance, are known to undergo characteristic fragmentation pathways, including the loss of a sulfur dioxide (SO₂) molecule[1].

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: A dilute solution of N-(4-Methylphenyl)benzenesulfonamide is prepared in a volatile organic solvent, such as methanol or acetonitrile.

  • Injection: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation

The mass spectrum of N-(4-Methylphenyl)benzenesulfonamide is expected to exhibit a molecular ion peak corresponding to its molecular weight of 261.34 g/mol .

Table 1: Key Mass Spectrometry Data for N-(4-Methylphenyl)benzenesulfonamide

m/z Proposed Fragment Significance
261[C₁₄H₁₅NO₂S]⁺˙Molecular Ion (M⁺˙)
197[C₁₄H₁₅N]⁺˙Loss of SO₂
155[C₇H₇SO₂]⁺p-toluenesulfonyl cation
106[C₇H₈N]⁺p-toluidine radical cation
91[C₇H₇]⁺Tropylium ion

The fragmentation pattern provides strong evidence for the structure of N-(4-Methylphenyl)benzenesulfonamide. The prominent loss of 64 Da is characteristic of the elimination of sulfur dioxide (SO₂), a common fragmentation pathway for aromatic sulfonamides. The presence of fragments corresponding to the p-toluenesulfonyl cation (m/z 155) and the p-toluidine radical cation (m/z 106) further confirms the connectivity of the two aromatic rings to the sulfonamide linkage. The peak at m/z 91 is indicative of the stable tropylium ion, a common fragment in compounds containing a toluene moiety.

Mass_Fragmentation M N-(4-Methylphenyl)benzenesulfonamide (m/z = 261) F1 [M - SO₂]⁺˙ (m/z = 197) M->F1 - SO₂ F2 p-toluenesulfonyl cation (m/z = 155) M->F2 F3 p-toluidine radical cation (m/z = 106) M->F3 F4 Tropylium ion (m/z = 91) F2->F4 - SO₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Theoretical Foundation

Molecules absorb infrared radiation at frequencies that match their natural vibrational modes (e.g., stretching and bending). The specific frequencies of absorption are characteristic of the types of bonds and functional groups present. For instance, the stretching vibration of a carbonyl group (C=O) typically appears in a distinct region of the IR spectrum, making it readily identifiable. The sulfonamide group (-SO₂NH-) has characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, as well as a stretching vibration for the N-H bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: A small amount of solid N-(4-Methylphenyl)benzenesulfonamide is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

  • Spectrum Generation: The instrument records the intensity of the transmitted radiation as a function of wavenumber (cm⁻¹) to generate the IR spectrum.

Data Interpretation

The IR spectrum of N-(4-Methylphenyl)benzenesulfonamide displays several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Characteristic IR Absorption Bands for N-(4-Methylphenyl)benzenesulfonamide

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3250N-H StretchSulfonamide (-SO₂NH-)
~3050C-H Stretch (Aromatic)Aryl Rings
~2920C-H Stretch (Aliphatic)Methyl Group (-CH₃)
~1340Asymmetric S=O StretchSulfonamide (-SO₂NH-)
~1160Symmetric S=O StretchSulfonamide (-SO₂NH-)
~900S-N StretchSulfonamide (-SO₂NH-)

The broad absorption band around 3250 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the existence of the two phenyl rings and the two methyl groups. The strong absorptions at approximately 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively. Finally, the absorption around 900 cm⁻¹ can be attributed to the S-N stretching vibration.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_gen Spectrum Generation A Place solid sample on ATR crystal B Pass IR beam through crystal A->B C Detect attenuated radiation B->C D Plot transmittance vs. wavenumber C->D

Caption: Experimental Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Theoretical Foundation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these energy states. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local electronic environment. Furthermore, the interaction between neighboring nuclear spins leads to the splitting of NMR signals (spin-spin coupling), which provides valuable information about the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of N-(4-Methylphenyl)benzenesulfonamide is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are detected.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a mathematical process called a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information about the proton environments in N-(4-Methylphenyl)benzenesulfonamide.

Table 3: ¹H NMR Spectral Data for N-(4-Methylphenyl)benzenesulfonamide (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.70Doublet2HProtons ortho to -SO₂-
~7.30Doublet2HProtons meta to -SO₂-
~7.10Doublet2HProtons ortho to -NH-
~7.00Doublet2HProtons meta to -NH-
~6.50Singlet1H-SO₂NH-
~2.40Singlet3H-CH₃ (on benzenesulfonyl ring)
~2.30Singlet3H-CH₃ (on N-phenyl ring)

The downfield region of the spectrum (6.5-8.0 ppm) contains signals for the aromatic protons. The protons on the benzenesulfonyl ring are generally more deshielded due to the electron-withdrawing nature of the sulfonyl group. The distinct doublets for the aromatic protons are characteristic of para-substituted benzene rings. The singlet at around 6.50 ppm is assigned to the acidic proton of the sulfonamide N-H group. The two singlets in the upfield region correspond to the two non-equivalent methyl groups.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 4: ¹³C NMR Spectral Data for N-(4-Methylphenyl)benzenesulfonamide (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~143.5C quaternary (ipso to -SO₂-)
~138.0C quaternary (para to -SO₂-)
~136.5C quaternary (ipso to -NH-)
~135.0C quaternary (para to -NH-)
~129.5CH (aromatic)
~128.0CH (aromatic)
~121.0CH (aromatic)
~118.0CH (aromatic)
~21.5-CH₃
~21.0-CH₃

The ¹³C NMR spectrum shows distinct signals for all the carbon atoms in the molecule. The quaternary carbons attached to the sulfonyl and amino groups, as well as those bearing the methyl groups, are readily identified. The remaining signals in the aromatic region correspond to the protonated carbons of the two phenyl rings. The two distinct signals for the methyl carbons confirm their different chemical environments.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous structural elucidation of N-(4-Methylphenyl)benzenesulfonamide. Each technique offers a unique and complementary piece of the structural puzzle, from the overall molecular formula and fragmentation patterns to the identification of functional groups and the precise mapping of the carbon-hydrogen framework. The detailed experimental protocols and data interpretations presented in this guide serve as a valuable resource for researchers working with sulfonamides and other complex organic molecules, enabling them to confidently characterize their compounds and advance their scientific endeavors.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. Electronic Supplementary Information for...
  • PubChem. N-(4-Methylphenyl)benzenesulfonamide. [Link]

  • SpectraBase. N-(4-Methylphenyl)benzenesulfonamide. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds.
  • Kemp, W. (1991). Organic Spectroscopy.
  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1035–1043. [Link]

  • Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y= 2, 3-(CH3)2; 2, 4-(CH3)2; 2, 5-(CH3)2; 2-CH3, 4-Cl; 2-CH3, 5-Cl; 3-CH3, 4-Cl; 2, 4-Cl2 or 3, 4-Cl2). Zeitschrift für Naturforschung B, 60(6), 679-684. [Link]

Sources

solubility profile of N-(4-Methylphenyl)benzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of N-(4-Methylphenyl)benzenesulfonamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation development. N-(4-Methylphenyl)benzenesulfonamide, a molecule belonging to the versatile sulfonamide class of compounds, presents a unique solubility challenge that necessitates a thorough understanding for its application in research and drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. We delve into the fundamental thermodynamic principles governing solubility, present a detailed, self-validating experimental protocol for its determination, and discuss its anticipated solubility behavior in various organic solvents based on structural analysis and established literature on related compounds. This document is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of sulfonamide-based molecules.

Introduction and Physicochemical Characterization

N-(4-Methylphenyl)benzenesulfonamide (CAS 599-86-0) is an aromatic sulfonamide featuring a benzenesulfonyl group bonded to a p-toluidine moiety. The presence of both a hydrogen bond donor (the sulfonamide N-H group) and multiple hydrogen bond acceptors (the sulfonyl oxygens), combined with two aromatic rings, results in a molecule with moderate polarity and a rigid, crystalline structure. These features are paramount in dictating its interaction with various solvents.

Understanding the solubility is not merely an academic exercise; it is fundamental to:

  • Crystallization and Purification: Selecting an appropriate solvent system is the most critical step for effective purification. Recrystallization of N-(4-Methylphenyl)benzenesulfonamide has been successfully performed using methanol and dilute ethanol, indicating favorable solubility at elevated temperatures in polar protic solvents.[1]

  • Drug Formulation: For pharmaceutical applications, achieving a desired concentration in a delivery vehicle is essential for therapeutic efficacy.

  • Process Chemistry: Solubility data informs reaction kinetics, work-up procedures, and overall process efficiency during synthesis.

A summary of the key physicochemical properties of N-(4-Methylphenyl)benzenesulfonamide is presented below.

PropertyValueSource
IUPAC Name N-(4-methylphenyl)benzenesulfonamideNIST
Synonyms N-(p-Tolyl)benzenesulfonamide, N-(p-Toluenesulfonyl)-p-toluidideNIST
CAS Number 599-86-0NIST
Molecular Formula C₁₄H₁₅NO₂SHoffman Fine Chemicals[2]
Molecular Weight 261.34 g/mol Hoffman Fine Chemicals[2]
Melting Point 116 to 120 °CHoffman Fine Chemicals[2]
Appearance Off-white to white solidHoffman Fine Chemicals[2]

Theoretical Framework of Solubility

The dissolution of a crystalline solid into a liquid solvent is a complex thermodynamic process. It can be conceptualized as two distinct steps: the energy required to break the crystal lattice (endothermic) and the energy released upon solvation of the individual molecules (exothermic).

Ideal Solubility

The starting point for understanding solubility is the concept of "ideal solubility" (x₂ⁱᵈ). This theoretical value represents the solubility of a solute in a solvent where the solute-solvent interactions are identical to the solute-solute and solvent-solvent interactions. It is solely dependent on the physical properties of the solute, namely its melting point (Tₘ) and its molar enthalpy of fusion (ΔHₘ), and the temperature of the solution (T). The relationship is described by the van't Hoff equation:

ln(x₂ⁱᵈ) = - (ΔHₘ / R) * ( (Tₘ / T) - 1 )

where R is the universal gas constant.[3] This equation underscores a critical point: a higher melting point and a larger enthalpy of fusion—indicative of a more stable crystal lattice—will inherently lead to lower ideal solubility. For many sulfonamides, these values can be precisely determined using Differential Scanning Calorimetry (DSC).[3]

Real Solubility and Solute-Solvent Interactions

In reality, ideal solutions are rare. The actual solubility is modulated by the activity coefficient (γ₂), which accounts for the specific interactions between the solute and the solvent.

x₂ = x₂ⁱᵈ / γ₂

If γ₂ > 1, the solute-solvent interactions are less favorable than the solute-solute interactions, leading to lower solubility than predicted by the ideal model. Conversely, if γ₂ < 1, strong solute-solvent interactions (e.g., hydrogen bonding) enhance solubility beyond the ideal value. For N-(4-Methylphenyl)benzenesulfonamide, we can anticipate:

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The N-H and S=O groups can engage in hydrogen bonding with the solvent, leading to strong solute-solvent interactions and potentially high solubility.

  • In Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors for the sulfonamide N-H, promoting solubility.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The lack of favorable interactions to overcome the strong crystal lattice energy will likely result in very low solubility.

The following diagram illustrates the energetic relationships governing the dissolution process.

G cluster_0 cluster_1 Solid Crystalline Solid (Solute-Solute Interactions) Liquid Hypothetical Supercooled Liquid (Solute) Solid->Liquid  ΔG_fusion > 0 (Energy Input to Break Lattice) Solution Solvated Molecule (Solute-Solvent Interactions) Solid->Solution  ΔG_solution (Overall Free Energy of Solution) Liquid->Solution  ΔG_solvation < 0 (Energy Released upon Solvation)

Caption: Thermodynamic cycle of dissolution.

Experimental Protocol: Isothermal Shake-Flask Method

The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[4] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that measurements are accurate and reproducible.

Step 1: Material Preparation
  • Solute: Use high-purity (>99%) N-(4-Methylphenyl)benzenesulfonamide, confirmed by analytical techniques such as NMR or HPLC.

  • Solvents: Use HPLC-grade or equivalent high-purity organic solvents.

  • Apparatus: Use clean, dry glass vials with PTFE-lined screw caps to prevent solvent evaporation and contamination.

Step 2: Sample Preparation
  • Add an excess amount of the solid solute to a series of vials. The key is to ensure that a solid phase remains present throughout the experiment, which is the visual confirmation of saturation.

  • Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

Step 3: Equilibration
  • Place the sealed vials in a constant-temperature orbital shaker or water bath set to the target temperature (e.g., 25.0 ± 0.1 °C).

  • Agitate the samples for a predetermined time. Causality: The agitation time is a critical parameter. For sulfonamides, which can have slow dissolution kinetics, reaching equilibrium may take 24, 48, or even 72+ hours.[3] It is imperative to validate this by measuring the concentration at successive time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration.

Step 4: Phase Separation
  • Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean analysis vial. Causality: This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature fluctuations that could cause precipitation.

Step 5: Quantification
  • Gravimetric Analysis (for non-volatile solvents): A known volume of the filtrate is evaporated to dryness under controlled conditions, and the mass of the residual solid is measured. This method is simple but less sensitive.

  • Spectroscopic Analysis (UV-Vis): Prepare a calibration curve of the compound in the specific solvent. Dilute the filtered sample to fall within the linear range of the calibration curve and measure its absorbance. This is a common and reliable method. For some sulfonamides, a derivatization step may be needed for chromophore generation.[3]

  • Chromatographic Analysis (HPLC): This is the most specific and widely used method. Prepare a calibration curve. Inject a known volume of the filtered sample into an HPLC system and determine the concentration based on the peak area relative to the standards.

The entire experimental workflow is depicted in the diagram below.

G A 1. Preparation Add excess solid solute & precise solvent volume to vial B 2. Equilibration Agitate at constant T (e.g., 24-72h) A->B C 3. Time Point Sampling Analyze concentration at 24h, 48h, 72h B->C D Equilibrium Reached? (Conc. is stable) C->D D->B No E 4. Phase Separation Settle excess solid at constant T D->E Yes F 5. Filtration Filter supernatant with 0.22 µm syringe filter E->F G 6. Quantification Analyze filtrate by HPLC or UV-Vis F->G H Result Equilibrium Solubility (mg/mL or mol/L) G->H

Caption: Isothermal Shake-Flask Solubility Workflow.

Solubility Profile of N-(4-Methylphenyl)benzenesulfonamide

Anticipated Solubility Trends:

  • High Solubility: Expected in polar solvents capable of hydrogen bonding, such as short-chain alcohols (methanol, ethanol), and polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF). The recrystallization from methanol confirms its good solubility in this solvent at higher temperatures.[1]

  • Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate or dichloromethane.

  • Low to Insoluble: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The strong crystalline forces of the solute cannot be overcome by the weak van der Waals forces offered by these solvents. Studies on other sulfonamides in cyclohexane have shown extremely low solubility.[3]

The following table presents a qualitative prediction of the solubility profile. Experimental determination is required to establish quantitative values.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong H-bond donor/acceptor interactions.
Polar Aprotic Acetone, AcetonitrileHigh to ModerateH-bond acceptor for sulfonamide N-H.
Ester Ethyl AcetateModerateModerate polarity and H-bond accepting ability.
Chlorinated DichloromethaneModerate to LowCan interact via dipole-dipole forces.
Aromatic TolueneLowAromatic interactions are insufficient to break the crystal lattice.
Aliphatic n-Hexane, CyclohexaneVery Low / InsolubleOnly weak van der Waals interactions; energetically unfavorable.

Conclusion

The solubility of N-(4-Methylphenyl)benzenesulfonamide is a key parameter governed by the interplay between its strong crystal lattice energy and its potential for specific interactions with solvents. While quantitative data remains to be published, a qualitative profile can be reliably predicted based on its molecular structure. It is expected to be most soluble in polar organic solvents, particularly those that can participate in hydrogen bonding. For researchers and drug development professionals, the rigorous application of the isothermal shake-flask method, coupled with a robust analytical technique like HPLC, is the recommended path to generating the precise, high-quality solubility data required for informed decision-making in crystallization, formulation, and process development.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77279, Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Benzenesulfonamide, 4-methyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

  • Martínez, F., Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Available at: [Link].

  • Chen, J. et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 16(28). Available at: [Link].

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. Available at: [Link].

  • Chemicalland21 (n.d.). 4-[(Phenylmethyl)amino]benzenesulfonamide Thermodynamic Properties vs Pressure. Retrieved from [Link].

  • Li, Q., et al. (2010). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 55(9), 3523-3525. Available at: [Link].

  • Adibkia, K., et al. (2011). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 19(1), 46-52. Available at: [Link].

  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. Available at: [Link].

  • S. G. Manjunatha, B. Thimme Gowda. (2015). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. Available at: [Link].

  • NANoREG. (2016). Procedure for solubility testing of NM suspension. Available at: [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 249542, Benzenesulfonamide, N-ethyl-ar-methyl-. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69539, p-Toluenesulfonamide, N,N-diethyl-. Retrieved from [Link].

  • Hoffman Fine Chemicals. (n.d.). 4-Methyl-N-(p-tolyl)benzenesulfonamide. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

  • U.S. Environmental Protection Agency (n.d.). Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-. Retrieved from [Link].

Sources

The Diverse Biological Landscape of N-(4-Methylphenyl)benzenesulfonamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents.[1] When functionalized to form N-(4-Methylphenyl)benzenesulfonamide and its derivatives, this core structure gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of these activities, moving beyond a simple catalog of effects to explain the underlying mechanisms of action and the causal relationships that drive experimental design. We will dissect the anticancer, antimicrobial, enzyme inhibitory, and anticonvulsant properties of these derivatives, grounding the discussion in key experimental data and established protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Foundational Chemistry: Synthesis and Structural Core

The therapeutic versatility of N-(4-Methylphenyl)benzenesulfonamide derivatives stems from a robust and adaptable synthetic foundation. The core structure is typically synthesized through a nucleophilic substitution reaction between a benzenesulfonyl chloride and an appropriately substituted p-toluidine (4-methylaniline).[2] A common and efficient laboratory-scale synthesis involves reacting p-toluenesulfonyl chloride with 4-methylbenzylamine in a suitable solvent like dichloromethane, often using a base such as pyridine to act as a hydrochloric acid scavenger.[3]

The fundamental rationale for exploring this scaffold lies in the electronic and steric properties conferred by its constituent parts:

  • The Benzenesulfonamide Moiety: This group is a potent zinc-binding pharmacophore, crucial for the inhibition of metalloenzymes like carbonic anhydrases.[1]

  • The N-Aryl Linkage: The nitrogen bridge and the attached 4-methylphenyl ring provide a vector for introducing a wide array of substituents. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn dictates the compound's interaction with biological targets and its overall activity profile.

G cluster_reactants Reactants cluster_product Product p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride reagents + Pyridine (Base) + Dichloromethane (Solvent) p_toluenesulfonyl_chloride->reagents p_toluidine p-Toluidine (or derivative) p_toluidine->reagents product N-(4-Methylphenyl)- benzenesulfonamide Derivative reagents->product Nucleophilic Substitution

Figure 1: General synthesis workflow for N-(4-Methylphenyl)benzenesulfonamide derivatives.

Anticancer Activity: Targeting Tumor Metabolism

A significant body of research has focused on the anticancer potential of benzenesulfonamide derivatives, with a primary mechanism being the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4][5]

Mechanism of Action: Carbonic Anhydrase IX Inhibition

In many solid tumors, rapid proliferation outpaces the development of an adequate blood supply, leading to a state of hypoxia. To survive, cancer cells shift to anaerobic glycolysis, resulting in the production of lactic acid and a significant acidification of the tumor microenvironment.[4] CA IX, a transmembrane enzyme, is highly overexpressed in these hypoxic tumors. It catalyzes the hydration of CO₂ to bicarbonate and protons, effectively managing the pH gradient between the intracellular and extracellular space, which is critical for tumor cell survival and proliferation.[4]

N-(4-Methylphenyl)benzenesulfonamide derivatives, particularly those with a primary (unsubstituted) sulfonamide group, act as potent inhibitors of CA IX. The sulfonamide moiety coordinates directly with the Zn²⁺ ion in the enzyme's active site, disrupting its catalytic activity. This inhibition leads to a breakdown in pH regulation, promoting apoptosis in cancer cells.[4][5]

G cluster_tumor_cell Hypoxic Tumor Cell cluster_drug Therapeutic Intervention Glycolysis Anaerobic Glycolysis H_plus_in Intracellular H⁺ ↑ (Acidosis) Glycolysis->H_plus_in CA_IX Carbonic Anhydrase IX (Overexpressed) H_plus_in->CA_IX stimulates CA_IX->H_plus_in exports H⁺ (via HCO₃⁻ balance) Apoptosis Apoptosis CA_IX->Apoptosis inhibition leads to uncrontrolled acidosis Sulfonamide Benzenesulfonamide Derivative Sulfonamide->CA_IX Inhibits

Figure 2: Role of CA IX in tumor acidosis and its inhibition by sulfonamide derivatives.

In Vitro Cytotoxicity Data

The efficacy of these compounds has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying this cytotoxic potential.

Compound ID/DescriptionCell LineIC₅₀ (µM)Selectivity InsightCitation
N-(3-Acetylphenyl)-4-methylbenzenesulfonamideHeLa (Cervical)5.2Induces apoptosis[6]
N-(3-Acetylphenyl)-4-methylbenzenesulfonamideMCF-7 (Breast)7.8Disrupts cell cycle[6]
N-(3-Acetylphenyl)-4-methylbenzenesulfonamideA549 (Lung)6.5Promotes mitochondrial depolarization[6]
Thiazolone-benzenesulfonamide (4e)MDA-MB-231 (Breast)3.585.5x more selective for cancer cells over normal (MCF-10A)[7]
Thiazolone-benzenesulfonamide (4e)MCF-7 (Breast)4.58More potent than staurosporine control[7]
Thiazolone-benzenesulfonamide (4c)MDA-MB-231 (Breast)6.313.5x more selective for cancer cells over normal (MCF-10A)[7]

Antimicrobial and Antifungal Activity

The sulfonamide scaffold is historically renowned for its antimicrobial properties, dating back to the discovery of prontosil.[8] N-(4-Methylphenyl)benzenesulfonamide derivatives continue this legacy, exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Folate Synthesis Inhibition

In many bacteria, the primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[9] This enzyme is essential for the synthesis of folic acid, a vital precursor for the production of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), the sulfonamide molecule blocks the metabolic pathway, leading to bacteriostasis.

Antimicrobial Spectrum and Potency

The effectiveness of these derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound DescriptionBacterial StrainMIC (µg/mL)Citation
N-(3-Acetylphenyl)-4-methylbenzenesulfonamideEscherichia coli32[6]
N-(3-Acetylphenyl)-4-methylbenzenesulfonamideStaphylococcus aureus16[6]
N-(3-Acetylphenyl)-4-methylbenzenesulfonamidePseudomonas aeruginosa64[6]
Thiazolone-benzenesulfonamide (4e)Staphylococcus aureus50 (80.69% inhibition)[4][5]
Thiazolone-benzenesulfonamide (4g)Klebsiella pneumoniae50 (79.46% anti-biofilm)[4][5]

Broad-Spectrum Enzyme Inhibition

Beyond CA IX, these derivatives have been shown to inhibit a variety of other enzymes, highlighting their potential application in neurodegenerative diseases, inflammation, and other conditions.

  • Carbonic Anhydrase Isoforms (I, II, XII): While CA IX is a key anticancer target, other isoforms are relevant for different pathologies (e.g., glaucoma, epilepsy).[8] Many N-aryl-β-alanine derivatives with a primary sulfonamide moiety show potent, often nanomolar, affinities for various CA isoforms.[8] The selectivity is heavily influenced by the "tail" of the molecule, with different substituents interacting with specific amino acid residues in the active site of each isoform.[10][11]

  • Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. Certain N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives have been evaluated for their inhibitory effects against these enzymes.[12]

  • Monoamine Oxidases (MAO-A & MAO-B): MAO inhibitors are used to treat depression and Parkinson's disease. Tosylated acyl hydrazone derivatives have shown potent and reversible competitive inhibition of both MAO-A and MAO-B.[13]

  • TRPV4 Channels: Transient Receptor Potential Vanilloid 4 (TRPV4) is an ion channel implicated in acute lung injury. Analogues of the TRPV4 antagonist RN-9893, based on a benzenesulfonamide structure, have demonstrated potent inhibition of TRPV4 channels and efficacy in mitigating lipopolysaccharide (LPS)-induced lung injury in mouse models.[14]

Anticonvulsant Properties

Several benzenesulfonamide derivatives have been investigated for anticonvulsant activity, with screening performed using standard preclinical models.[15]

  • Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is predictive of efficacy against absence seizures.

A series of 4-sulphamoylphenyl semicarbazones demonstrated significant protection in the MES and subcutaneous strychnine (scSTY) screens with low neurotoxicity, indicating potential as novel anticonvulsant agents.[15]

Key Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the biological activities of N-(4-Methylphenyl)benzenesulfonamide derivatives.

General Synthesis of N-Aryl-4-methylbenzenesulfonamide

Causality: This protocol exemplifies a standard nucleophilic substitution for creating the core sulfonamide bond. Pyridine is chosen as a mild base to neutralize the HCl byproduct without interfering with the primary reactants. Dichloromethane is an excellent solvent due to its inertness and ability to dissolve both the sulfonyl chloride and the amine.

  • Preparation: In a round-bottomed flask under a nitrogen atmosphere, dissolve the desired amine (e.g., 4-methylbenzylamine, 1.1 equivalents) and pyridine (1.1 equivalents) in degassed dichloromethane.[3]

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise over 20-30 minutes with constant stirring.[3]

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3][16]

  • Workup: Once the reaction is complete, quench the mixture by adding distilled water or dilute HCl.[3][17] Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with saturated aqueous sodium chloride solution.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[2]

In Vitro Carbonic Anhydrase Inhibition Assay

Causality: This stopped-flow technique is the gold standard for measuring CA activity. It directly measures the enzyme's fundamental catalytic function—the hydration of CO₂. The change in pH, monitored by an indicator, provides a real-time kinetic readout of enzyme activity, allowing for precise calculation of inhibition constants (Kᵢ).

  • Assay Buffer: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).

  • Enzyme & Inhibitor Preparation: Prepare stock solutions of the purified human CA isoform (e.g., CA IX) and the N-(4-Methylphenyl)benzenesulfonamide test compound in the assay buffer containing a small percentage of DMSO.

  • Reaction Mixture: In the stopped-flow instrument's syringe, place the enzyme solution and a pH indicator. In the other syringe, place a CO₂-saturated solution.

  • Measurement: Rapidly mix the two solutions. The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

  • Inhibition Analysis: Repeat the assay in the presence of varying concentrations of the sulfonamide inhibitor. The initial rates of reaction are plotted against inhibitor concentration to determine the IC₅₀, from which the Kᵢ can be calculated.[18]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Causality: The broth microdilution method is a standardized and quantitative technique to determine antimicrobial susceptibility. By exposing a standard inoculum of bacteria to a serial dilution of the compound, we can precisely identify the minimum concentration required to inhibit growth, providing a robust metric for potency.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.[19]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, creating a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]

Conclusion and Future Perspectives

The N-(4-Methylphenyl)benzenesulfonamide scaffold represents a highly fruitful platform for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activity, most notably as anticancer agents via the targeted inhibition of tumor-associated carbonic anhydrase IX, and as broad-spectrum antimicrobial agents. The structure-activity relationship (SAR) is highly tunable, allowing for the optimization of potency and selectivity against various enzyme and receptor targets, including cholinesterases, monoamine oxidases, and ion channels.

Future research should focus on a systematic exploration of SAR to enhance isoform-selective CA inhibition, which could lead to drugs with fewer side effects.[8] Furthermore, the development of derivatives with dual-action capabilities, such as combined anticancer and anti-inflammatory properties, could provide novel therapeutic strategies for complex diseases. The continued investigation of this versatile chemical class holds significant promise for addressing unmet needs in oncology, infectious disease, and neurology.

References

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. (2025). Medicinal Chemistry, 21(7), 692-706.
  • Zarembinski, T., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • 4-(1-Aminoethyl)benzenesulfonamide Derivatives: A Technical Guide to Their Potential as Antimicrobial Agents. Benchchem.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
  • Stenfors, B. A., et al. (2021).
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science, 3(4), 11-23.
  • Wang, M., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). Journal of Medicinal Chemistry, 57(21), 8600-8611.
  • Stenfors, B. A., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
  • El-Gohary, N. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28225-28242.
  • 4-(N-Methylcyanamido)benzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-137.
  • De Simone, G., et al. (2013). Structural study of the location of the phenyl tail of benzene sulfonamides and the effect on human carbonic anhydrase inhibition. Bioorganic & Medicinal Chemistry Letters, 23(21), 5854-5859.
  • Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities. Benchchem.
  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 893-897.
  • N-(3-Acetylphenyl)-4-methylbenzenesulfonamide. Benchchem.
  • El-Gohary, N. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28225-28242.
  • Gowda, B. T., et al. (2011). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o893.
  • Sharif, S., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o435.
  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (2022). Molecules, 27(19), 6649.
  • 4-Amino-N-(2-methylphenyl)benzenesulfonamide. Benchchem.
  • El-Gohary, N. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o238-o239.
  • Siddiqui, N., et al. (2008). 4-sulphamoylphenyl semicarbazones with anticonvulsant activity. Acta Poloniae Pharmaceutica, 65(4), 433-439.
  • Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury.
  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. PubChem.
  • Biological activity of benzenesulfonamide deriv

Sources

A Technical Guide to the Antibacterial Mechanism of N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Methylphenyl)benzenesulfonamide belongs to the sulfonamide class of synthetic antimicrobial agents, which were among the first drugs to be used effectively against bacterial infections.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism by which N-(4-Methylphenyl)benzenesulfonamide exerts its antibacterial effect. The primary mode of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[3][4][5] By acting as a structural analog to the enzyme's natural substrate, para-aminobenzoic acid (PABA), the compound effectively blocks the production of dihydrofolic acid, a precursor essential for the synthesis of nucleotides and, consequently, DNA and RNA.[4][][7] This inhibition leads to a bacteriostatic effect, halting bacterial growth and reproduction.[4][5] This document details the targeted metabolic pathway, the specifics of enzyme-inhibitor interaction, and presents robust experimental protocols for validating this mechanism of action, designed for researchers and professionals in drug development.

Introduction: The Enduring Relevance of Sulfonamides

The discovery of sulfonamides in the 1930s marked a watershed moment in medicine, introducing the era of systemic antibacterial therapy.[2][8] These synthetic compounds, characterized by the presence of a sulfonamide functional group, demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[][9] N-(4-Methylphenyl)benzenesulfonamide is a representative member of this class. While the advent of other antibiotic classes has relegated sulfonamides to more specific applications, such as in the treatment of urinary tract infections and in combination therapies like co-trimoxazole (sulfamethoxazole and trimethoprim), their core mechanism remains a classic and important example of targeted antimicrobial action.[1][3][10]

Understanding the precise mechanism of these agents is crucial for overcoming challenges like bacterial resistance and for the rational design of new, more potent inhibitors.[3][11] This guide serves as a technical resource, elucidating the biochemical basis of N-(4-Methylphenyl)benzenesulfonamide's antibacterial activity and providing the methodological framework for its investigation.

The Target: Bacterial Folate Biosynthesis

The selective toxicity of sulfonamides hinges on a key metabolic difference between bacterial and mammalian cells.[4][9] Bacteria are incapable of utilizing exogenous folate and therefore must synthesize it de novo.[12] In contrast, mammals obtain folate (vitamin B9) from their diet, making the bacterial folate synthesis pathway an ideal target for antimicrobial drugs.[4][9][12]

The pathway begins with chorismate and culminates in the production of tetrahydrofolate (THF), the biologically active form of folate.[13][14] THF acts as a crucial coenzyme, participating in one-carbon transfer reactions essential for the synthesis of purines, pyrimidines (the building blocks of DNA and RNA), and certain amino acids.[][14] By disrupting this pathway, sulfonamides effectively starve bacteria of the essential components needed for cell division and growth.[5][8]

The enzyme dihydropteroate synthase (DHPS) catalyzes a critical step in this pathway: the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3][15] This specific enzymatic reaction is the primary target of N-(4-Methylphenyl)benzenesulfonamide.

Folate_Pathway Bacterial Folate Synthesis Pathway cluster_synthesis Folate Synthesis (Bacteria Only) cluster_activation Folate Activation cluster_downstream Downstream Processes Chorismate Chorismate PABA PABA Chorismate->PABA PabA, PabB, PabC Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS DHPPP DHPPP DHF Dihydrofolate (DHF) Dihydropteroate->DHF Glutamate Sulfonamide N-(4-Methylphenyl) benzenesulfonamide Sulfonamide->Dihydropteroate Competitive Inhibition THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Purines & Pyrimidines THF->Nucleotides One-Carbon Metabolism DNA_RNA DNA & RNA Nucleotides->DNA_RNA Synthesis

Figure 1. The bacterial folate synthesis pathway and the site of sulfonamide inhibition.

Core Mechanism: Competitive Inhibition of DHPS

The antibacterial activity of N-(4-Methylphenyl)benzenesulfonamide is a direct result of its structural similarity to PABA, the natural substrate of DHPS.[9] This mimicry allows the sulfonamide to bind to the PABA-binding site on the DHPS enzyme.[10][12] By occupying the active site, it acts as a competitive inhibitor, preventing PABA from binding and thereby halting the synthesis of 7,8-dihydropteroate.[4][5]

This competitive antagonism is the cornerstone of its mechanism. The sulfonamide does not permanently modify the enzyme; rather, it competes with PABA for access. Consequently, the inhibitory effect can be overcome by an excess concentration of PABA, a key diagnostic feature used in experimental validation.[16]

Structural studies, including X-ray crystallography of DHPS from various bacteria, have provided detailed insights into this interaction.[3][10][17] The enzyme forms a specific binding pocket for PABA, and sulfonamides fit within this pocket, with the sulfonyl group mimicking the carboxylate group of PABA.[2][17] While the core interaction is competitive inhibition, some studies suggest that sulfonamides can also act as alternative substrates, forming dead-end pterin-sulfonamide products that may further sequester the pterin substrate pool.[3][16]

Competitive_Inhibition Competitive Inhibition at DHPS Active Site cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibition by Sulfonamide Enzyme1 DHPS Enzyme Product1 Dihydropteroate Enzyme1->Product1 Reaction PABA PABA PABA->Enzyme1 DHPPP1 DHPPP DHPPP1->Enzyme1 Enzyme2 DHPS Enzyme Product2 No Product Enzyme2->Product2 Reaction Blocked Sulfa Sulfonamide Sulfa->Enzyme2 Binds to Active Site DHPPP2 DHPPP DHPS_Assay_Workflow Workflow for DHPS Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify Express & Purify Recombinant DHPS Prepare Prepare Reagents: - Buffer - Substrates (PABA, DHPPP) - Inhibitor Dilutions Mix Combine DHPS, Buffer, & Inhibitor in 96-well plate Purify->Mix Prepare->Mix Incubate Pre-incubate (15 min, 37°C) Mix->Incubate Initiate Initiate reaction by adding PABA Incubate->Initiate Monitor Monitor Absorbance at 340 nm (NADPH consumption) Initiate->Monitor Calculate Calculate Initial Velocities Monitor->Calculate Normalize Normalize to Controls Calculate->Normalize Plot Plot % Inhibition vs. [Inhibitor] Normalize->Plot Determine Determine IC50 Value Plot->Determine

Sources

Exploring N-(4-Methylphenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ubiquitous nature and physiological significance of carbonic anhydrases (CAs) have cemented their status as critical targets in contemporary drug discovery. Their inhibition has led to therapeutic interventions for a spectrum of diseases, including glaucoma, epilepsy, and certain cancers. The sulfonamide scaffold remains the cornerstone of carbonic anhydrase inhibitor design, with its characteristic interaction with the active site zinc ion. This technical guide delves into the exploration of a specific, yet under-investigated molecule, N-(4-Methylphenyl)benzenesulfonamide, as a potential carbonic anhydrase inhibitor. While direct inhibitory data for this compound is not prevalent in public literature, its structural features, grounded in the well-established benzenesulfonamide pharmacophore, suggest a compelling hypothesis for its activity. This document provides a comprehensive framework for the synthesis, in-vitro evaluation, and computational analysis of N-(4-Methylphenyl)benzenesulfonamide, offering researchers a detailed roadmap to investigate its potential as a novel carbonic anhydrase inhibitor.

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas exchange, electrolyte secretion, and various biosynthetic pathways.[1][3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, cellular localization, and kinetic properties.[2] The dysregulation of specific CA isoforms is implicated in the pathophysiology of numerous diseases. For instance, the overexpression of CA IX and CA XII is associated with hypoxic tumors, making them attractive targets for anticancer therapies.[4][5] Conversely, inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, a key strategy in the management of glaucoma.[3]

The primary sulfonamides (R-SO₂NH₂) are the most established class of carbonic anhydrase inhibitors (CAIs).[6] The deprotonated sulfonamide nitrogen directly coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[7] This fundamental binding mode has been the foundation for the development of numerous clinically used drugs. The exploration of novel sulfonamide derivatives continues to be a vibrant area of research, driven by the quest for isoform-selective inhibitors with improved pharmacokinetic profiles and reduced side effects.

This guide focuses on N-(4-Methylphenyl)benzenesulfonamide, a compound whose potential as a CAI has not been extensively documented. Its structure, however, contains the essential benzenesulfonamide moiety, making it a prime candidate for investigation. The presence of the 4-methylphenyl (p-tolyl) group on the sulfonamide nitrogen offers an intriguing structural variation that could influence its inhibitory potency and isoform selectivity.

Synthesis of N-(4-Methylphenyl)benzenesulfonamide

The synthesis of N-(4-Methylphenyl)benzenesulfonamide is a straightforward nucleophilic substitution reaction. The following protocol is adapted from established methodologies for the synthesis of N-aryl sulfonamides.[8][9]

Experimental Protocol: Synthesis

Materials:

  • Benzenesulfonyl chloride

  • p-Toluidine (4-methylaniline)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-(4-Methylphenyl)benzenesulfonamide by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[2]

  • Characterize the final product by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

In-Vitro Evaluation of Carbonic Anhydrase Inhibition

The gold standard for determining the inhibitory activity of a compound against carbonic anhydrase is the stopped-flow CO₂ hydration assay.[10][11] This method measures the enzyme's ability to catalyze the hydration of CO₂, and the reduction in this catalytic rate in the presence of an inhibitor.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

Principle:

The hydration of CO₂ produces protons, leading to a decrease in the pH of the solution. This pH change is monitored using a pH indicator, and the initial rate of the reaction is measured. The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • A stopped-flow spectrophotometer

  • Buffer solution (e.g., TRIS or HEPES)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • The synthesized N-(4-Methylphenyl)benzenesulfonamide

  • A known standard inhibitor (e.g., acetazolamide)

Procedure:

  • Prepare a stock solution of the inhibitor, N-(4-Methylphenyl)benzenesulfonamide, in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor stock solution.

  • Equilibrate the buffer solution containing the pH indicator and the CO₂-saturated water to the desired temperature (typically 25 °C).

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing a specific CA isoform and the inhibitor at a known concentration) with the CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over time.

  • Calculate the initial rate of the catalyzed reaction from the initial linear portion of the absorbance versus time curve.

  • Repeat the measurement for a range of inhibitor concentrations.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the enzyme activity against the inhibitor concentration.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

Structure-Activity Relationship (SAR) and the Role of the 4-Methylphenyl Group

While specific inhibitory data for N-(4-Methylphenyl)benzenesulfonamide is lacking, we can infer its potential activity based on the extensive body of research on benzenesulfonamide-based CAIs. The fundamental interaction is the coordination of the sulfonamide group with the active site zinc ion.[7] The substituents on the benzene ring and the sulfonamide nitrogen, often referred to as the "tail," play a crucial role in modulating the inhibitory potency and isoform selectivity.[10][12] These tail groups can form additional interactions with amino acid residues in the active site, which vary between different CA isoforms.[12]

The 4-methylphenyl group in N-(4-Methylphenyl)benzenesulfonamide is a relatively simple, hydrophobic moiety. Its presence could influence the binding affinity in several ways:

  • Hydrophobic Interactions: The methyl group can engage in van der Waals interactions with hydrophobic residues within the active site. The specific nature of these interactions will depend on the topography of the active site of each CA isoform.[13]

  • Steric Effects: The size and orientation of the 4-methylphenyl group can influence how the inhibitor fits into the active site. In some isoforms, it might lead to a more favorable binding pose, while in others, it could cause steric hindrance.

  • Electronic Effects: The methyl group is weakly electron-donating, which could subtly influence the electronic properties of the sulfonamide group and its interaction with the zinc ion.

By comparing the yet-to-be-determined inhibitory profile of N-(4-Methylphenyl)benzenesulfonamide with that of unsubstituted N-phenylbenzenesulfonamide and other N-aryl benzenesulfonamides, researchers can elucidate the specific contribution of the 4-methyl group to its activity and selectivity.

Computational Modeling: Predicting Binding Affinity and Mode

Molecular docking is a powerful computational tool used to predict the binding mode and estimate the binding affinity of a small molecule to a protein's active site.[14][15] For N-(4-Methylphenyl)benzenesulfonamide, molecular docking can provide valuable insights into its potential interactions with different carbonic anhydrase isoforms before embarking on extensive experimental work.

Workflow: Molecular Docking

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein Data Bank (PDB) for crystal structures of CA isoforms

Procedure:

  • Protein Preparation:

    • Obtain the crystal structures of the target human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) from the PDB.

    • Prepare the protein structures by removing water molecules (except for the zinc-coordinating water molecule, if applicable), adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation:

    • Generate a 3D structure of N-(4-Methylphenyl)benzenesulfonamide.

    • Minimize the energy of the ligand structure and assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the carbonic anhydrase, typically centered around the active site zinc ion.

    • Run the docking algorithm to generate a series of possible binding poses of the ligand within the active site.

    • Score the generated poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode of N-(4-Methylphenyl)benzenesulfonamide.

    • Visualize the interactions between the ligand and the amino acid residues in the active site, including hydrogen bonds and hydrophobic interactions.

    • Compare the predicted binding affinities across different CA isoforms to hypothesize about its potential selectivity.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental and computational data, the results should be organized in a structured manner.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data for N-(4-Methylphenyl)benzenesulfonamide and Reference Compounds
CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
N-(4-Methylphenyl)benzenesulfonamideTo be determinedTo be determinedTo be determinedTo be determined
Acetazolamide (Standard)25012255.7
Benzenesulfonamide7140240-37

Note: Data for Acetazolamide and Benzenesulfonamide are sourced from existing literature for comparative purposes.[6][10]

Visualizing the Path Forward

To conceptualize the exploration of N-(4-Methylphenyl)benzenesulfonamide as a carbonic anhydrase inhibitor, the following workflow diagram is presented.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Computational Analysis synthesis Synthesis of N-(4-Methylphenyl)benzenesulfonamide purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro_assay Stopped-Flow CO2 Hydration Assay characterization->in_vitro_assay docking Molecular Docking Simulations characterization->docking isoform_screening Screening against CA Isoforms (I, II, IX, XII) in_vitro_assay->isoform_screening data_analysis Determination of Ki and IC50 values isoform_screening->data_analysis sar_elucidation Structure-Activity Relationship (SAR) data_analysis->sar_elucidation binding_mode Analysis of Binding Mode docking->binding_mode binding_mode->sar_elucidation

Caption: Experimental and computational workflow for the evaluation of N-(4-Methylphenyl)benzenesulfonamide.

Conclusion

N-(4-Methylphenyl)benzenesulfonamide represents an intriguing, yet underexplored, candidate for carbonic anhydrase inhibition. Its chemical structure, firmly rooted in the established benzenesulfonamide pharmacophore, provides a strong rationale for its investigation. This technical guide has outlined a comprehensive, step-by-step approach for its synthesis, in-vitro evaluation against key carbonic anhydrase isoforms, and in-silico analysis of its binding potential. The systematic application of these methodologies will not only elucidate the inhibitory profile of N-(4-Methylphenyl)benzenesulfonamide but also contribute to a deeper understanding of the structure-activity relationships that govern the isoform selectivity of N-aryl benzenesulfonamides. For researchers and drug development professionals, the exploration of such fundamental structures is a critical exercise in expanding the chemical space for novel and more effective carbonic anhydrase inhibitors.

References

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
  • Deng, H., & Mani, N. S. (2006). A Mild and General Method for the Synthesis of N-Aryl Sulfonamides. The Journal of Organic Chemistry, 71(5), 2195–2197.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3587.
  • Gudžytė, D., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(12), 20196–20212.
  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o838.
  • Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrases: A New Class of Scaffolds for Drug Design. Journal of Medicinal Chemistry, 51(6), 1371–1377.
  • Esposito, E. X., Baran, K., Kelly, K., & Madura, J. D. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling, 18(3), 283–290.
  • Lombardi, A., et al. (2020). Carbonic Anhydrases and their Physiological Roles. MOL2NET, 5, 05-xxxxx.
  • Matulis, D., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(8), 1259.
  • Parkkila, S. (2014). Carbonic anhydrases as disease markers.
  • Patai, R., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Molecules, 26(16), 4983.
  • Tars, K., et al. (2012). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences, 13(5), 5787–5800.
  • Tuszynski, J. A., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951–956.
  • Whiteside, T. L. (2008). Carbonic Anhydrases and Their Biotechnological Applications. International Journal of Molecular Sciences, 9(5), 784–804.
  • Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213–222.
  • Singh, S., & Singh, J. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC Advances, 11(60), 38048–38061.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245–249.
  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2471–2480.
  • Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499.
  • Supuran, C. T., et al. (2013). Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. Bioorganic & Medicinal Chemistry, 21(19), 5973–5982.
  • Tanc, M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 946–951.
  • Angeli, A., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1286–1292.
  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2833.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561–2573.
  • Monti, S. M., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. Molecules, 28(3), 890.
  • Nocentini, A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.
  • Pacchiano, F., et al. (2013). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1066–1072.
  • Rakhimov, R. D., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 181.
  • Sharif, S., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o838.
  • Supuran, C. T. (2012). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48.
  • Supuran, C. T., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. Molecules, 28(10), 4066.
  • Supuran, C. T. (2018). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C.
  • Supuran, C. T., et al. (2012).
  • Taha, M., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1515.
  • Vullo, D., et al. (2013). synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. Bioorganic & Medicinal Chemistry, 21(19), 5973–5982.
  • Gowda, B. T., et al. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide.
  • Angeli, A., & Supuran, C. T. (2019). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3369.

Sources

The Emergence of N-(4-Methylphenyl)benzenesulfonamide as a Promising Therapeutic Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Sulfonamide

In the landscape of modern drug discovery, the sulfonamide moiety continues to be a cornerstone of medicinal chemistry, demonstrating a remarkable versatility that has led to a wide array of therapeutic agents.[1] This guide delves into the scientific journey of a specific, yet profoundly promising molecule: N-(4-Methylphenyl)benzenesulfonamide. We will traverse its synthesis, explore its potential mechanisms of action, and provide the technical framework necessary for its further investigation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals who are at the forefront of identifying and developing novel chemical entities to address unmet medical needs. Our focus will be on providing not just the "what" but the "why"—the scientific rationale that underpins the experimental choices, fostering a deeper understanding of this intriguing molecule.

The Genesis of a Candidate: Synthesis and Characterization of N-(4-Methylphenyl)benzenesulfonamide

The synthesis of N-(4-Methylphenyl)benzenesulfonamide is a foundational step in its journey from a chemical entity to a potential therapeutic. The method outlined below is a robust and reproducible procedure, grounded in established principles of organic chemistry.

Rationale for the Synthetic Approach

The chosen synthetic route is a classic nucleophilic substitution reaction. The core principle involves the reaction of a nucleophilic amine (p-toluidine) with an electrophilic sulfonyl chloride (benzenesulfonyl chloride). This approach is favored for its high efficiency, relatively mild reaction conditions, and the ready availability of the starting materials.

Detailed Experimental Protocol

Materials:

  • Benzenesulfonyl chloride

  • p-Toluidine

  • Chloroform

  • Chlorosulfonic acid

  • Sodium carbonate (Na2CO3)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Step-by-Step Procedure: [2]

  • Preparation of Benzenesulfonyl Chloride: In a fume hood, cool a solution of benzene (10 ml) in chloroform (40 ml) to 0°C in an ice bath. Slowly add chlorosulfonic acid (25 ml) dropwise. After the initial vigorous reaction subsides, allow the mixture to warm to room temperature. Carefully pour the reaction mixture over crushed ice. Separate the chloroform layer, wash it with cold water, and evaporate the solvent to obtain crude benzenesulfonyl chloride.

  • Sulfonamide Formation: In a round-bottom flask, combine the crude benzenesulfonyl chloride with a stoichiometric amount of p-toluidine. Heat the mixture to boiling for ten minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 100 ml of ice-cold water. The solid N-(4-methylphenyl)benzenesulfonamide will precipitate. Filter the solid under suction and wash it thoroughly with cold water.

  • Recrystallization: Recrystallize the crude product from dilute ethanol to obtain pure N-(4-Methylphenyl)benzenesulfonamide. Dry the crystals under vacuum.

Characterization:

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Unraveling the Mechanism of Action: A Focus on Anticancer Potential

While direct mechanistic studies on N-(4-Methylphenyl)benzenesulfonamide are emerging, a compelling body of evidence from related aromatic sulfonamides and a preclinical study on a close derivative, 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide, allows us to propose a plausible mechanism of action, particularly in the context of cancer therapy.[3]

Aromatic sulfonamides have been reported to inhibit the growth of tumor cells, and a key mechanism is believed to be through enzyme inhibition.[4] A prominent target for many sulfonamides is the family of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and play a crucial role in tumor cell survival and proliferation.[5][6]

Furthermore, a preclinical study on a derivative of N-(4-Methylphenyl)benzenesulfonamide in rat models of hepatocellular carcinoma and pancreatic cancer revealed significant effects on oxidative stress and inflammatory pathways.[3][7] The compound was shown to decrease levels of malondialdehyde (MDA), an indicator of oxidative stress, and increase levels of the antioxidant glutathione (GSH).[3] It also reduced the levels of pro-inflammatory cytokines TNF-α and IL-6, and the anti-apoptotic protein Bcl-2.[3][8]

This suggests a multi-faceted mechanism of action that could involve:

  • Direct enzyme inhibition: Potentially targeting carbonic anhydrase IX, which is highly expressed in hypoxic tumors.[5]

  • Modulation of inflammatory signaling: Likely through the inhibition of the NF-κB pathway, a key regulator of TNF-α and IL-6 production.

  • Induction of apoptosis: By downregulating anti-apoptotic proteins like Bcl-2.

Proposed Signaling Pathway Modulation

Based on the observed anti-inflammatory effects, a logical hypothesis is that N-(4-Methylphenyl)benzenesulfonamide may interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers, promoting cell survival, proliferation, and angiogenesis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Sulfonamide N-(4-Methylphenyl) benzenesulfonamide Sulfonamide->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory & Anti-apoptotic Genes (e.g., IL-6, Bcl-2) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

Evaluating Therapeutic Potential: Key Experimental Workflows

To rigorously assess the therapeutic potential of N-(4-Methylphenyl)benzenesulfonamide, a series of well-defined experimental workflows are essential.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of N-(4-Methylphenyl)benzenesulfonamide on various cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(4-Methylphenyl)benzenesulfonamide in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

Objective: To assess the inhibitory activity of N-(4-Methylphenyl)benzenesulfonamide against carbonic anhydrase isoforms, particularly the tumor-associated CA IX.

Protocol: Esterase Activity Assay

  • Reagents: Purified human carbonic anhydrase IX, 4-nitrophenyl acetate (NPA) as a substrate, and a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of N-(4-Methylphenyl)benzenesulfonamide. Pre-incubate for a short period.

  • Initiate Reaction: Add the substrate (NPA) to start the reaction.

  • Monitor Reaction: Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value for the inhibition of CA IX.

Data Presentation: A Glimpse into the Potential

While comprehensive quantitative data for N-(4-Methylphenyl)benzenesulfonamide is still under investigation, data from its derivatives provide a strong indication of the potential of this chemical scaffold.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Benzenesulfonamide-triazine derivative 12iMDA-MB-468 (Breast Cancer)1.48[9]
Thiazolone-benzenesulfonamide 4gMCF-7 (Breast Cancer)2.55[10]
Thiazolone-benzenesulfonamide 4eMDA-MB-231 (Breast Cancer)3.58[10]
Benzenesulfonamide-triazine derivative 12dMDA-MB-468 (Breast Cancer)3.99[9]

Table 2: Enzyme Inhibitory Activity of Benzenesulfonamide Derivatives

CompoundEnzymeIC50 (nM)Reference
Thiazolone-benzenesulfonamide 4eCarbonic Anhydrase IX10.93[5]
Thiazolone-benzenesulfonamide 4gCarbonic Anhydrase IX25.06[5]
(E)-N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide (3a)Acetylcholinesterase (AChE)4300[11]
(E)-N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide (3a)Butyrylcholinesterase (BChE)5600[11]

Conclusion and Future Directions

N-(4-Methylphenyl)benzenesulfonamide stands as a molecule of significant interest at the crossroads of synthetic chemistry and therapeutic development. Its straightforward synthesis and the promising biological activities exhibited by its close analogs, particularly in the realm of oncology, underscore its potential as a valuable scaffold for future drug discovery efforts. The proposed mechanisms of action, including the inhibition of carbonic anhydrase and the modulation of inflammatory signaling pathways, provide a solid foundation for further investigation.

The path forward requires a systematic and rigorous evaluation of N-(4-Methylphenyl)benzenesulfonamide. This includes comprehensive in vitro and in vivo studies to elucidate its precise molecular targets, a full pharmacokinetic and toxicological profiling, and optimization of the core structure to enhance potency and selectivity. The technical guidance provided herein serves as a launchpad for these future endeavors, with the ultimate goal of translating the promise of this versatile molecule into tangible therapeutic benefits.

References

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. (2025). Medicinal Chemistry, 21(7), 692-706. [Link]

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. (2024). Research Square. [Link]

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. (2025). ResearchGate. [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o893. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o435. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Fortin, S., Wei, L., Moreau, E., Lacroix, J., Côté, M. F., Petitclerc, E., Kotra, L. P., & Gaudreault, R. C. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5338–5352. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(23), 7175. [Link]

  • El-Sayed, N. N. E., Al-Rashood, S. T., & Abdel-Aziz, A. A.-M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28216-28233. [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 235-239. [Link]

  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(1), o68. [Link]

  • Kim, S.-G. (2013). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1823. [Link]

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. [Link]

  • Benzenesulfonamide, 4-methyl-N-phenyl-. (n.d.). PubChem. [Link]

  • Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. (n.d.). PubChem. [Link]

  • N-Methylbenzenesulfonamide. (n.d.). PubChem. [Link]

  • Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). National Institutes of Health. [Link]

  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (2021). MDPI. [Link]

  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (2021). National Institutes of Health. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). Avens Publishing Group. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound N-(4-Methylphenyl)benzenesulfonamide. The sulfonamide moiety is a well-established pharmacophore present in a variety of therapeutic agents, and numerous derivatives have demonstrated significant antitumor activity.[1][2][3] This document outlines a logical, multi-faceted approach to elucidating the cytotoxic potential of N-(4-Methylphenyl)benzenesulfonamide, beginning with broad screening for metabolic viability and membrane integrity, and progressing to a more detailed investigation of apoptotic pathways. The protocols herein are designed to be self-validating, providing a robust and reproducible foundation for go/no-go decisions in early-stage drug discovery.

Introduction and Scientific Rationale

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5][6] The mechanisms underlying the antitumor effects of sulfonamides are diverse, ranging from the inhibition of carbonic anhydrases, which are overexpressed in many tumors, to the disruption of microtubule assembly and cell cycle arrest.[1][2][3][7] Given the therapeutic precedent of this chemical class, N-(4-Methylphenyl)benzenesulfonamide, a compound with a defined chemical structure, warrants investigation for its potential cytotoxic effects against cancer cell lines.

This guide details a three-tiered screening cascade designed to efficiently characterize the cytotoxic profile of N-(4-Methylphenyl)benzenesulfonamide. The primary objective is to determine if the compound induces cell death, at what concentrations, and through what general mechanisms. This initial screen is critical for identifying promising lead compounds and justifying further, more resource-intensive investigations.

Our approach begins with two complementary high-throughput assays: the MTT assay to assess metabolic activity and the LDH assay to quantify membrane permeability. This dual-pronged strategy allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). Positive "hits" from these primary screens will then be subjected to a more detailed analysis of apoptotic induction via Annexin V/Propidium Iodide staining and flow cytometry.

Experimental Design and Workflow

The experimental workflow is designed to logically progress from a broad assessment of cytotoxicity to a more mechanistic understanding of cell death.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Confirmation and Mechanism of Death cluster_2 Tier 3: Advanced Mechanistic Insights A Compound Preparation N-(4-Methylphenyl)benzenesulfonamide Stock Solution (DMSO) C Dose-Response Treatment (e.g., 0.1 µM to 100 µM) A->C B Cell Line Selection (e.g., MCF-7, A549, and a non-cancerous line) B->C D MTT Assay (Metabolic Viability) C->D E LDH Assay (Membrane Integrity) C->E F IC50 Confirmation (Repeat primary assays) D->F If cytotoxic E->F If cytotoxic G Apoptosis Assay (Annexin V / PI Staining) F->G H Caspase Activation Assays (e.g., Caspase-3/7, -8, -9) G->H If apoptotic I Data Analysis & Interpretation (IC50 Calculation, Selectivity Index) G->I H->I

Caption: Experimental workflow for cytotoxicity screening.

Tier 1: Primary Cytotoxicity Screening Protocols

The initial tier focuses on determining the concentration-dependent effect of N-(4-Methylphenyl)benzenesulfonamide on cell viability using two distinct endpoints.

Cell Line Selection

A panel of well-characterized human cancer cell lines should be used. For a preliminary screen, we recommend:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HEK293: A non-cancerous human embryonic kidney cell line to assess selectivity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[8][9][10] The amount of formazan is directly proportional to the number of metabolically active (viable) cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of N-(4-Methylphenyl)benzenesulfonamide in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[8]

  • Formazan Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][11]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[12][13][14] This serves as an indicator of necrosis or late-stage apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Controls: Include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation of Primary Screening

The primary output for both assays is the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release.

Data Presentation:

Cell LineCompoundIncubation Time (hours)IC50 (µM) - MTT AssayIC50 (µM) - LDH Assay
MCF-7N-(4-Methylphenyl)benzenesulfonamide48Calculated ValueCalculated Value
A549N-(4-Methylphenyl)benzenesulfonamide48Calculated ValueCalculated Value
HEK293N-(4-Methylphenyl)benzenesulfonamide48Calculated ValueCalculated Value

Interpretation:

  • A low IC50 value in the MTT assay suggests the compound inhibits metabolic activity.

  • A low IC50 value in the LDH assay indicates the compound compromises membrane integrity.

  • A significant difference between the MTT and LDH IC50 values may suggest a cytostatic rather than a directly cytotoxic effect at lower concentrations.

  • The Selectivity Index (SI) can be calculated as:

    • SI = IC50 (non-cancerous cell line) / IC50 (cancer cell line)

    • A higher SI value is desirable, indicating a preferential effect on cancer cells.

Tier 2: Elucidation of Apoptotic Pathway

If N-(4-Methylphenyl)benzenesulfonamide demonstrates significant cytotoxicity in the primary screens, the next step is to determine if the mechanism of cell death is apoptosis.

Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent DNA intercalator that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with N-(4-Methylphenyl)benzenesulfonamide at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Tier 3: Investigating Caspase Activation

Apoptosis is executed by a family of proteases called caspases. Determining which caspases are activated can provide insight into the specific apoptotic pathway initiated by the compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ext_receptor Death Receptors (e.g., Fas, TNFR1) caspase8 Caspase-8 (Initiator) ext_receptor->caspase8 FADD/DISC caspase37 Caspase-3, -7 (Executioner) caspase8->caspase37 Activation mito Mitochondrial Stress (e.g., DNA damage) cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase37 Activation apoptosis Apoptosis (Cell Dismantling) caspase37->apoptosis

Caption: Simplified overview of caspase activation pathways in apoptosis.

Activation of initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway) leads to the activation of executioner caspases (Caspase-3, -7). Commercially available kits can be used to measure the activity of these specific caspases, often through fluorogenic substrates that are cleaved by the active enzyme, providing further mechanistic detail.

Conclusion and Future Directions

This guide provides a robust and logical workflow for the initial cytotoxic evaluation of N-(4-Methylphenyl)benzenesulfonamide. By systematically assessing metabolic activity, membrane integrity, and the induction of apoptosis, researchers can generate a comprehensive preliminary dataset. Positive and selective cytotoxic activity identified through these screens would provide a strong rationale for advancing this compound to more complex studies, including cell cycle analysis, target identification, and ultimately, in vivo efficacy models. The multifaceted approach detailed here ensures that early-stage decisions in the drug discovery process are based on reliable and mechanistically informative data.

References

  • Salvesen, G. S., & Dixit, V. M. (1999). Caspase activation: the induced-proximity model. Proceedings of the National Academy of Sciences, 96(20), 10964-10967. [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(11), e79344. [Link]

  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]

  • Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (1999). Mammalian caspases: structure, activation, substrates, and functions during apoptosis. Annual review of biochemistry, 68, 383-424. [Link]

  • Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S. M., Ahmad, M., Alnemri, E. S., & Wang, X. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex is a key event in apoptosis. Cell, 91(4), 479-489. [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Measurement and characterization of apoptosis by flow cytometry. Current protocols in cytometry, Chapter 9, Unit9.49. [Link]

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]

  • Supuran, C. T., & Scozzafava, A. (2007). Anticancer and antiviral sulfonamides. Current medicinal chemistry, 14(13), 1447-1457. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., & Liu, J. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European journal of medicinal chemistry, 226, 113837. [Link]

  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308-5312. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Sharif, M., Arshad, S., Asiri, A. M., & Arshad, M. N. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 5), o1139. [Link]

  • Khade, M. C., Jadhav, V. N., Ushir, S., & Pansare, D. N. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ChemistrySelect, 4(13), 3843-3847. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(47), 29424-29443. [Link]

  • El-Sayed, M. A. A., El-Gamal, M. I., El-Gazzar, M. G., Al-Shaikh, M. A., & Abdel-Maksoud, M. S. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 16757. [Link]

  • PubChem. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. In Heterocycles - Synthesis and Biological Activities. IntechOpen. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(47), 29424-29443. [Link]

  • Hernandez-Balderas, U., Varela-Barca, L., Mendoza-Perez, O., Ramirez-San-Juan, E., & Rubio-Carrasco, K. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Chavez Alvarez, A. C., Bouzriba, C., Bernier, L., Ouellette, V., Gagné-Boulet, M., Pilote, S., ... & Simard, J. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Cancers, 13(16), 4059. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o435. [Link]

  • US EPA. (n.d.). Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-. Retrieved from [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o547. [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Synthesis of N-(4-Methylphenyl)benzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Introduction

N-(4-Methylphenyl)benzenesulfonamide is a key organic compound belonging to the sulfonamide class. Sulfonamides are a cornerstone in medicinal chemistry and are recognized for a wide array of biological activities, including antibacterial and antitumor properties.[1][2] The structural motif of N-(4-Methylphenyl)benzenesulfonamide is found in various pharmacologically relevant molecules and serves as a valuable intermediate in organic synthesis.

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Methylphenyl)benzenesulfonamide. The described method is based on the classical reaction between benzenesulfonyl chloride and p-toluidine. We will delve into the mechanistic underpinnings of this reaction, provide detailed safety protocols, and outline the necessary steps for synthesis, purification, and characterization, ensuring a reliable and reproducible outcome for researchers in chemistry and drug development.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The nitrogen atom of the amine, p-toluidine, acts as the nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a base to drive the reaction to completion.

The overall reaction is as follows:

C₆H₅SO₂Cl + CH₃C₆H₄NH₂ → C₆H₅SO₂NHC₆H₄CH₃ + HCl

The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group and, after deprotonation, yields the stable sulfonamide product.

Materials and Equipment

Proper preparation and handling of all reagents and equipment are paramount for the success and safety of the synthesis.

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )CAS NumberKey Hazards
Benzenesulfonyl ChlorideC₆H₅SO₂Cl176.6298-09-9Corrosive, Lachrymator, Moisture Sensitive[3][4][5][6][7]
p-Toluidine (4-Methylaniline)CH₃C₆H₄NH₂107.15106-49-0Toxic, Suspected Carcinogen, Skin/Respiratory Sensitizer[8][9][10]
PyridineC₅H₅N79.10110-86-1Flammable, Harmful if Swallowed/Inhaled/In Contact with Skin
Acetonitrile (ACN)CH₃CN41.0575-05-8Flammable, Acutely Toxic
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Highly Flammable, Eye/Respiratory Irritant
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Not considered hazardous
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive, Causes Severe Burns
Sodium Chloride (for brine)NaCl58.447647-14-5Not considered hazardous
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5Highly Flammable
Laboratory Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Standard laboratory glassware (graduated cylinders, etc.)

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Safety and Handling Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Benzenesulfonyl Chloride : This reagent is highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[3][5][6] It is also moisture-sensitive and reacts with water, so it should be handled in a dry environment.[4][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

  • p-Toluidine : This reagent is toxic if swallowed, inhaled, or in contact with skin.[9][10] It is a suspected carcinogen and can cause allergic skin reactions and respiratory sensitization.[8][9] Avoid creating dust.

  • Pyridine : Pyridine is flammable and has a strong, unpleasant odor. It is harmful and should be handled with care in a fume hood.

  • Acetonitrile and Ethyl Acetate : These are flammable organic solvents. Ensure there are no open flames or ignition sources nearby.

All waste materials should be disposed of according to institutional and local environmental regulations.

Experimental Workflow Diagram

The following diagram outlines the major steps in the synthesis process, from reagent preparation to the final, purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Prepare p-Toluidine Solution in ACN and Pyridine react Add Benzenesulfonyl Chloride Dropwise at < 25°C prep->react 1. stir Stir at Room Temperature for 1 hour react->stir 2. quench Quench with Water stir->quench 3. extract Extract with Ethyl Acetate quench->extract 4. wash Wash Organic Layer (Saline) & Dry (Na₂SO₄) extract->wash 5. evap Evaporate Solvent (Rotary Evaporator) wash->evap 6. recrystal Recrystallize from Dilute Ethanol evap->recrystal 7. filter_dry Filter and Dry Final Product recrystal->filter_dry 8. char Characterize (MP, FTIR, NMR) filter_dry->char 9.

Caption: Experimental workflow for the synthesis of N-(4-Methylphenyl)benzenesulfonamide.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for sulfonamide synthesis.[12]

Preparation of the Amine Solution
  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 32.1 g (0.3 mol) of p-toluidine in 200 mL of acetonitrile.

  • To this solution, add 26 mL (0.32 mol) of pyridine. Pyridine acts as a base to neutralize the HCl gas that is formed during the reaction, preventing the protonation of the starting amine and driving the reaction forward.

  • Place the flask in an ice bath to cool the solution.

Reaction with Benzenesulfonyl Chloride
  • While stirring the amine solution, add 54.7 g (0.31 mol) of benzenesulfonyl chloride dropwise using a dropping funnel.

  • Causality Note: The addition must be slow and controlled to maintain the reaction temperature below 25 °C. This is crucial to prevent unwanted side reactions and to control the exothermic nature of the reaction.

Reaction Completion
  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.[12]

Workup and Extraction
  • Pour the reaction mixture into a beaker containing 1 liter of cold water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 150 mL).

  • Combine the organic layers. Wash the combined organic phase with a saturated sodium chloride solution (brine) and then dry it over anhydrous sodium sulfate.[12] The brine wash helps to remove any remaining water-soluble impurities.

Isolation of Crude Product
  • Filter off the sodium sulfate.

  • Remove the ethyl acetate solvent using a rotary evaporator under reduced pressure. This will yield the crude N-(4-methylphenyl)benzenesulfonamide, which will be used in the next step without further purification at this stage.[12]

Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid. Then, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Causality Note: Slow cooling is essential for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Recrystallization from dilute ethanol is a proven method for purifying this compound.[13]

Final Product Isolation and Drying
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain the final product.

Characterization of N-(4-Methylphenyl)benzenesulfonamide

  • Appearance: White solid.

  • Melting Point: The melting point should be determined and compared to the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond (around 3200-3300 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively), and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons on both rings, a singlet for the N-H proton (its chemical shift can be variable and it may exchange with D₂O), and a singlet for the methyl (CH₃) group protons around 2.3 ppm.

    • ¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.

The purity and identity of the synthesized compound should be confirmed by comparing the obtained spectral data with literature values.[13]

Reaction Mechanism Diagram

Caption: Mechanism of N-(4-Methylphenyl)benzenesulfonamide formation.

References

  • Sharif, S., Khan, I. U., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. [Link]

  • Sciencelab.com. (2005). Benzenesulfonyl Chloride MSDS. Retrieved from [Link]

  • Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET p-Toluidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: p-toluidine. Retrieved from [Link]

  • Loba Chemie. (n.d.). p-TOLUIDINE AR Safety Data Sheet. Retrieved from [Link]

  • Gowda, B. T., et al. (2010). N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, E66(Pt 2), o443. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. PubChem. Retrieved from [Link]

  • PrepChem. (n.d.). (1) Preparation of N-Benzenesulfonyl-p-toluidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

Application Notes and Protocols: High-Purity Recovery of N-(4-Methylphenyl)benzenesulfonamide via Mixed-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient mixed-solvent recrystallization protocol for the purification of N-(4-Methylphenyl)benzenesulfonamide. Moving beyond a simple list of steps, this document elucidates the fundamental principles governing the purification process, providing researchers, scientists, and drug development professionals with the in-depth knowledge required to achieve high-purity crystalline product. We will explore the rationale behind solvent selection, the critical parameters of the procedure, and troubleshooting strategies, all grounded in established chemical principles.

Introduction: The Imperative for Purity

N-(4-Methylphenyl)benzenesulfonamide, a key sulfonamide moiety, is a structural component in various compounds of interest within the pharmaceutical and chemical industries. The synthetic route to this compound, typically involving the reaction of p-toluidine with benzenesulfonyl chloride, can result in a crude product contaminated with unreacted starting materials and potential side products. For its use in subsequent synthetic steps or as a final product, achieving a high degree of purity is paramount. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities[1][2]. This application note provides a detailed, field-proven protocol for the purification of N-(4-Methylphenyl)benzenesulfonamide using an ethanol-water mixed-solvent system.

The Principle of Mixed-Solvent Recrystallization

The success of recrystallization hinges on the principle that most solid compounds are more soluble in a hot solvent than in a cold one. In a mixed-solvent system, a "good" solvent, in which the compound is highly soluble, is paired with a "poor" or "anti-solvent," in which the compound is sparingly soluble[3]. The ideal combination allows for the complete dissolution of the impure solid in a minimal amount of the hot "good" solvent, followed by the controlled addition of the "poor" solvent to induce supersaturation and subsequent crystallization upon cooling.

For N-(4-Methylphenyl)benzenesulfonamide, ethanol serves as the "good" solvent, effectively dissolving the sulfonamide at elevated temperatures. Water acts as the "anti-solvent"; its addition to the hot ethanolic solution decreases the overall solubility of the sulfonamide, promoting the formation of a saturated solution from which pure crystals will precipitate upon cooling. The impurities, ideally, will either remain dissolved in the cold solvent mixture or be removed in a preliminary hot filtration step[4].

Understanding and Removing Impurities

The primary impurities in the synthesis of N-(4-Methylphenyl)benzenesulfonamide from p-toluidine and benzenesulfonyl chloride are typically the unreacted starting materials.

  • p-Toluidine: This starting material is soluble in ethanol but only slightly soluble in water[5][6][7][8].

  • Benzenesulfonyl Chloride: This reactant is soluble in ethanol but insoluble in cold water. It is important to note that it decomposes in hot water[9][10][11][12].

The ethanol-water solvent system is particularly effective because both of these impurities have sufficient solubility in the cold mother liquor to be washed away from the precipitated crystals of the desired product.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude N-(4-Methylphenyl)benzenesulfonamide. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude N-(4-Methylphenyl)benzenesulfonamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

Experimental Procedure
  • Dissolution: Place the crude N-(4-Methylphenyl)benzenesulfonamide (5 g) into a 125 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 20-25 mL of ethanol. Heat the mixture on a hot plate with gentle stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield[4].

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is critical for removing any particulate matter that will not dissolve.

  • Inducing Crystallization: While maintaining the ethanolic solution at a near-boiling temperature, slowly add deionized water dropwise using a Pasteur pipette until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. To ensure the formation of well-defined crystals, add a few drops of hot ethanol back into the solution until the turbidity just disappears[13].

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation[14].

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol-water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the filter paper for a short period by drawing air through the Buchner funnel. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C) or in a vacuum desiccator.

Purity Assessment

The purity of the recrystallized N-(4-Methylphenyl)benzenesulfonamide should be assessed by measuring its melting point. The literature value for the melting point of the closely related 4-methyl-N-(p-tolyl)benzenesulfonamide is 117-118 °C [15]. A sharp melting point within this range is indicative of high purity.

Visualizing the Workflow

The following diagram illustrates the key stages of the mixed-solvent recrystallization process.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization & Isolation A Crude Solid + 'Good' Solvent (Ethanol) B Heat to Boiling A->B Add minimum hot solvent C Clear, Hot Solution B->C D Add 'Poor' Solvent (Water) Dropwise to Hot Solution C->D E Cloudy Solution (Saturation Point) D->E F Add a few drops of 'Good' Solvent E->F G Clear, Saturated Hot Solution F->G H Slow Cooling to Room Temperature G->H I Ice Bath H->I J Vacuum Filtration I->J K Wash with Cold Solvent Mixture J->K L Pure Crystals K->L

Caption: Workflow for the mixed-solvent recrystallization of N-(4-Methylphenyl)benzenesulfonamide.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Solvent System Ethanol-WaterEthanol is a good solvent for the compound at high temperatures, while water acts as an effective anti-solvent.
Initial Solvent Ratio ~4-5 mL Ethanol per 1 g of crude solidEnsures complete dissolution at boiling point without excessive solvent use, which would lower the yield.
Cooling Time 30-60 minutes at room temperatureSlow cooling promotes the formation of larger, purer crystals.
Ice Bath Time ≥ 30 minutesMaximizes the precipitation of the product from the solution.
Target Melting Point 117-118 °CA sharp melting point in this range indicates high purity[15].

Troubleshooting

IssueProbable CauseRecommended Solution
Oiling Out The solution is cooling too rapidly, or the concentration of impurities is very high.Reheat the mixture until the oil redissolves. Add a small amount of additional hot ethanol and allow the solution to cool more slowly[14].
No Crystal Formation The solution is not sufficiently saturated, or it is supersaturated.If too much solvent was used, evaporate some of it and allow the solution to cool again. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound[13].
Low Recovery Yield Too much solvent was used; the crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is thoroughly chilled.

Conclusion

The mixed-solvent recrystallization of N-(4-Methylphenyl)benzenesulfonamide using an ethanol-water system is a highly effective method for achieving a product of high purity. By understanding the principles of solubility and the roles of the "good" and "poor" solvents, researchers can optimize this procedure to obtain excellent yields of crystalline material suitable for demanding applications in research and development.

References

  • ChemBK. (n.d.). p-Toluidine. Retrieved from [Link]

  • 河南龙基化工有限公司. (n.d.). 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemsrc. (2025). Benzenesulfonamide,4-methyl-N-(4-methylphenyl)-. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization II. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-phenyl-. Retrieved from [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. (n.d.). Retrieved from [Link]

  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]

  • ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]

  • MIT Open Access Articles. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • PubMed. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]

  • Reddit. (2014). Recrystallization - Why two solvents?. Retrieved from [Link]

  • PMC. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for Purity Analysis of N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N-(4-Methylphenyl)benzenesulfonamide. The method is suitable for quantifying the main component and separating it from potential impurities, making it a valuable tool for quality control in research, development, and manufacturing environments. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and includes system suitability criteria to ensure the validity of the results, in accordance with international guidelines.

Introduction

N-(4-Methylphenyl)benzenesulfonamide is a sulfonamide derivative with applications in chemical synthesis and potentially in the development of new pharmaceutical agents. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is of paramount importance to guarantee the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of compounds in a mixture, making it the method of choice for purity determination.[1][2]

This document provides a detailed protocol for the purity analysis of N-(4-Methylphenyl)benzenesulfonamide. The method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar to non-polar compounds like the target analyte. The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the method's development and to allow for informed troubleshooting and adaptation.

Experimental

Rationale for Method Development

The chemical structure of N-(4-Methylphenyl)benzenesulfonamide, possessing two aromatic rings, indicates a non-polar to moderately polar nature and strong ultraviolet (UV) absorbance. This led to the selection of a reversed-phase HPLC method with UV detection. A C18 stationary phase was chosen for its excellent hydrophobic retention of aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, was selected to ensure good peak shape and resolution of the main peak from potential impurities with varying polarities.[3][4]

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Materials:

    • N-(4-Methylphenyl)benzenesulfonamide reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Note on Detection Wavelength: A wavelength of 254 nm is recommended due to the aromatic nature of the compound.[5] For optimal sensitivity, it is advised to determine the absorbance maximum (λmax) of N-(4-Methylphenyl)benzenesulfonamide by performing a UV scan with a PDA detector and adjusting the detection wavelength accordingly.

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

  • Standard Solution (for System Suitability and Quantification): Accurately weigh about 25 mg of N-(4-Methylphenyl)benzenesulfonamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of approximately 1.0 mg/mL.

  • Test Solution: Prepare the test sample in the same manner as the standard solution to achieve a final concentration of approximately 1.0 mg/mL.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified through a System Suitability Test (SST).[1][6][7] This ensures that the system is operating within acceptable parameters and is capable of providing accurate and reproducible results. The SST is performed by injecting the standard solution in replicate (typically five injections).

G

The following table outlines the key SST parameters and their recommended acceptance criteria, which are based on the International Council for Harmonisation (ICH) guidelines.[5]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Purity Analysis Protocol

Once the system suitability is confirmed, the purity of the N-(4-Methylphenyl)benzenesulfonamide sample can be determined.

G

Chromatographic Run Sequence

A typical injection sequence for the analysis is as follows:

  • Diluent (Blank) - 1 injection

  • Standard Solution - 5 injections (for SST)

  • Test Solution - 2 injections

Data Analysis and Calculation

The purity of the sample is calculated based on the area percent of the main peak in the chromatogram of the test solution.

Purity (% Area) = (Area of Main Peak / Total Area of all Peaks) x 100

Disregard any peaks originating from the blank (diluent) and any peaks with an area less than 0.05%.

Example Data

The following table shows a hypothetical result for a purity analysis of a test sample.

Peak No.Retention Time (min)Peak Area% Area
14.5150000.15
28.2 (Main Peak)995000099.50
312.1350000.35
Total 10000000 100.00

In this example, the purity of the N-(4-Methylphenyl)benzenesulfonamide sample is 99.50%.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity determination of N-(4-Methylphenyl)benzenesulfonamide. The method is straightforward to implement and the system suitability criteria ensure the generation of high-quality, reproducible data. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5][8]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. [Link][1]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link][6]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link][7]

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2018). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 69(1), 843-850. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9][10]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • MicroSolv Technology Corporation. (2025). System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

Sources

Application Notes and Protocols: Determining the Antibacterial Activity of N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Methylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a well-established group of synthetic antimicrobial agents.[1] The core mechanism of action for sulfonamides lies in their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for bacterial DNA synthesis and growth.[2][] Unlike bacteria, humans obtain folic acid from their diet, making this pathway an effective target for selective antibacterial therapy.[1] Because they primarily inhibit bacterial proliferation rather than directly killing the cells, sulfonamides are considered bacteriostatic.[2][]

The emergence of antibiotic resistance is a significant global health concern, necessitating the continuous exploration and evaluation of new and existing compounds for antibacterial efficacy.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for testing the antibacterial activity of N-(4-Methylphenyl)benzenesulfonamide. The methodologies detailed herein are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[5][6][7]

These protocols will enable the determination of key antibacterial parameters, including the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), providing a thorough in vitro assessment of the compound's potential as an antibacterial agent.

I. Foundational Concepts: Understanding the "Why"

Before delving into the step-by-step protocols, it is crucial to understand the rationale behind the experimental choices. The primary goal is to determine the lowest concentration of N-(4-Methylphenyl)benzenesulfonamide that can inhibit the visible growth of a specific bacterium (MIC) and the lowest concentration that can kill 99.9% of the initial bacterial population (MBC).[8][9]

The Sulfonamide Mechanism of Action

A foundational understanding of the sulfonamide mechanism of action is essential for interpreting the experimental outcomes.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Catalyzes Sulfonamide N-(4-Methylphenyl)benzenesulfonamide Sulfonamide->DHPS Competitively Inhibits Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid->Bacterial_Growth

Caption: Competitive inhibition of bacterial folic acid synthesis by N-(4-Methylphenyl)benzenesulfonamide.

II. Materials and Reagents

Test Compound
  • N-(4-Methylphenyl)benzenesulfonamide (Purity ≥ 95%)

  • Dimethyl sulfoxide (DMSO, sterile) for stock solution preparation

Bacterial Strains

A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. Recommended strains include:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Media and Reagents
  • Mueller-Hinton Broth (MHB)[10]

  • Mueller-Hinton Agar (MHA)[10]

  • Tryptic Soy Broth (TSB) or other suitable growth medium for initial culture propagation

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard[10]

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter) for disk diffusion

  • Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)

  • Negative control (DMSO)

III. Experimental Protocols

A. Preliminary Screening: Kirby-Bauer Disk Diffusion Method

The disk diffusion method provides a qualitative assessment of antibacterial activity and is a useful initial screening tool.[10][11]

Protocol Steps:
  • Inoculum Preparation: From a fresh overnight culture, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[12]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[10][12]

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place paper disks impregnated with a known concentration of N-(4-Methylphenyl)benzenesulfonamide onto the agar surface. Ensure the disks are placed at least 24 mm apart.[10] Also, place positive and negative control disks.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zones of inhibition (where bacterial growth is absent) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

cluster_0 Inoculum Preparation cluster_1 Plate Preparation cluster_2 Incubation & Analysis A1 Select Colonies A2 Suspend in Saline A1->A2 A3 Adjust to 0.5 McFarland Standard A2->A3 B1 Swab MHA Plate A3->B1 B2 Apply Disks B1->B2 C1 Incubate at 35°C B2->C1 C2 Measure Zones of Inhibition C1->C2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

B. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent.[6][13]

Protocol Steps:
  • Compound Preparation: Prepare a stock solution of N-(4-Methylphenyl)benzenesulfonamide in DMSO. Create a series of two-fold serial dilutions of the compound in Mueller-Hinton Broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion method, adjusted to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Plate Inoculation: Add 100 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Positive Control: Wells with a standard antibiotic.

    • Solvent Control: Wells with the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of N-(4-Methylphenyl)benzenesulfonamide that shows no visible bacterial growth (turbidity) after incubation.[14]

C. Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether the compound is bacteriostatic or bactericidal.[8][9]

Protocol Steps:
  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

  • Plating: Spread the aliquot onto a fresh Mueller-Hinton agar plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][15] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[9][15]

IV. Data Presentation and Interpretation

The results of the antibacterial testing should be presented clearly for easy comparison and interpretation.

Bacterial Strain Disk Diffusion Zone of Inhibition (mm) MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
S. aureus (ATCC 29213)[Insert Data][Insert Data][Insert Data][Calculate]
B. subtilis (ATCC 6633)[Insert Data][Insert Data][Insert Data][Calculate]
E. coli (ATCC 25922)[Insert Data][Insert Data][Insert Data][Calculate]
P. aeruginosa (ATCC 27853)[Insert Data][Insert Data][Insert Data][Calculate]

Interpretation:

  • A larger zone of inhibition in the disk diffusion assay suggests greater susceptibility of the bacterium to the compound.

  • A lower MIC value indicates higher potency of the compound.

  • An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[15]

V. Self-Validating Systems and Quality Control

To ensure the trustworthiness and reproducibility of the results, several quality control measures must be implemented:

  • Standardized Protocols: Strict adherence to CLSI guidelines is paramount.[6][7]

  • Reference Strains: The use of ATCC (American Type Culture Collection) or other certified reference strains ensures consistency across experiments and laboratories.

  • Positive and Negative Controls: The inclusion of appropriate controls in every assay validates the experimental setup. The positive control antibiotic should yield results within its known acceptable range, and the negative/solvent controls should show no inhibition of bacterial growth.

  • McFarland Standard: Regular calibration and proper use of the McFarland standard are crucial for standardizing the inoculum density.[10]

  • Aseptic Technique: All procedures must be performed under sterile conditions to prevent contamination.

By integrating these quality control measures, the protocols become self-validating, providing a high degree of confidence in the generated data.

References

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Minicule. Sulfonamide: Uses, Interactions, and Mechanism of Action. [Link]

  • Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Clinical and Laboratory Standards Institute. Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. [Link]

  • PubMed Central. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. [Link]

  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Wikipedia. Minimum bactericidal concentration. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. CLSI-EUCAST Recommendations for Disk Diffusion Testing. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Grokipedia. Minimum bactericidal concentration. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Clinical and Laboratory Standards Institute. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • Clinical and Laboratory Standards Institute. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • PubChem. p-Toluenesulfonamide. [Link]

  • ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. [Link]

  • Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • PubMed Central. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. [Link]

  • PubMed. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. [Link]

  • Preprints.org. Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. [Link]

  • National Institutes of Health. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • PubMed. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. [Link]

  • Brazilian Journal of Science. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • PubChem. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. [Link]

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

  • PubChem. p-Toluenesulfonamide, N-benzyl-. [Link]

Sources

Application Note & Protocols: A Framework for Investigating N-(4-Methylphenyl)benzenesulfonamide in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Abstract

Alzheimer's disease (AD) presents a complex pathology characterized by amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, neuroinflammation, and cholinergic dysfunction.[1][2] The sulfonamide scaffold has emerged as a promising pharmacophore in AD drug discovery, with derivatives showing potential to inhibit cholinesterases, modulate Aβ aggregation, and exert anti-inflammatory effects.[3][4] This document presents a detailed framework for the investigation of a specific molecule, N-(4-Methylphenyl)benzenesulfonamide, as a potential multi-target therapeutic agent for AD. We provide a scientific rationale, hypothesized mechanisms of action, and a comprehensive, multi-tiered experimental plan—from initial biochemical screening to cell-based assays and proposed in vivo studies. This guide is designed to provide researchers with the necessary protocols and conceptual understanding to rigorously evaluate the therapeutic potential of this compound in relevant AD models.

Compound Profile & Rationale for Investigation

Compound: N-(4-Methylphenyl)benzenesulfonamide IUPAC Name: N-(p-tolyl)benzenesulfonamide Molecular Formula: C₁₃H₁₃NO₂S[5] Molecular Weight: 247.31 g/mol [5]

Rationale: The core benzenesulfonamide structure is a versatile scaffold known for a wide range of biological activities.[6][7] In the context of Alzheimer's disease, various derivatives have demonstrated efficacy against key pathological drivers.[3][8][9] N-(4-Methylphenyl)benzenesulfonamide is an archetypal aryl sulfonamide. Its structural simplicity allows for a foundational investigation into the potential of this chemical class, serving as a backbone for future structure-activity relationship (SAR) studies.

Hypothesis: Based on the known activities of related sulfonamides, we hypothesize that N-(4-Methylphenyl)benzenesulfonamide may act as a multi-target agent, potentially exhibiting one or more of the following activities:

  • Inhibition of Aβ peptide aggregation.

  • Inhibition of key cholinesterase enzymes (AChE/BChE).

  • Neuroprotection against Aβ-induced toxicity.

  • Modulation of tau hyperphosphorylation.

  • Attenuation of neuroinflammatory responses.

This application note outlines a systematic approach to test these hypotheses.

Hypothesized Mechanisms and Experimental Workflow

The multifaceted nature of AD pathology necessitates a multi-pronged therapeutic approach. The following diagram illustrates the key pathological pathways in AD and the potential intervention points for a sulfonamide-based compound.

AD_Pathology_and_Intervention cluster_0 Pathological Cascades APP APP Abeta Aβ Monomers APP->Abeta Oligo Aβ Oligomers (Neurotoxic) Abeta->Oligo Plaques Aβ Plaques Microglia_r Resting Microglia Tau Tau pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) Microglia_a Activated Microglia Microglia_r->Microglia_a Cytokines Pro-inflammatory Cytokines Inhibit_Agg Inhibit Aggregation Inhibit_Kinase Inhibit Kinases Inhibit_Activation Inhibit Activation

Caption: Hypothesized intervention points for N-(4-Methylphenyl)benzenesulfonamide in AD.

The proposed research plan follows a logical, tiered progression from high-throughput biochemical assays to more complex, physiologically relevant cell-based and in vivo models.

Experimental_Workflow cluster_Tier2 cluster_Tier3 Start Compound Synthesis & Solubilization Tier1 Tier 1: Biochemical Screening Start->Tier1 Assay1A Aβ Aggregation Assay (Thioflavin T) Tier1->Assay1A Assay1B Cholinesterase Inhibition (Ellman's Method) Tier1->Assay1B Tier2 Tier 2: Cell-Based Validation Assay1A->Tier2 Assay1B->Tier2 Assay2A Neuroprotection Assay (SH-SY5Y + Aβ Oligomers) Tier2->Assay2A Assay2B Tau Phosphorylation Assay (Western Blot) Tier2->Assay2B Assay2C Neuroinflammation Assay (LPS-stimulated Microglia) Tier2->Assay2C Tier3 Tier 3: In Vivo Proof-of-Concept (Proposed) Assay2A->Tier3 Assay2B->Tier3 Assay2C->Tier3 Study3A Pharmacokinetics & BBB Penetration Tier3->Study3A Study3B Behavioral Analysis (APP/PS1 Mice) Tier3->Study3B Study3C Histopathology & Biomarker Analysis Tier3->Study3C Endpoint Lead Candidate Evaluation Study3A->Endpoint Study3B->Endpoint Study3C->Endpoint

Caption: A tiered experimental workflow for evaluating the compound's efficacy.

Tier 1: In Vitro Biochemical Screening Protocols

Protocol 1.1: Aβ₁₋₄₂ Aggregation Inhibition Assay

Principle: This assay quantifies the formation of Aβ fibrils using Thioflavin T (ThT), a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[10] A reduction in ThT fluorescence in the presence of the test compound indicates inhibition of fibrillogenesis.

Materials:

  • Aβ₁₋₄₂ peptide, synthetic (e.g., Anaspec, Bio-Rad)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (20 mM, pH 8.0, with 0.2 mM EDTA, 1 mM NaN₃)

  • Thioflavin T (ThT) stock solution (2 mM in water)

  • N-(4-Methylphenyl)benzenesulfonamide

  • Black, clear-bottom 96-well microplates

  • Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)[10]

Procedure:

  • Aβ₁₋₄₂ Monomer Preparation:

    • Causality: To ensure the aggregation assay starts from a homogenous monomeric state, any pre-existing aggregates ("seeds") must be removed. HFIP is a strong disaggregating solvent.[11]

    • Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen, and then dry under vacuum for 1-2 hours.

    • Store the resulting peptide film at -80°C until use.[10]

    • Immediately before the assay, dissolve the peptide film in DMSO to make a 5 mM stock solution.

  • Assay Setup:

    • Prepare a working solution of ThT (20 µM) in Phosphate Buffer.

    • Prepare serial dilutions of N-(4-Methylphenyl)benzenesulfonamide in DMSO. A final concentration range of 1 µM to 100 µM in the assay is recommended.

    • In each well of the 96-well plate, add the following:

      • 93 µL of 20 µM ThT in Phosphate Buffer.

      • 2 µL of the test compound dilution (or DMSO for vehicle control).

      • Positive Control: 2 µL of a known aggregation inhibitor (e.g., Epigallocatechin gallate).

    • Initiate the aggregation by adding 5 µL of the 5 mM Aβ₁₋₄₂ stock solution (final concentration ~226 µM, adjust as needed). The final Aβ concentration should be well above the critical concentration for aggregation.[10]

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate at 37°C with gentle, intermittent shaking.

    • Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for 24-48 hours.

  • Data Analysis:

    • Subtract the background fluorescence of buffer/compound wells.

    • Plot ThT fluorescence intensity versus time for each concentration.

    • Determine the percentage of inhibition at the plateau phase relative to the vehicle control.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of Aβ aggregation).

ParameterVehicle ControlPositive ControlTest Compound
Max Fluorescence (RFU)HighLowVariable
Lag Time (hours)~4-6ExtendedVariable
IC₅₀ (µM) N/AKnown ValueTo be determined

Tier 2: Cell-Based Validation Protocols

Protocol 2.1: Neuroprotection Against Aβ₁₋₄₂ Oligomer-Induced Toxicity

Principle: Soluble Aβ oligomers are considered the primary neurotoxic species in AD.[12] This assay evaluates the ability of N-(4-Methylphenyl)benzenesulfonamide to protect cultured neuronal cells from Aβ oligomer-induced cell death. The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for this purpose.[13]

Materials:

  • SH-SY5Y cells (ATCC CRL-2266)

  • DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Aβ₁₋₄₂ peptide and HFIP (from Protocol 1.1)

  • Phenol-free cell culture media (e.g., F-12)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

Procedure:

  • Aβ₁₋₄₂ Oligomer Preparation:

    • Causality: This protocol is specifically designed to generate toxic oligomeric species, rather than fibrils.[10]

    • Prepare monomeric Aβ₁₋₄₂ film as described in Protocol 1.1.

    • Dissolve the film in DMSO to 5 mM.

    • Dilute to 100 µM in ice-cold, phenol-free F-12 media.

    • Incubate at 4°C for 24 hours to form stable oligomers.

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of N-(4-Methylphenyl)benzenesulfonamide (or vehicle control) for 2 hours.

    • Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration of 5-10 µM.

    • Controls: Include wells with cells only (untreated), cells + vehicle, and cells + vehicle + Aβ oligomers.

    • Incubate for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Causality: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[14] Since this process requires active mitochondria, it serves as a reliable indicator of cell viability.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

    • Plot cell viability (%) versus the concentration of the test compound.

    • Determine the EC₅₀ value (the concentration of the compound that provides 50% protection against Aβ-induced toxicity).

Protocol 2.2: Analysis of Tau Phosphorylation

Principle: Hyperphosphorylation of the tau protein leads to its dissociation from microtubules and subsequent aggregation into neurofibrillary tangles.[2] This protocol uses Western blotting to assess whether the test compound can reduce tau phosphorylation at key pathological sites in a cellular model.

Materials:

  • SH-SY5Y cells or a stable tau-expressing cell line (e.g., U2OS-Tau-tGFP).[15]

  • Okadaic Acid (a phosphatase inhibitor used to induce hyperphosphorylation).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: Total Tau (e.g., Tau-5), Phospho-Tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404).

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates until ~80% confluent.

    • Pre-treat cells with N-(4-Methylphenyl)benzenesulfonamide (or vehicle) for 2 hours.

    • Induce tau hyperphosphorylation by adding Okadaic Acid (e.g., 20-50 nM) for 4-6 hours.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Causality: This technique separates proteins by size, allowing for the specific detection of total tau and its phosphorylated forms using antibodies. The ratio of phosphorylated to total protein provides a quantitative measure of the phosphorylation state.[16]

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies (e.g., anti-p-Tau AT8 and anti-Total Tau) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands using software like ImageJ.

    • Calculate the ratio of p-Tau to Total Tau for each condition.

    • Normalize the results to the vehicle-treated, Okadaic Acid-stimulated control.

Tier 3: Proposed In Vivo Proof-of-Concept Study

Principle: To translate in vitro findings, the compound must be tested in a living organism that recapitulates key aspects of AD pathology. Transgenic mouse models like the APP/PS1 or 5XFAD mice, which develop amyloid plaques and cognitive deficits, are standard for such preclinical evaluations.[17][18][19]

Proposed Experimental Design:

  • Model: 6-month-old APP/PS1 transgenic mice.

  • Groups (n=12-15/group):

    • Wild-Type + Vehicle

    • APP/PS1 + Vehicle

    • APP/PS1 + N-(4-Methylphenyl)benzenesulfonamide (Dose 1)

    • APP/PS1 + N-(4-Methylphenyl)benzenesulfonamide (Dose 2)

  • Administration: Daily oral gavage or intraperitoneal injection for 3 months.

  • Assessments:

    • Behavioral Testing (Month 3): Morris Water Maze to assess spatial learning and memory.

    • Tissue Collection: At the end of the study, animals are euthanized, and brains are collected. One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical analysis.

    • Biochemical Analysis:

      • ELISA to quantify soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels in brain homogenates.

      • Western blot to measure levels of inflammatory markers (Iba1, GFAP) and synaptic proteins (synaptophysin, PSD-95).

    • Immunohistochemistry: Staining of brain sections with antibodies against Aβ (e.g., 4G8) to quantify plaque load and morphology.

Summary of Expected Data & Interpretation

The following table summarizes the key quantitative outcomes from the proposed experimental framework. Positive results in Tier 1 and 2 assays would provide strong justification for progressing to the more resource-intensive in vivo studies.

AssayModel SystemKey ParameterDesired Outcome for a "Hit" Compound
Aβ Aggregation BiochemicalIC₅₀ Low micromolar range (< 25 µM)
Neuroprotection SH-SY5Y CellsEC₅₀ Potent protection against Aβ toxicity
Tau Phosphorylation Cell-based% Reduction of p-Tau/Total Tau Significant, dose-dependent reduction
Behavioral Analysis APP/PS1 MiceEscape Latency (MWM) Significant improvement vs. vehicle-treated mice
Brain Pathology APP/PS1 Mice% Aβ Plaque Load Significant reduction vs. vehicle-treated mice

References

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Advanced Research.
  • Alzheimer's Disease in vitro models. Innoprot.
  • Alzheimer's Disease Models. InVivo Biosystems.
  • Building in vitro models of the brain to understand the role of APOE in Alzheimer's disease. (2022). EMBO Molecular Medicine.
  • Mammalian Models in Alzheimer's Research: An Update. (2022). International Journal of Molecular Sciences.
  • In Vitro Alzheimer's Disease Modeling Using Stem Cells. (2020). Taylor & Francis eBooks.
  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2024). Current Medicinal Chemistry.
  • Alzheimer's Disease In Vitro Modeling Service. Creative Biolabs-Neuros.
  • Sulfonamide Derivatives: Recent Compounds with Potent Anti- Alzheimer's Disease Activity. (2024). Europe PMC.
  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2024). PubMed.
  • In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2015). Journal of Visualized Experiments.
  • Amyloid Beta Aggregation Protocol for Aβ Peptides. Hello Bio.
  • In vitro Models of Neurodegenerative Diseases. (2019). Frontiers in Cellular Neuroscience.
  • Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. (2024). MDPI.
  • New biologically active sulfonamides as potential drugs for Alzheimer's disease. (2024). PubMed.
  • Mouse Models of Alzheimer's Disease. (2022). Frontiers in Molecular Neuroscience.
  • Alzheimer's Disease Research Models. Alzforum.
  • Protocols for Monitoring the Development of Tau Pathology in Alzheimer's Disease. (2014). Methods in Molecular Biology.
  • Tau Protein: Methods and Protocols. (2017). Springer.
  • Preparing Synthetic Aβ in Different Aggregation States. (2013). Springer Nature Experiments.
  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. Royal Society of Chemistry.
  • Production and use of recombinant Aβ for aggregation studies. (2011). Methods in Molecular Biology.
  • tau Phosphorylation Assay Cell Line. Innoprot.
  • Aβ Peptide Aggregation Inhibition Assay. Creative Bioarray.
  • Aggregation Assays Using Hyperphosphorylated Tau Protein l Protocol Preview. (2022). YouTube.
  • β-Amyloid Protein Aggregation. (2009). Springer Nature Experiments.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry.
  • Synthesis of N-benzenesulfonyl-N-benzoyl-p-toluidine. PrepChem.com.
  • p-Toluenesulfonamide. PubChem.
  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark.
  • Method of synthesis of N-alkyl p-toluene sulfonamide. (2017). Google Patents.
  • Natural Compounds for Alzheimer's Disease Therapy: A Systematic Review of Preclinical and Clinical Studies. (2019). Current Alzheimer Research.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
  • Synthesis of p-toluenesulfonamide. PrepChem.com.
  • Benzenesulfonamide, 4-methyl-N-phenyl-. PubChem.
  • N-(4-Methylphenyl)benzenesulfonamide. (2010). Acta Crystallographica Section E.
  • 4-Amino-N-(2-methylphenyl)benzenesulfonamide. Benchchem.
  • 4-METHYL-N-(4-METHYLPHENYL)BENZENESULFONAMIDE. Sigma-Aldrich.
  • p-Toluenesulfonamide, N-benzyl-. PubChem.
  • Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. PubChem.
  • Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. (2023). International Journal of Molecular Sciences.
  • Solving neurodegeneration: common mechanisms and strategies for new treatments. (2022). Cellular and Molecular Life Sciences.
  • Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. (2012). Journal of Medicinal Chemistry.
  • Multifaceted nanoparticles: emerging mechanisms and therapies in neurodegenerative diseases. (2022). Signal Transduction and Targeted Therapy.

Sources

Application Notes & Protocols: Strategic Synthesis of N-(4-Methylphenyl)benzenesulfonamide Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of N-(4-Methylphenyl)benzenesulfonamide derivatives in the field of oncology. This document moves beyond simple procedural lists to offer in-depth insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Emerging Role of Benzenesulfonamides in Oncology

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, famously associated with the advent of sulfa drugs.[1] Beyond their antimicrobial properties, these scaffolds have gained significant traction as versatile agents in cancer therapy.[2] Their ability to act as bioisosteres for amides, offering improved metabolic stability and unique binding properties, makes them attractive for drug design.[3][4] Specifically, N-aryl benzenesulfonamide derivatives have been shown to target a range of cancer-associated enzymes and signaling pathways. These include, but are not limited to, carbonic anhydrases (CAs), tyrosine kinases, and matrix metalloproteinases, all of which are pivotal in cancer progression, pH regulation, and metastasis.[2][5]

The N-(4-Methylphenyl)benzenesulfonamide core, in particular, offers a synthetically accessible starting point for creating diverse chemical libraries. The methyl group on the phenyl ring provides a subtle yet significant electronic and steric feature that can be exploited to fine-tune the pharmacological properties of the final compounds. This guide will focus on the practical synthesis of this core structure and its subsequent derivatization, providing a robust platform for generating novel anticancer candidates.

Foundational Chemistry: The Sulfonamide Bond Formation

The synthesis of N-(4-Methylphenyl)benzenesulfonamide and its derivatives primarily relies on the nucleophilic substitution reaction between a benzenesulfonyl chloride and an amine. This reaction is a robust and widely applicable method for creating the stable sulfonamide linkage.[6]

Causality Behind the Reaction:

  • The Electrophile: The sulfur atom in benzenesulfonyl chloride is highly electrophilic. This is due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur.

  • The Nucleophile: The nitrogen atom of the amine (in this case, p-toluidine or its derivatives) possesses a lone pair of electrons, making it an effective nucleophile.

  • The Reaction: The amine's lone pair attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is displaced.

  • The Byproduct: This reaction generates one equivalent of hydrogen chloride (HCl).[6] The presence of this acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize the HCl as it is formed, driving the reaction to completion.

Visualizing the General Synthetic Workflow

The following diagram illustrates the fundamental reaction for synthesizing the N-(4-Methylphenyl)benzenesulfonamide scaffold.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A Benzenesulfonyl Chloride (Electrophile) E N-(4-Methylphenyl)benzenesulfonamide (Target Molecule) A->E S-N Bond Formation B p-Toluidine (4-Methylaniline) (Nucleophile) B->E C Base (e.g., Pyridine, Triethylamine) F HCl (neutralized by base) C->F Neutralization D Anhydrous Solvent (e.g., DCM, THF)

Caption: General reaction scheme for the synthesis of N-(4-Methylphenyl)benzenesulfonamide.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of N-(4-Methylphenyl)benzenesulfonamide. This protocol can be adapted for synthesizing a library of derivatives by substituting p-toluidine with other primary or secondary amines.

Protocol 1: Synthesis of N-(4-Methylphenyl)benzenesulfonamide

Materials and Reagents:

  • Benzenesulfonyl chloride

  • p-Toluidine (4-methylaniline)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine (1.2 eq) to the solution. The base acts as an HCl scavenger.

    • Cool the mixture to 0 °C in an ice bath. Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and minimize side product formation.

  • Addition of Sulfonyl Chloride:

    • Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel.[6] Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a homogeneous reaction.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir for 6-18 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6] A common eluent system is 3:1 Hexanes:Ethyl Acetate. Visualize spots under UV light (254 nm). The reaction is complete when the starting amine spot has disappeared.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess pyridine).

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • Brine (to remove residual water).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed if the crude product is sufficiently pure.

    • Combine the pure fractions and evaporate the solvent to yield N-(4-Methylphenyl)benzenesulfonamide as a white solid.

    • Characterize the final product using:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point (MP): To assess purity.

Application in Cancer Research: Targeting Carbonic Anhydrase

Many benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][7] These enzymes are crucial for cancer cells to manage the acidic microenvironment that results from their high metabolic rate (the Warburg effect).

Mechanism of Action:

  • Tumor cells overexpress CA IX and XII on their surface.

  • These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).

  • By converting CO₂ to H⁺ extracellularly, they contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.

  • Simultaneously, they help maintain a neutral intracellular pH, which is essential for cell survival and proliferation.

  • Sulfonamide inhibitors, with their -SO₂NH₂ group, bind to the zinc ion in the active site of the CA enzyme, blocking its catalytic activity.

Visualizing the Inhibition Pathway

The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by sulfonamide derivatives.

G cluster_tumor_cell Tumor Cell (Intracellular pH ~7.2) Glycolysis High Glycolysis Lactate Lactate (H⁺ Production) Glycolysis->Lactate H_ion H⁺ Lactate->H_ion contributes to CO2 CO₂ CA_IX CA IX (on cell membrane) CO2->CA_IX CO₂ + H₂O ⇌ H2O H₂O H2O->CA_IX CO₂ + H₂O ⇌ H_ion->H_ion Lowers pH, Promotes Invasion HCO3 HCO₃⁻ CA_IX->H_ion H⁺ + HCO₃⁻ CA_IX->HCO3 H⁺ + HCO₃⁻ Sulfonamide N-(4-Methylphenyl) benzenesulfonamide Derivative Sulfonamide->CA_IX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX (CA IX) by a sulfonamide derivative.

Structure-Activity Relationship (SAR) Insights

When designing a library of N-(4-Methylphenyl)benzenesulfonamide derivatives, understanding the structure-activity relationship (SAR) is crucial for optimizing potency and selectivity.[8]

Modification SiteRationale and Expected Outcome
Benzenesulfonyl Ring Substitution with electron-withdrawing groups (e.g., halogens, nitro groups) can enhance the electrophilicity of the sulfur atom, potentially improving binding to the zinc ion in CA enzymes.[8]
N-Phenyl Ring (p-Tolyl group) The nature and position of substituents on this ring significantly impact activity. Bulky groups may be poorly tolerated,[9] while other functionalities can be introduced to explore additional binding pockets or modulate physicochemical properties like solubility and cell permeability.
Sulfonamide Nitrogen (N-H) The acidity of the sulfonamide proton can be important for activity.[9] Alkylation of this nitrogen (creating a tertiary sulfonamide) removes the hydrogen bond donor capability and can drastically alter the binding mode and biological activity.

Conclusion and Future Directions

The synthetic protocols and mechanistic insights provided herein offer a solid foundation for the development of novel N-(4-Methylphenyl)benzenesulfonamide derivatives as potential anticancer agents. The versatility of the core synthetic reaction allows for the creation of large, diverse libraries of compounds for screening. Future research should focus on a multi-pronged approach:

  • Broad-Spectrum Screening: Test new derivatives against a panel of cancer cell lines, including those known to overexpress specific CA isoforms like breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.[1][10]

  • Target-Based Assays: Conduct enzymatic assays to quantify the inhibitory activity (IC₅₀ values) against specific targets like CA IX and CA XII.[7]

  • In Vivo Studies: Advance the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

By systematically applying the principles of medicinal chemistry and leveraging the robust synthetic routes outlined in this guide, researchers can effectively explore the therapeutic potential of this privileged scaffold in the ongoing fight against cancer.

References

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (2010). ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). IntechOpen. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). PubMed. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2023). PubMed. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2024). PubMed Central. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). ACS Publications. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (2023). Bentham Science. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2024). ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. (2015). MDPI. [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). ACS Publications. [Link]

Sources

Topic: A High-Throughput, Cell-Based Assay to Quantify Carbonic Anhydrase IX Activity Using N-(4-Methylphenyl)benzenesulfonamide as a Reference Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This document provides a detailed framework and experimental protocols for the development of a robust, cell-based assay designed to identify and characterize inhibitors of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme whose expression is strongly induced by hypoxia in solid tumors, playing a critical role in pH regulation and promoting cancer cell survival, proliferation, and invasion.[1][2][3] Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[4] Here, we leverage N-(4-Methylphenyl)benzenesulfonamide as a reference compound to validate an assay that measures CA IX-mediated changes in intracellular pH (pHi) using a fluorescent reporter system. This guide is intended for researchers in oncology, drug discovery, and cell biology, offering a self-validating protocol from initial optimization to data interpretation.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

Solid tumors are often characterized by regions of insufficient oxygen supply, a condition known as hypoxia.[2] To survive and proliferate in this hostile microenvironment, cancer cells shift their metabolism towards anaerobic glycolysis, leading to the accumulation of acidic byproducts like lactic acid and carbon dioxide.[2] Carbonic Anhydrase IX (CA IX) is a key player in the cellular adaptation to these conditions.[1] As a zinc metalloenzyme, CA IX is anchored to the cell surface where it catalyzes the rapid, reversible hydration of CO₂ into protons (H⁺) and bicarbonate ions (HCO₃⁻).[3]

This catalytic activity serves two crucial functions for the cancer cell:

  • Maintains Intracellular pH (pHi): By converting CO₂ to bicarbonate, which is then managed by ion transporters, CA IX helps maintain a slightly alkaline intracellular pH, which is optimal for cell survival and enzymatic functions.[1]

  • Acidifies the Extracellular Microenvironment (pHe): The protons generated are extruded, contributing to an acidic tumor microenvironment that promotes tumor invasion, metastasis, and resistance to therapy.[1][5]

Given its limited expression in normal tissues and its pivotal role in tumor progression, CA IX has emerged as a high-value therapeutic target.[6] The development of potent and selective CA IX inhibitors is an active area of cancer research. This application note details a direct, functional assay to screen for such inhibitors in a physiologically relevant cellular context.

CA IX's Role in the Hypoxic Tumor Microenvironment

Figure 1: CA IX pH Regulation in Hypoxic Cancer Cells cluster_cell Cancer Cell (Intracellular) cluster_TME Tumor Microenvironment (Extracellular) CO2_in CO2 CAIX CA IX (Membrane Bound) CO2_in->CAIX Substrate H2O H2O H2O->CAIX HCO3 HCO3- CAIX->HCO3 H_plus_in H+ CAIX->H_plus_in pHi Alkaline pHi (Survival & Proliferation) HCO3->pHi H_plus_out H+ H_plus_in->H_plus_out Proton Export pHe Acidic pHe (Invasion & Metastasis) H_plus_out->pHe Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->CAIX Upregulates Expression Figure 2: High-Throughput Screening Workflow A 1. Seed HT-29 Cells (40,000 cells/well) B 2. Induce CA IX Expression (24-48h in 1% O2) A->B C 3. Load Cells with BCECF-AM Dye (30-45 min) B->C D 4. Add Compounds (incl. Reference Inhibitor) C->D E 5. Incubate (30 min) D->E F 6. Measure Baseline Fluorescence (Kinetic Read) E->F G 7. Induce Acid Load (Add CO2/HCO3- Buffer) F->G H 8. Measure Kinetic Response G->H I 9. Data Analysis (Rate of pH change, IC50, Z') H->I

Caption: Step-by-step workflow for the CA IX cell-based assay.

Data Analysis and Interpretation

Causality: Proper data analysis transforms raw fluorescence readings into actionable insights. Calculating the rate of pH change isolates the enzymatic activity, while dose-response curves and the Z'-factor quantify inhibitor potency and assay robustness, respectively.

  • Calculate Fluorescence Ratio: For each time point, calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm.

  • Determine Rate of pH Change: After the addition of the CO₂/HCO₃⁻ buffer, determine the initial rate of change of the fluorescence ratio (slope of the curve) for each well. This rate is directly proportional to CA IX activity.

  • Normalize Data: Normalize the rates of pH change using the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • % Inhibition = 100 * (1 - (Rate_Compound - Rate_PositiveControl) / (Rate_Vehicle - Rate_PositiveControl))

  • Generate Dose-Response Curves: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assay Validation (Z'-Factor): To ensure the assay is suitable for high-throughput screening, calculate the Z'-factor using the vehicle and positive controls.

    • Z' = 1 - (3 * (SD_Vehicle + SD_PositiveControl)) / |Mean_Vehicle - Mean_PositiveControl|

    • An assay with a Z'-factor > 0.5 is considered excellent for screening.

Example Data Presentation

Table 1: Hypothetical Dose-Response Data for N-(4-Methylphenyl)benzenesulfonamide

Concentration (µM) Rate of pH Change (Slope) % Inhibition
100 (Positive Control) 0.005 100.0%
30 0.011 91.8%
10 0.025 73.5%
3.0 0.048 44.9%
1.0 0.075 13.3%
0.3 0.088 -2.0%
0.1 0.085 1.0%
0 (Vehicle Control) 0.086 0.0%
Calculated IC₅₀ 3.5 µM

| Z'-Factor | | 0.78 |

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Window Insufficient CA IX expression.Verify hypoxia induction (e.g., via Western blot for CA IX). Increase induction time.
Inefficient dye loading.Optimize BCECF-AM concentration and incubation time. Ensure Pluronic F-127 is used.
High Well-to-Well Variability Inconsistent cell numbers.Use an automated cell counter for seeding. Ensure even cell suspension.
Edge effects on the plate.Do not use the outer wells for data collection; fill them with buffer instead.
Z'-Factor < 0.5 High variability in controls.Review cell handling and liquid transfer steps for consistency.
Small signal difference between positive and negative controls.Re-evaluate positive control concentration. Optimize assay conditions (e.g., pH of buffer).

Conclusion

The cell-based assay described provides a robust and physiologically relevant method for screening and characterizing inhibitors of Carbonic Anhydrase IX. By directly measuring the enzyme's catalytic function in a live-cell context, this protocol offers significant advantages over biochemical assays. [7][8]The use of N-(4-Methylphenyl)benzenesulfonamide as a well-characterized reference compound allows for consistent assay validation and performance monitoring. This high-throughput compatible methodology is a valuable tool for the discovery of novel therapeutics targeting tumor hypoxia and acidosis.

References

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 38(1-2), 65-77. [Link]

  • Benej, M., & Pastorekova, S. (2014). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 75, 199-219. [Link]

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6273-6280. [Link]

  • Chen, Y., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 24(13), 10886. [Link]

  • Svasti, J., et al. (2020). The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. Biology of the Cell, 112(12), 383-397. [Link]

  • Gieling, R. G., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & Bioelectronics, 130, 246-254. [Link]

  • Gowda, B. T., et al. (2011). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o378. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.com. [Link]

Sources

techniques for growing single crystals of N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of N-(4-Methylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the techniques for growing high-quality single crystals of N-(4-Methylphenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The protocols and insights are designed to be practical, explaining the causality behind experimental choices to empower researchers to optimize their crystallization processes.

Introduction: The Significance of Single Crystals

N-(4-Methylphenyl)benzenesulfonamide is a member of the sulfonamide class of compounds, a cornerstone in drug discovery.[1] The three-dimensional arrangement of atoms in a solid-state form dictates many of its critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Obtaining a high-quality single crystal is the definitive method for elucidating this atomic arrangement through X-ray diffraction.

This guide moves beyond simple recrystallization for purity, focusing on methods to produce single crystals suitable for structural analysis. The primary challenge in sulfonamide crystallization is often controlling the growth to avoid amorphous powders or polymorphism—the existence of multiple crystal forms.[2] This document outlines field-proven methods to navigate these challenges.

Core Principle: From Supersaturation to Order

Successful crystallization hinges on a single principle: achieving a state of supersaturation and then allowing the system to return to equilibrium slowly. This slow, controlled process provides molecules with the time needed to arrange themselves into a highly ordered, repeating crystal lattice. Rapid precipitation, on the other hand, traps molecules in a disordered, often amorphous, state. The following techniques are all designed to control this rate of transition.

Primary Technique: Slow Evaporation from a Single Solvent System

The slow evaporation method is the most widely reported and successful technique for growing single crystals of N-(4-Methylphenyl)benzenesulfonamide and related analogs.[3][4][5][6] Its simplicity and effectiveness make it the ideal starting point for any crystallization screening effort. A study by Gowda et al. successfully determined the crystal structure of N-(4-Methylphenyl)benzenesulfonamide using single crystals grown from an ethanolic solution via slow evaporation at room temperature.[3]

Causality: Why This Method Works
  • Controlled Supersaturation: As the solvent slowly evaporates, the concentration of the solute gradually increases past its saturation point. This gentle increase in supersaturation is the driving force for crystallization.

  • Solvent-Molecule Interaction: Ethanol is an effective solvent for many sulfonamides.[3][4] Its polarity and ability to form hydrogen bonds help to solvate the sulfonamide molecules effectively. As the ethanol evaporates, these solute-solvent interactions are slowly replaced by the more thermodynamically stable solute-solute interactions that form the crystal lattice, particularly the strong N—H⋯O hydrogen bonds characteristic of sulfonamides.[3][7][8]

  • Minimizing Nucleation Sites: The slow, undisturbed nature of the process minimizes the formation of multiple nucleation sites, favoring the growth of a few large, well-defined single crystals over many small ones.

Experimental Workflow: Slow Evaporation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_growth Crystal Growth cluster_harvest Harvesting P1 Select High-Purity N-(4-Methylphenyl)benzenesulfonamide P2 Choose a Clean Crystallization Vessel (e.g., small vial, NMR tube) P1->P2 Purity is key D1 Dissolve Compound in Minimum Amount of Ethanol at Room Temperature P2->D1 D2 Ensure Complete Dissolution (Warm gently if necessary) D1->D2 D3 Filter if any Particulate is Present D2->D3 G1 Cover Vessel Loosely (Parafilm with pinholes) D3->G1 G2 Place in a Vibration-Free Location at Constant Temperature G1->G2 G3 Allow Solvent to Evaporate Slowly (Days to Weeks) G2->G3 H1 Observe for Crystal Formation G3->H1 H2 Carefully Decant Remaining Solvent H1->H2 H3 Gently Dry the Crystals H2->H3 G cluster_setup Vial Setup cluster_process Mechanism A Compound Dissolved in 'Good' Solvent (e.g., DCM) B Carefully Layer 'Anti-Solvent' (e.g., Hexane) on Top C Slow Diffusion at the Interface B->C Seal and Wait D Solubility Decreases in the Mixing Zone C->D E Supersaturation and Crystal Nucleation D->E F Harvest Single Crystals E->F Growth over time

Caption: Principle of the Solvent/Anti-Solvent Diffusion Method.

Troubleshooting Common Crystallization Issues

IssueCommon Cause(s)Recommended Solution(s)
Amorphous Powder Precipitation was too rapid.Slow down the process: use a solvent in which the compound is less soluble, reduce the evaporation rate (fewer/smaller holes), or use a slower diffusion method (vapor diffusion). [2]
Formation of an Oil Compound "melts" in the solvent; solution is too concentrated or temperature is too high.Use a more dilute solution. Lower the crystallization temperature. Switch to a lower-boiling point solvent system. [2]
Many Tiny Crystals Too many nucleation sites; solution is "dirty" or was disturbed.Filter the initial solution to remove dust. Ensure glassware is impeccably clean and scratch-free. Place the experiment in a vibration-free location. [9]
No Crystals Form Solution is not sufficiently supersaturated.Allow more solvent to evaporate. If using an anti-solvent system, add a few more drops of the anti-solvent. Try scratching the inside of the vial with a glass rod to create a nucleation site. [2]
Polymorphism Different crystal packing due to variations in conditions.Strictly standardize all conditions: solvent, temperature, cooling/evaporation rate. Consider using a seed crystal of the desired polymorph to guide growth. [2]

Conclusion

Growing single crystals of N-(4-Methylphenyl)benzenesulfonamide is an achievable goal that relies on the careful and patient application of fundamental crystallization principles. The slow evaporation of an ethanolic solution is a robust and validated starting point. [3]When challenges arise, a systematic approach using alternative methods like solvent/anti-solvent diffusion, coupled with a clear understanding of the underlying physical chemistry, will significantly increase the probability of success. The quality of the resulting single crystal is paramount, as it forms the basis for accurate structural elucidation and a deeper understanding of the compound's potential as a therapeutic agent or advanced material.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)benzenesulfonamide.Acta Crystallographica Section E: Structure Reports Online, 66(11), o2793.
  • Sharif, S., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.Acta Crystallographica Section E: Structure Reports Online, 67(3), o669.
  • Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide.Acta Crystallographica Section E: Structure Reports Online, 65(5), o1038.
  • Perlovich, G. L., & Bauer-Brandl, A. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.European Journal of Chemistry, 15(3), 282-290.
  • Perlovich, G. L., et al. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure.International Journal of Pharmaceutics, 349(1-2), 300-13. PubMed.
  • CRYSTAL FORMS OF SULFONAMIDE COMPOUND AND PREPARATION METHOD THEREFOR. (2023).
  • Slow Evaporation Method. University of Washington, Department of Chemistry.
  • Sulfonamide purification process. (1957).
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.European Journal of Chemistry, 11(3), 245-249.
  • Xing, J.-D., & Zeng, T. (2005). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide.Acta Crystallographica Section E: Structure Reports Online, 61(12), o4428-o4429.
  • M. R., R., et al. (2018). Structural and Theoretical Investigation of N'-[(E)-(4 Bromophenyl)(Phenyl)Methylidene]-4-Methylbenzenesulfonohydrazide Crystal Prepared by Slow Evaporation Method.Oriental Journal of Chemistry, 34(2).
  • Lahav, M., & Leiserowitz, L. (2001). The effect of solvent on crystal growth and morphology.Chemical Engineering Science, 56(7), 2245-2253.
  • How to Grow Single Crystals. (2020). Organic Chemistry video. YouTube.
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021). BIOVIA Blog.
  • Zaitseva, N. P., et al. (2012). Organic single crystals grown by slow evaporation method.
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (2019). CrystEngComm, Royal Society of Chemistry.
  • Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–239.
  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (2022). Molecules, 27(15), 4995. MDPI.
  • Li, J., et al. (2019). The effect of crystal-solvent interaction on crystal growth and morphology.Journal of Crystal Growth, 507, 1-7. Semantic Scholar.

Sources

Application Notes and Protocols: N-(4-Methylphenyl)benzenesulfonamide as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the N-(4-Methylphenyl)benzenesulfonamide scaffold. This document delves into the synthesis, derivatization, and diverse therapeutic applications of this privileged structure, underpinned by detailed protocols and structure-activity relationship (SAR) insights.

Introduction: The Benzenesulfonamide Moiety as a Privileged Scaffold

The benzenesulfonamide framework is a cornerstone in modern medicinal chemistry, integral to a wide array of clinically significant drugs.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability of the sulfonamide group to engage in key hydrogen bonding interactions and act as a potent zinc-binding group.[1] The N-(4-Methylphenyl)benzenesulfonamide core, specifically, offers a synthetically tractable platform with two aromatic rings that can be systematically modified to probe interactions with biological targets and optimize pharmacokinetic properties. The methyl group on the phenyl ring provides a subtle yet significant lipophilic feature that can influence binding and metabolic stability.

This guide will explore the synthesis of the parent scaffold and its derivatives, followed by an in-depth look at its application in developing inhibitors for various enzymes and modulators for receptors implicated in a range of pathologies.

Synthesis of the N-(4-Methylphenyl)benzenesulfonamide Scaffold

The synthesis of N-(4-Methylphenyl)benzenesulfonamide is typically achieved through a nucleophilic substitution reaction between benzenesulfonyl chloride and p-toluidine. This reaction is straightforward and generally high-yielding.

Protocol 1: Synthesis of N-(4-Methylphenyl)benzenesulfonamide

This protocol is adapted from established procedures for the synthesis of arylsulfonamides.[4][5]

Materials:

  • Benzenesulfonyl chloride

  • p-Toluidine (4-methylaniline)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of dichloromethane and add it dropwise to the stirring solution of p-toluidine and base over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure N-(4-Methylphenyl)benzenesulfonamide.[4]

Visualization of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Conditions p_toluidine p-Toluidine product N-(4-Methylphenyl)benzenesulfonamide p_toluidine->product Nucleophilic Attack benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->product base Pyridine / Et3N base->product solvent DCM, 0°C to RT solvent->product workup Aqueous Work-up product->workup purification Recrystallization workup->purification purification->product Pure Product

Caption: General workflow for the synthesis of the N-(4-Methylphenyl)benzenesulfonamide scaffold.

Derivatization Strategies for Library Synthesis

The N-(4-Methylphenyl)benzenesulfonamide scaffold offers multiple points for diversification, allowing for the generation of large chemical libraries for screening. The two primary sites for modification are the benzenesulfonyl ring and the p-tolyl ring.

Protocol 2: General Procedure for Library Synthesis

This protocol outlines a general strategy for creating a library of derivatives by varying the sulfonyl chloride and aniline starting materials.

Procedure:

  • Array Setup: Arrange a parallel synthesis array (e.g., in a 24 or 96-well plate format with individual reaction vessels).

  • Amine Dispensing: To each designated reaction vessel, add a solution of a unique substituted aniline (1.0 equivalent) in DCM.

  • Base Addition: Add a solution of pyridine or triethylamine (1.1 equivalents) to each vessel.

  • Sulfonyl Chloride Addition: Add a solution of a unique substituted benzenesulfonyl chloride (1.05 equivalents) to each corresponding vessel.

  • Reaction and Incubation: Seal the reaction plate and agitate at room temperature for 12-24 hours.

  • Parallel Work-up: Perform a parallel work-up by adding aqueous HCl to quench the reaction, followed by liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layers can be washed in parallel with saturated sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic extracts using a phase separator or by adding anhydrous sodium sulfate, followed by evaporation of the solvent.

  • Purification: Depending on the scale and purity requirements, purification can be achieved by parallel flash chromatography or high-throughput preparative HPLC.

Visualization of Derivatization:

G scaffold N-(4-Methylphenyl)benzenesulfonamide R1 R2 r1_mods R1 Modifications (on benzenesulfonyl ring) - Halogens - Alkoxy - Nitro - etc. scaffold:f1->r1_mods r2_mods R2 Modifications (on p-tolyl ring) - Alkyl - Halogens - etc. scaffold:f2->r2_mods

Caption: Derivatization points on the N-(4-Methylphenyl)benzenesulfonamide scaffold.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of the N-(4-Methylphenyl)benzenesulfonamide scaffold have demonstrated a broad spectrum of biological activities.

Anticancer Activity via Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2][6][7][8] These enzymes are overexpressed in various cancers and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis.[2] The primary sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme.

Visualization of Carbonic Anhydrase Inhibition Pathway:

G cluster_tumor Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca_ix CA IX/XII Upregulation hif1a->ca_ix co2_h2o CO2 + H2O h_hco3 H+ + HCO3- co2_h2o->h_hco3 CA IX/XII acidosis Extracellular Acidosis h_hco3->acidosis invasion Tumor Invasion & Metastasis acidosis->invasion inhibitor N-(4-Methylphenyl)- benzenesulfonamide Derivative inhibitor->ca_ix Inhibition

Caption: Role of CA IX/XII in cancer and its inhibition by sulfonamides.

Structure-Activity Relationship (SAR) for CA Inhibitors:

R1 (on benzenesulfonyl ring)R2 (on p-tolyl ring)ActivityReference
-NH2 (primary sulfonamide)VariedEssential for zinc binding[1][2]
Electron-withdrawing groupsVariedGenerally increases potency[6]
Bulky substituentsVariedCan enhance isoform selectivity[8]
Neurodegenerative Diseases

The N-(4-Methylphenyl)benzenesulfonamide scaffold has been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.

  • γ-Secretase Inhibition: Certain derivatives have been shown to inhibit γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease.[9]

  • Monoamine Oxidase (MAO) and β-Secretase (BACE-1) Inhibition: Tosylated acyl hydrazone derivatives of the scaffold have shown inhibitory activity against MAO-A, MAO-B, and BACE-1, all of which are targets for neurodegenerative disease therapies.[10]

Anti-inflammatory Activity

The N-benzylbenzenesulfonamide moiety, a close analog, is found in novel nonsteroidal glucocorticoid receptor (GR) modulators.[9] These compounds can exhibit anti-inflammatory effects by antagonizing the GR.

Other Therapeutic Areas

The versatility of this scaffold is further demonstrated by its application in:

  • Anti-obesity: Derivatives have been designed as pancreatic lipase inhibitors.[11]

  • Acute Lung Injury: Analogs have shown potent inhibition of the TRPV4 channel.[12][13]

  • Diabetes: The scaffold has been used to develop selective PPARγ modulators.[14]

  • Antimicrobial Agents: The sulfonamide class of drugs, known as "sulfa drugs," has a long history of use as antibacterial agents that inhibit dihydropteroate synthase (DHPS).[5][15]

Conclusion

The N-(4-Methylphenyl)benzenesulfonamide scaffold is a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the favorable properties of the sulfonamide group, has enabled the development of a wide range of biologically active compounds. The detailed protocols and SAR summaries provided in these notes are intended to facilitate further exploration and exploitation of this scaffold in the pursuit of novel therapeutics.

References

  • Coste, A.; Couty, F.; Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Al-Ghorbani, M., et al. (2019).
  • Gowda, B. T., et al. (2011). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643.
  • Uddin, Md. J., et al. (2003). A group of celecoxib analogs in which the para-SO2NH2 substituent on the N1-Ph ring was replaced by a para-sulfonylazido (SO2N3), or a meta-SO2N3, substituent were designed for evaluation as selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry, 11(23), 5273-5280.
  • Stenford, B. A., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
  • Villalobos-Molina, R., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Mohsin, N. u. A., et al. (2025). Pancreatic lipase inhibitors as anti-obesity agents: a review of recent chemical scaffolds and their pancreatic lipase inhibitory potential. Medicinal Chemistry Research.
  • Wang, M., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • Hughes, T. S., et al. (2014). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 57(5), 2247–2259.
  • BenchChem. (2025).
  • Sharif, S., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o164.
  • Taha, M., et al. (2020). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 25(17), 3968.
  • BenchChem. (n.d.). 4-Amino-N-(2-methylphenyl)benzenesulfonamide. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Tsolo, E. A., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(19), 6599.
  • El-Naggar, A. M., et al. (2020). New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. Bioorganic Chemistry, 96, 103577.
  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649–1662.
  • Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury.
  • Nixha, A. R., et al. (2024). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Medicinal Chemistry, 15(1), 123-136.
  • Jo, S., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(18), 3369.
  • Abdel-Maksoud, M. S., et al. (2023). Novel benzenesulfonamide-thiouracil conjugates with a flexible N-ethyl acetamide linker as selective CA IX and CA XII inhibitors. Archiv der Pharmazie, 356(1), e2200434.
  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216.

Sources

Troubleshooting & Optimization

optimizing reaction conditions to increase N-(4-Methylphenyl)benzenesulfonamide yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Methylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and maximize your product yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-(4-Methylphenyl)benzenesulfonamide, providing potential causes and actionable solutions.

Question 1: Why is my yield of N-(4-Methylphenyl)benzenesulfonamide consistently low?

Low yields can be attributed to several factors, ranging from reagent purity to reaction conditions. Here’s a breakdown of potential causes and how to address them:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive benzenesulfonic acid.[1][2]

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents to minimize moisture.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further prevent exposure to atmospheric moisture.[3]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.[4]

  • Suboptimal Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.[5] An inadequate base can lead to the protonation of p-toluidine, reducing its nucleophilicity.[5]

    • Solution: Use at least one equivalent of a suitable base. Pyridine and triethylamine are commonly used organic bases.[3][6][7] For aqueous conditions, sodium carbonate or sodium hydroxide can be effective.[8][9]

  • Poor Reagent Purity: Impurities in either benzenesulfonyl chloride or p-toluidine can interfere with the reaction.

    • Solution: Use high-purity reagents. If necessary, purify the starting materials before use. Benzenesulfonyl chloride can be purified by distillation under reduced pressure.[10]

Question 2: I am observing significant side product formation. How can I minimize this?

The formation of byproducts is a common challenge. Here are the most likely side reactions and strategies to mitigate them:

  • Formation of Bis-sulfonylated Amine: Primary amines like p-toluidine can react with a second molecule of benzenesulfonyl chloride to form a bis-sulfonylated product, N,N-bis(phenylsulfonyl)-4-methylaniline.[1]

    • Solution: To minimize this, you can use a slight excess of the amine (p-toluidine) relative to the benzenesulfonyl chloride.[1] A molar ratio of 1.1:1 (amine:sulfonyl chloride) is a good starting point.

  • Formation of Diphenyl Sulfone: This side product can arise from the reaction of benzenesulfonyl chloride with benzene, especially if benzene is used as a solvent or is present as an impurity under certain conditions.[2]

    • Solution: Use a non-aromatic, inert solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).[5][6]

  • Polymerization: Unwanted polymeric material can form if the reaction conditions are not well-controlled.[11]

    • Solution: Control the stoichiometry of your reactants carefully. Add the benzenesulfonyl chloride slowly and maintain a low temperature to control the reaction rate and prevent intermolecular reactions.[11]

Question 3: I'm having difficulty purifying the final product. What are the best practices?

Purification of N-(4-Methylphenyl)benzenesulfonamide can sometimes be challenging due to the presence of unreacted starting materials or side products.

  • Recrystallization: This is the most common and effective method for purifying the crude product.

    • Solution: Methanol or ethanol are often suitable solvents for recrystallization.[8][12] Experiment with different solvent systems to achieve the best separation.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed.

    • Solution: A mixture of ethyl acetate and hexanes is a common eluent system.[13] The optimal ratio will depend on the specific impurities present.

  • Washing during Workup: Incorporating washing steps during the workup can remove many impurities before the final purification.

    • Solution: After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate or dichloromethane is standard.[3][6] Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted p-toluidine and any basic impurities. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can remove any unreacted benzenesulfonyl chloride (as benzenesulfonic acid).[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of N-(4-Methylphenyl)benzenesulfonamide?

The reaction between benzenesulfonyl chloride and p-toluidine is a nucleophilic acyl substitution at the sulfur atom, often referred to as a Schotten-Baumann reaction.[9] The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final sulfonamide product. A base is used to neutralize the hydrochloric acid (HCl) that is formed.[14]

Q2: What are the recommended reaction conditions for maximizing the yield?

While the optimal conditions can vary, a good starting point for the synthesis of N-(4-Methylphenyl)benzenesulfonamide is as follows:

ParameterRecommended ConditionRationale
Stoichiometry p-toluidine (1.0-1.1 eq), Benzenesulfonyl chloride (1.0 eq)A slight excess of the amine can help to minimize the formation of the bis-sulfonylated byproduct.[1]
Solvent Dichloromethane (DCM), Acetonitrile, or THFThese aprotic solvents are inert and effectively dissolve the reactants.[5][6]
Base Pyridine or Triethylamine (1.2-1.5 eq)Effectively neutralizes the HCl byproduct without interfering with the reaction.[3][6]
Temperature 0 °C to room temperatureStarting the reaction at a lower temperature helps to control the initial exothermic reaction.[7]
Reaction Time 2-12 hoursMonitor by TLC to determine the point of completion.[3]

Q3: Can I use an inorganic base instead of an organic one?

Yes, inorganic bases can be used, often in a biphasic system. For example, sodium carbonate or sodium hydroxide in water with the reactants in an organic solvent is a common variation of the Schotten-Baumann reaction.[8][9] The pH of the aqueous layer should be maintained between 8-9 during the addition of the sulfonyl chloride.[8]

Q4: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used to characterize N-(4-Methylphenyl)benzenesulfonamide:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the S=O and N-H bonds will support the formation of the sulfonamide.

Experimental Workflow & Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-(4-Methylphenyl)benzenesulfonamide.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve p-toluidine and base in solvent B Cool to 0 °C A->B C Slowly add benzenesulfonyl chloride B->C D Stir at room temperature C->D E Quench reaction (e.g., with water) D->E F Extract with organic solvent E->F G Wash organic layer (acid, base, brine) F->G H Dry with Na2SO4 and filter G->H I Concentrate in vacuo H->I J Recrystallize from a suitable solvent I->J K Isolate pure product by filtration J->K L Dry the product K->L M M L->M Characterization (NMR, MS, MP)

Caption: A typical workflow for the synthesis and purification of N-(4-Methylphenyl)benzenesulfonamide.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of N-(4-Methylphenyl)benzenesulfonamide.

Materials:

  • p-Toluidine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol or Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Addition of Benzenesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the flask over 15-20 minutes with continuous stirring.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-5 hours.[7]

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent such as methanol or ethanol to yield pure N-(4-Methylphenyl)benzenesulfonamide as a white solid.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the product by determining its melting point and acquiring NMR and MS spectra to confirm its identity and purity.

References

  • Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: orgsyn.org/demo.aspx?prep=v92p0267.
  • St-Jean, F., et al. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Organic Letters. Available from: [Link].

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link].

  • PrepChem. (n.d.). (1) Preparation of N-Benzenesulfonyl-p-toluidine. Available from: [Link].

  • Nasrollahzadeh, M., et al. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett. Available from: [Link].

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.).
  • Huang, X., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available from: [Link].

  • BenchChem. (2025).
  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • Pobudkowska, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules.
  • White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare.
  • Benzenesulfonamide. (n.d.). Solubility of Things.
  • Stenford, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. (n.d.).
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • Method for synthesizing benzene sulfonamide compounds. (n.d.).
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses.
  • Wang, Z., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.
  • Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. (2018). SIELC Technologies.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem. (2025). Technical Support Center: Optimizing Benzenesulfonamide Synthesis.
  • Benzenesulfonyl chloride. (n.d.). Wikipedia.
  • Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. (2024).
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. (n.d.). The Royal Society of Chemistry.
  • Chen, K., et al. (2022). Pd(II)
  • Gowda, B. T., et al. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide.
  • The reaction of benzenesulfonyl chloride and the primary amine group of.... (n.d.).

Sources

Technical Support Center: Purification of Crude N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-Methylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-(4-Methylphenyl)benzenesulfonamide?

A1: The primary impurities often stem from the starting materials and potential side reactions. These can include:

  • Unreacted p-toluidine: A starting amine that can be difficult to remove due to its basic nature.

  • Unreacted benzenesulfonyl chloride: This is often quenched with water during workup but can sometimes persist.

  • Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride.

  • Di-p-toluenesulfonamide (Bis(4-methylbenzenesulfonyl)amine): A potential side-product from the reaction of the product with another molecule of benzenesulfonyl chloride.[1][2]

Q2: What is the expected melting point of pure N-(4-Methylphenyl)benzenesulfonamide?

A2: The reported melting point for pure N-(4-Methylphenyl)benzenesulfonamide can vary slightly between sources, but it is generally in the range of 114-115 °C.[3] One source reports a melting point of 138 °C for a related compound, 4-methylbenzenesulfonamide.[4]

Q3: My purified product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A3: A persistent color in the final product is often due to the presence of oxidized impurities or colored byproducts formed during the reaction. Trace amounts of unreacted starting materials or their degradation products can also contribute to discoloration. Activated charcoal treatment during recrystallization is a common and effective method to remove colored impurities.

Q4: I am having trouble getting my compound to crystallize from ethanol. What are some alternative solvent systems?

A4: While dilute ethanol is a commonly cited solvent for the recrystallization of N-(4-Methylphenyl)benzenesulfonamide, other solvent systems can be effective.[5] Based on its solubility profile, mixtures of a solvent in which the compound is soluble (like acetone or methanol) with an anti-solvent in which it is less soluble (like water or hexanes) can be explored.[6] For example, an acetone/water or methanol/water system could be a good starting point.

Troubleshooting Guide

This section provides a more detailed approach to specific challenges you may encounter during the purification of crude N-(4-Methylphenyl)benzenesulfonamide.

Problem 1: Oiling Out During Recrystallization

Symptoms: Instead of forming solid crystals upon cooling, your compound separates as a liquid (an oil). This is a common issue that can trap impurities and hinder effective purification.[7][8]

Causality: "Oiling out" typically occurs when the solute is no longer soluble in the solvent but the temperature is still above the melting point of the solute-impurity mixture. It can also be caused by a very high concentration of the solute or the presence of significant impurities that depress the melting point.[9]

Solutions:

  • Increase the Solvent Volume: The most straightforward solution is to add more hot solvent to the oiled-out mixture until the oil redissolves completely. This lowers the concentration and can raise the temperature at which crystallization occurs.

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice rather than amorphous oil droplets.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If oiling out persists, the solvent system may not be optimal. Refer to the solvent selection table below to choose a more suitable solvent or solvent mixture. A good solvent system is one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Problem 2: Low Yield After Recrystallization

Symptoms: You observe a significant loss of product after one or more recrystallization steps.

Causality: Low yield can result from several factors:

  • Using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.

  • Premature crystallization during hot filtration, leading to product loss on the filter paper.

  • Multiple recrystallization steps, each of which will inevitably result in some product loss.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will maximize the recovery of crystals upon cooling.

  • Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask with hot solvent vapor to prevent the product from crashing out prematurely.

  • Cool the Filtrate Thoroughly: Ensure the filtrate is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation before filtration.

  • Minimize the Number of Recrystallizations: While multiple recrystallizations can improve purity, they also decrease the overall yield. Aim for an efficient single recrystallization if possible.

Problem 3: Product Purity is Still Low After Recrystallization

Symptoms: Analytical data (e.g., NMR, melting point) indicates the presence of significant impurities even after recrystallization.

Causality:

  • The chosen recrystallization solvent may not be effective at separating the specific impurities present.

  • The impurities may have very similar solubility profiles to the desired product.

  • The product may have co-precipitated with impurities.

Solutions:

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the desired compound well when hot but poorly when cold, while dissolving the impurities well at all temperatures or poorly at all temperatures.

    Table 1: Solvent Selection Guide for Recrystallization

SolventSolubility of N-(4-Methylphenyl)benzenesulfonamideSuitability for Recrystallization
Ethanol/Water Good in hot ethanol, poor in cold dilute ethanol.Commonly used and effective.
Acetone Soluble.[6]Can be used with an anti-solvent like water or hexanes.
Methanol Soluble.[6]Can be used with an anti-solvent like water.
Dichloromethane Slightly soluble.May be suitable for washing or as part of a mixed solvent system.
Benzene Slightly soluble.[6]Can be considered, but be mindful of toxicity.
Hexanes Insoluble.A good anti-solvent to use with more polar solvents.
  • Column Chromatography: If recrystallization alone is insufficient, purification by flash column chromatography on silica gel is a highly effective alternative. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product.

    Experimental Protocol: Flash Column Chromatography

    • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate).

    • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

    • Elute the Column: Begin eluting with the low-polarity solvent mixture, collecting fractions.

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., to 7:3 hexanes:ethyl acetate) to elute the desired compound.

    • Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 4: Difficulty Removing Unreacted p-Toluidine

Symptoms: ¹H NMR spectrum shows characteristic peaks for p-toluidine (aromatic protons and a broad amine singlet) in the purified product.

Causality: p-Toluidine is a basic compound and can be challenging to remove completely by recrystallization alone.

Solutions:

  • Acid Wash During Workup: Before recrystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic p-toluidine will be protonated to form a water-soluble salt that will partition into the aqueous layer. Be sure to subsequently wash with a neutral brine solution and dry the organic layer before proceeding.

  • Column Chromatography: As mentioned previously, column chromatography is very effective at separating the more polar p-toluidine from the less polar N-(4-Methylphenyl)benzenesulfonamide.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude N-(4-Methylphenyl)benzenesulfonamide.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash Acid/Base Washes extract->wash dry Dry and Concentrate wash->dry recrystallization Recrystallization dry->recrystallization Primary Method chromatography Column Chromatography dry->chromatography Alternative/Secondary Method analysis Purity Assessment (NMR, MP) recrystallization->analysis chromatography->analysis product Pure Product analysis->product

Caption: Purification workflow for N-(4-Methylphenyl)benzenesulfonamide.

Purity Assessment

Table 2: Key Analytical Data for N-(4-Methylphenyl)benzenesulfonamide

Analytical Technique Expected Result
Melting Point 114-115 °C[3]
¹H NMR (DMSO-d₆) δ (ppm): ~9.1 (s, 1H, NH), ~7.7-7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~7.0-7.2 (m, 4H, Ar-H), ~2.3 (s, 3H, CH₃). Note: Exact shifts can vary depending on the solvent and instrument.[3][10]
¹³C NMR (DMSO-d₆) δ (ppm): ~144, ~139, ~137, ~130, ~127, ~118, ~21. Note: These are approximate values for the aromatic and methyl carbons.[3]

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Table]. Retrieved from [Link]

  • Henan Longji Chemical Co., Ltd. (n.d.). 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD). Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSrc. (2025). CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A method to crystallize substances that oil out. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Brainly.in. (2024). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why?. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Solubilizing N-(4-Methylphenyl)benzenesulfonamide in Biological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-Methylphenyl)benzenesulfonamide. Due to its hydrophobic nature, this compound frequently exhibits poor solubility in the aqueous buffers essential for biological assays. This document provides a structured approach to systematically overcome these issues, ensuring the accuracy and reproducibility of your experimental data. We will move from first-line troubleshooting to advanced methods, explaining the scientific principles behind each technique.

Section 1: Physicochemical Profile of N-(4-Methylphenyl)benzenesulfonamide

Understanding a compound's intrinsic properties is the first step in designing a successful solubilization strategy. N-(4-Methylphenyl)benzenesulfonamide is a moderately lipophilic molecule, a characteristic that underpins its low aqueous solubility.

PropertyValue / EstimateSource / Rationale
IUPAC Name 4-Methyl-N-(p-tolyl)benzenesulfonamideNIST[1]
Molecular Formula C₁₄H₁₅NO₂SPubChem[2][3]
Molecular Weight 261.34 g/mol NIST[1]
Predicted XLogP3 3.1PubChem[2]
Predicted pKa (Acidic) ~8.5 - 9.5Based on the sulfonamide (N-H) group, which is known to be weakly acidic.[4]

The high predicted LogP value indicates a preference for nonpolar environments over water, and the weakly acidic pKa suggests that solubility can be significantly influenced by pH.

Section 2: Troubleshooting Guide: Common Solubility Problems & Solutions

This section uses a question-and-answer format to address the most common issues encountered in the lab.

Q1: My N-(4-Methylphenyl)benzenesulfonamide powder will not dissolve when I add it directly to my phosphate-buffered saline (PBS, pH 7.4). Why is this happening?

A: This is expected behavior. The compound's molecular structure, with its two aromatic rings, makes it highly hydrophobic. Direct dissolution in a polar aqueous buffer like PBS is energetically unfavorable. The first and most common approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[5] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar substances.[5]

Q2: I successfully dissolved the compound in 100% DMSO to make a 50 mM stock. However, when I diluted it 1:1000 into my cell culture medium, the solution immediately turned cloudy. How can I fix this?

A: This phenomenon is known as "crashing out" or precipitation from a supersaturated solution. When the highly concentrated DMSO stock is rapidly diluted into the aqueous medium, the solvent environment abruptly shifts from highly organic to almost entirely aqueous. The compound's solubility limit in the final buffer is exceeded before the molecules can be properly solvated, causing them to aggregate and precipitate.[6]

The Solution: A Stepwise Dilution Protocol. The key is to avoid a drastic polarity shock.

  • Prepare an intermediate dilution: Instead of diluting directly from 100% DMSO into your final buffer, perform an intermediate dilution into a buffer that already contains a higher, non-precipitating concentration of your co-solvent or into the pure co-solvent itself.

  • Control the final co-solvent concentration: The final concentration of DMSO (or any co-solvent) in your assay should be kept to an absolute minimum, typically well below 1% (v/v), and often below 0.1%, to prevent solvent-induced artifacts or cytotoxicity.[7] Many studies use 0.1% (v/v) DMSO as a common upper limit in cell-based assays.[7]

  • Vortex during addition: When adding the stock solution to the buffer, ensure the buffer is being gently vortexed or mixed to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

Q3: My assay is highly sensitive to organic solvents, and even 0.1% DMSO causes interference. What are my solvent-free options?

A: When organic co-solvents are not viable, you can exploit the compound's chemical properties. The two primary methods are pH adjustment and the use of cyclodextrins.

  • pH Adjustment: The sulfonamide N-H proton is weakly acidic. By raising the pH of your buffer to be 1-2 units above the compound's pKa (~8.5-9.5), you can deprotonate this group. This creates a negatively charged anion, which is significantly more soluble in water than the neutral form.[4] This is a powerful technique for any ionizable compound.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic N-(4-Methylphenyl)benzenesulfonamide molecule, forming a water-soluble "inclusion complex".[9][10] This effectively shields the poorly soluble drug from the aqueous environment, dramatically increasing its apparent solubility.[11] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[10]

Q4: How do I determine the maximum achievable concentration of my compound in my specific buffer before I start my main experiment?

A: Performing a simple kinetic solubility test is crucial to avoid wasting time and resources. This test will determine the concentration at which your compound begins to precipitate under your exact experimental conditions. A detailed protocol is provided in Section 3.4. This self-validating step ensures that you are working with a truly dissolved compound, preventing the generation of false negatives or inaccurate dose-response curves.[5]

Section 3: Detailed Protocols & Methodologies

These protocols provide step-by-step guidance for the key solubilization techniques.

Protocol 3.1: Preparation and Use of a Co-Solvent Stock Solution (DMSO)
  • Preparation of Primary Stock (e.g., 50 mM in 100% DMSO):

    • Weigh out a precise amount of N-(4-Methylphenyl)benzenesulfonamide (MW: 261.34 g/mol ). For 1 mL of a 50 mM stock, this would be 13.07 mg.

    • Add the powder to a sterile microcentrifuge tube or glass vial.

    • Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed. This is your primary stock. Store it at -20°C, protected from light and moisture.

  • Working Solution Preparation (Serial Dilution Method):

    • Goal: Prepare a 50 µM final solution in PBS with a final DMSO concentration of 0.1%.

    • Step 1 (Intermediate Stock): Prepare a 5 mM intermediate stock by diluting the 50 mM primary stock 1:10 in 100% DMSO. (e.g., 10 µL of 50 mM stock + 90 µL of DMSO).

    • Step 2 (Final Dilution): Add 1 µL of the 5 mM intermediate stock to 999 µL of PBS while vortexing. This yields a final concentration of 5 µM in 0.1% DMSO. Note: The dilution factor and concentrations should be adjusted to match your experimental needs while keeping the final DMSO concentration as low as possible.

Protocol 3.2: Solubility Enhancement via pH Adjustment
  • Determine Buffer Compatibility: Ensure your biological system or assay is tolerant to a higher pH (e.g., pH 9.0-9.5). Buffers like CAPS or CHES are suitable for this range.

  • Prepare High-pH Buffer: Prepare your desired buffer (e.g., 50 mM CAPS) and adjust the pH to ~9.5 using NaOH.

  • Direct Dissolution Attempt: Add the N-(4-Methylphenyl)benzenesulfonamide powder directly to the high-pH buffer to your target concentration.

  • Mixing and Observation: Vortex or stir the solution for 15-30 minutes. Visually inspect for complete dissolution.

  • pH Readjustment (Optional): Once dissolved, you may be able to slowly and carefully readjust the pH back towards physiological levels. However, be vigilant for precipitation as the compound reverts to its less soluble neutral form. This method is often limited by the pH tolerance of the assay itself.

Protocol 3.3: Solubilization Using β-Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired biological buffer (e.g., 10% w/v HP-β-CD in PBS). Warm the solution slightly (37°C) to ensure the cyclodextrin is fully dissolved.

  • Add Compound: Add the N-(4-Methylphenyl)benzenesulfonamide powder directly to the cyclodextrin solution.

  • Promote Complexation: Vortex the mixture vigorously. For optimal complexation, incubate the solution with stirring or shaking for several hours (or overnight) at room temperature or 37°C.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized compound-cyclodextrin complex. The exact concentration should be determined analytically (e.g., by HPLC-UV).

Protocol 3.4: Kinetic Solubility Assessment
  • Prepare Compound Stock: Create a high-concentration stock solution in 100% DMSO (e.g., 50 mM).

  • Set up Dilution Plate: In a 96-well plate, add your target biological buffer to each well (e.g., 198 µL).

  • Serial Dilution: Add 2 µL of your DMSO stock to the first well (this creates a 1:100 dilution, e.g., 500 µM in 1% DMSO). Serially dilute this across the plate.

  • Incubate and Read: Seal the plate, shake for 1-2 hours at room temperature, and then read the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

  • Analyze: The concentration at which you first observe a significant increase in absorbance/scatter above the buffer-only control is your kinetic solubility limit. This is the maximum concentration you can reliably achieve under these conditions.

Section 4: Advanced FAQs

FAQ 1: What is the mechanism of co-solvency? Co-solvency works by reducing the overall polarity of the solvent system. Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. A water-miscible organic co-solvent like DMSO integrates into this network, reducing the overall polarity and making it easier for the nonpolar compound to find a favorable solvation environment, thus increasing solubility.[12]

FAQ 2: How does pH specifically affect the solubility of N-(4-Methylphenyl)benzenesulfonamide? The key is the sulfonamide functional group (-SO₂NH-). The hydrogen atom on the nitrogen is weakly acidic. In a solution with a pH below its pKa, the compound exists predominantly in its neutral, poorly soluble form. As the pH of the solution is raised above the pKa, the hydrogen is removed (deprotonation), leaving a negative charge on the nitrogen atom. This charged, or anionic, form is an ion and is significantly more polar, leading to a dramatic increase in its solubility in aqueous media.[4][13][14]

FAQ 3: What are the potential artifacts introduced by solubilizing agents that I should be aware of? This is a critical consideration for data integrity.

  • Co-solvents (DMSO): At concentrations above 0.5-1%, DMSO can exhibit a range of biological effects, including disrupting cell membranes, inducing apoptosis, and directly inhibiting certain enzymes.[7] It is crucial to always run a "vehicle control" (buffer with the same final concentration of DMSO but no compound) to account for these effects.[15]

  • pH Adjustment: Altering the pH can affect your biological system. For example, enzyme activity is often highly pH-dependent, and cell viability can be compromised by non-physiological pH levels.

  • Cyclodextrins: While generally considered safe, cyclodextrins are not completely inert. They can extract cholesterol from cell membranes, which can impact cell signaling pathways. It is also essential to run a vehicle control with the same concentration of cyclodextrin used to solubilize your compound.

  • General Excipients: Any substance added to a formulation that is not the active pharmaceutical ingredient is an excipient. It is vital to ensure these materials are high-purity and suitable for the intended application, as impurities or batch-to-batch variability can affect experimental outcomes.[16][17][18]

Section 5: Visualization & Workflows

Diagram 5.1: Decision Tree for Selecting a Solubilization Strategy

Caption: Decision tree for selecting an appropriate solubilization method.

Diagram 5.2: Workflow for Co-Solvent Stock Preparation and Use

Sources

Technical Support Center: Stability and Storage of N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for preventing the degradation of N-(4-Methylphenyl)benzenesulfonamide during storage. By understanding the potential degradation pathways and implementing proper handling protocols, users can ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of N-(4-Methylphenyl)benzenesulfonamide.

Q1: What are the ideal storage conditions for solid N-(4-Methylphenyl)benzenesulfonamide?

For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry place. General recommendations for high-purity organic compounds suggest storage at temperatures between +2°C to +8°C in a refrigerator.[1] The environment should be inert; flushing the container with an inert gas like argon or nitrogen before sealing is a best practice to prevent oxidative degradation.

Q2: How can I visually tell if my compound has degraded?

While not definitive, visual inspection is a critical first step. Signs of potential degradation include:

  • Change in color: A pure compound is typically a white or off-white crystalline solid. Any significant deviation, such as yellowing or browning, may indicate the formation of degradation products.

  • Change in texture: The appearance of clumps, an oily residue, or melting at room temperature when it should be solid suggests the presence of impurities or moisture absorption.

  • Odor: The development of any unusual chemical odor could be a sign of decomposition.

Q3: Is N-(4-Methylphenyl)benzenesulfonamide sensitive to light?

Yes, sulfonamides as a class can be susceptible to photodegradation.[2][3] Exposure to fluorescent light or, more significantly, UV light can provide the energy to initiate degradation reactions, often involving cleavage of the sulfonamide bond or extrusion of sulfur dioxide (SO2).[2][4] Therefore, it is crucial to store the compound in amber vials or other opaque containers to protect it from light.

Q4: What is the recommended solvent for creating stock solutions, and how should they be stored?

N-(4-Methylphenyl)benzenesulfonamide is soluble in organic solvents like acetonitrile, which is commonly used for creating stock solutions for analytical methods such as HPLC.[5] When preparing stock solutions, use anhydrous, high-purity solvents. Store these solutions in tightly sealed vials with PTFE-lined caps at -20°C for long-term storage. For daily use, an aliquot can be kept at +2°C to +8°C to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: Can I store the solid compound at room temperature for short periods?

While short-term storage at ambient temperature (+15 to +25°C) is generally acceptable for handling and weighing, it should be minimized.[1] Prolonged exposure to higher temperatures, humidity, and light at room temperature increases the risk of hydrolysis and other degradation pathways.

Section 2: Understanding Key Degradation Pathways

To effectively prevent degradation, it is essential to understand the chemical mechanisms that can compromise the integrity of N-(4-Methylphenyl)benzenesulfonamide. The sulfonamide functional group is the primary site of reactivity.

2.1 Hydrolytic Degradation

Hydrolysis is a major degradation pathway for sulfonamides, involving the cleavage of the sulfur-nitrogen (S–N) bond. This reaction can be catalyzed by both acidic and basic conditions.[6][7]

  • Mechanism: In the presence of water, the sulfonamide bond can be attacked by a nucleophile (like a hydroxide ion in basic conditions) or protonated in acidic conditions, making the sulfur atom more electrophilic and susceptible to cleavage.[6][8] This process yields benzenesulfonic acid and 4-methylaniline derivatives as primary degradation products.

  • Prevention: The most effective preventative measure is to rigorously protect the compound from moisture. This includes using a desiccator for storage, handling the compound in a low-humidity environment (e.g., a glove box), and using anhydrous solvents for preparing solutions.

2.2 Photodegradation

Exposure to light, particularly in the UV spectrum, can induce photochemical reactions.

  • Mechanism: Absorbed light energy can promote the molecule to an excited state, leading to bond cleavage. Common photodegradation pathways for sulfonamides include the cleavage of the S-N bond and the extrusion of SO2.[2][4] These reactions generate radical species that can lead to a cascade of secondary degradation products.

  • Prevention: Always store both the solid compound and its solutions in amber glass containers or wrap standard glass containers in aluminum foil to block light. Minimize exposure to ambient and overhead laboratory lighting during experiments.

2.3 Oxidative Degradation

The presence of atmospheric oxygen or other oxidizing agents can lead to degradation, particularly at the electron-rich aromatic rings and the sulfonamide linkage.

  • Mechanism: Oxidation can be initiated by impurities, light, or heat, leading to the formation of various oxidized byproducts.[9][10][11] While specific pathways for this molecule are not extensively detailed, related compounds can undergo hydroxylation of the aromatic rings.[4]

  • Prevention: Store the compound under an inert atmosphere (nitrogen or argon). This is especially critical for long-term storage or if the compound will be subjected to elevated temperatures. Ensure all solvents and reagents used are free from peroxides and other oxidizing impurities.

Section 3: Troubleshooting Guide: Investigating Potential Degradation

Problem: My experimental results are inconsistent, showing a loss of compound activity or the appearance of unexpected analytical peaks. Could my N-(4-Methylphenyl)benzenesulfonamide be degrading?

G start Start: Inconsistent Results visual 1. Visual Inspection (Color, Texture) start->visual records 2. Check Storage Records (Temp, Humidity, Age) visual->records No visual change purity 3. Purity Analysis (e.g., HPLC, TLC) visual->purity Degradation suspected records->purity Records OK records->purity Improper storage noted standard 4. Compare to Standard (New Lot or Certified Ref.) purity->standard decision 5. Decision Point standard->decision use Use Compound decision->use Purity Matches Standard (>98%) repurify Repurify if Possible (e.g., Recrystallization) decision->repurify Minor Impurities Detected discard Discard and Procure New Stock decision->discard Significant Degradation (<95% Purity)

Caption: Troubleshooting workflow for suspected compound degradation.

Section 4: Protocols for Stability Assessment

These protocols provide step-by-step methodologies for evaluating the purity and stability of your N-(4-Methylphenyl)benzenesulfonamide stock.

4.1 Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of purity and can be used to detect and quantify degradation products.

Objective: To determine the purity of N-(4-Methylphenyl)benzenesulfonamide and identify potential degradation products.

Materials:

  • N-(4-Methylphenyl)benzenesulfonamide sample

  • HPLC-grade acetonitrile (ACN)[5]

  • HPLC-grade water

  • HPLC-grade formic acid or phosphoric acid[5]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use. The addition of acid helps to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method Setup:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: Monitor at a wavelength where the aromatic rings absorb, typically around 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity and obtain UV spectra of any impurities.

    • Run Time: 10-15 minutes, or long enough to ensure all potential degradation products have eluted.

  • Data Analysis:

    • Integrate the peak corresponding to N-(4-Methylphenyl)benzenesulfonamide and any impurity peaks.

    • Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (% Area).

    • Trustworthiness Check: A pure, undegraded sample should exhibit a single major peak with a purity level of >98%. The appearance of new, smaller peaks, especially at earlier retention times (indicating more polar degradation products), is a strong indicator of degradation.

Section 5: Recommended Storage & Handling Summary

This table summarizes the critical parameters for maintaining the stability of N-(4-Methylphenyl)benzenesulfonamide.

Parameter Solid Compound (Long-Term) Stock Solution (Long-Term) Rationale & Causality
Temperature +2°C to +8°C-20°C or lowerReduces thermal energy, slowing the rate of all chemical degradation reactions.[1]
Atmosphere Inert gas (Argon/Nitrogen)Tightly sealed, minimal headspacePrevents oxidative degradation by removing atmospheric oxygen.[9][10]
Light Opaque container (Amber vial)Opaque container (Amber vial)Blocks photons that can initiate photodegradation pathways like S-N bond cleavage.[2][3][4]
Moisture Store in a desiccatorUse anhydrous solventsPrevents acid- or base-catalyzed hydrolysis of the sulfonamide bond.[6][7]
Handling Minimize time at RTMinimize freeze-thaw cyclesReduces exposure to suboptimal conditions that cumulatively contribute to degradation.
References
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available at: [Link]

  • Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis. Available at: [Link]

  • Pivonka, D. E., & Ghorab, M. M. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available at: [Link]

  • Gómez-Torres, A., et al. (2019). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Agrociencia. Available at: [Link]

  • Zimmermann, A., & Preuss, G. (2012). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. Available at: [Link]

  • Grote, A. A. (1987). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Brown, R. S., & King, J. F. (1988). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). Available at: [Link]

  • Meyers, C. Y., & Takaya, T. (1971). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Pivonka, D. E. (2001). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Available at: [Link]

  • Wang, J., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]

  • Romero, V., et al. (2020). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. Available at: [Link]

  • Chen, Y., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology. Available at: [Link]

  • An, T., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega. Available at: [Link]

  • Mayo Clinic. (n.d.). Sulfamethoxazole And Trimethoprim (Oral Route). Available at: [Link]

  • Zheng, Z. J. (2024). Degradation Of Sulfonamides By Ultraviolet/electrochemical Oxidation And The Effects Of Treated Effluents On Microbial Community. Globe Thesis. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Substance Registry Services. Available at: [Link]

  • PubChem. (n.d.). Sulfanilamide. National Center for Biotechnology Information. Available at: [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. PubMed. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-phenyl-. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl)-. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • GoodRx. (2024). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions. Available at: [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Available at: [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

  • Wang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central. Available at: [Link]

  • Pasha, M. A., et al. (2014). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. Available at: [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Analytical Methods. Toxicological Profile for Benzidine. Available at: [Link]

  • Arutchelvan, V., et al. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Le, K. A., et al. (2023). New thermal decomposition pathway for TATB. PubMed Central. Available at: [Link]

  • Li, H., et al. (2019). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. PubMed Central. Available at: [Link]

  • Xing, J., & Zeng, T. (2005). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Available at: [Link]

  • Chinese Journal of Energetic Materials. (2022). Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. Available at: [Link]

Sources

Technical Support Guide: Improving the Aqueous Solubility of N-(4-Methylphenyl)benzenesulfonamide for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of N-(4-Methylphenyl)benzenesulfonamide in their bioassays. The poor solubility of promising compounds is a frequent and significant hurdle in experimental biology. This document provides a structured, in-depth approach to understanding and overcoming this challenge, moving from fundamental principles to practical, step-by-step protocols. Our goal is to empower you with the knowledge to generate reliable and reproducible data.

Section 1: Understanding the Challenge - Physicochemical Properties

Before attempting to solubilize a compound, it is crucial to understand its inherent physicochemical properties. These characteristics dictate its behavior in aqueous environments and guide the selection of an appropriate solubilization strategy.

Q1: What is N-(4-Methylphenyl)benzenesulfonamide, and why is its aqueous solubility limited?

N-(4-Methylphenyl)benzenesulfonamide is a small organic molecule containing two aromatic rings and a central sulfonamide group. Its limited aqueous solubility stems from a combination of factors:

  • Moderate Lipophilicity: The two aromatic rings (benzene and toluene) are hydrophobic, giving the molecule a tendency to favor non-polar environments over water. While not extremely lipophilic, this feature is a primary driver of its poor water solubility.

  • Crystalline Structure: In its solid state, the molecule is typically a stable crystal. Significant energy, known as lattice energy, is required to break apart this crystal structure before the individual molecules can be solvated by water.

  • Weakly Acidic Proton: The hydrogen atom on the sulfonamide nitrogen (-SO₂NH-) is weakly acidic.[1] In neutral water (pH ~7), the molecule exists predominantly in its neutral, un-ionized form, which is less soluble than its ionized counterpart.[2]

A summary of the key physicochemical properties for N-(4-Methylphenyl)benzenesulfonamide and a structurally related compound is presented below.

PropertyValue (N-(4-Methylphenyl)benzenesulfonamide)Value (Related Compound)Significance for Solubility
Molecular Formula C₁₃H₁₃NO₂S[3]C₁₄H₁₅NO₄S₂N/A
Molecular Weight 247.31 g/mol [4]325.4 g/mol [5]Higher molecular weight can sometimes correlate with lower solubility.
Calculated LogP ~2.9[4]1.90[6]A positive LogP indicates preference for a non-polar environment (lipophilicity), contributing to poor aqueous solubility.
pKa (Sulfonamide Proton) Estimated ~9-10Varies by structureThe weakly acidic nature means the compound is mostly neutral at physiological pH, limiting solubility. Increasing pH above the pKa will ionize the molecule and enhance solubility.[1]
Section 2: Core Strategies for Solubility Enhancement

This section details the most common and effective laboratory-scale methods for preparing N-(4-Methylphenyl)benzenesulfonamide for bioassays. We will start with the most straightforward approach and progress to more advanced techniques.

Q2: What is the standard first step for preparing my compound for a bioassay?

The universally accepted starting point is to create a concentrated stock solution in a strong organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[7] This high-concentration stock can then be diluted into the aqueous assay buffer to achieve the desired final concentrations. However, the success of this method hinges on proper technique to avoid compound precipitation upon dilution.

This protocol outlines the best practices for preparing a reliable stock solution.[8]

Objective: To completely dissolve the compound in 100% DMSO at a high concentration (e.g., 10-50 mM) for subsequent serial dilution.

Materials:

  • N-(4-Methylphenyl)benzenesulfonamide (solid powder)

  • High-purity, anhydrous DMSO (Biotechnology Grade or equivalent)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh the required amount of solid N-(4-Methylphenyl)benzenesulfonamide and place it into a sterile tube or vial.

  • Add DMSO: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., for 10 mM, add 1 mL DMSO to 2.473 mg of compound).

  • Initial Dissolution: Cap the container securely and vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

  • Energy Input (If Needed): If the compound is not fully dissolved, use a water bath sonicator for 10-15 minutes.[8] Sonication provides energy to overcome the crystal lattice forces. Gentle warming in a 37°C water bath can also be used, but be cautious as prolonged heat can degrade some compounds.[8]

  • Final Inspection: Ensure the solution is clear and free of any visible precipitate. This is now your 100% DMSO stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C to prevent degradation.[8] This practice is critical to avoid repeated freeze-thaw cycles which can force the compound out of solution.

G cluster_prep Stock Solution Preparation weigh 1. Weigh Solid Compound add_dmso 2. Add 100% DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex inspect1 4. Visually Inspect vortex->inspect1 sonicate 5. Sonicate / Gentle Warming inspect1->sonicate Solid Remains inspect2 6. Confirm Complete Dissolution inspect1->inspect2 Fully Dissolved sonicate->inspect2 inspect2->vortex Solid Remains aliquot 7. Aliquot & Store at -20°C/-80°C inspect2->aliquot Solution is Clear

Workflow for preparing a DMSO stock solution.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?

This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution (kinetic solubility). The final DMSO concentration is a critical factor; it must be high enough to maintain solubility but low enough to not interfere with the assay.[9][10]

Troubleshooting Steps:

  • Check Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for many biochemical assays, it should be below 1%.[8][9] High DMSO concentrations can be toxic to cells or inhibit enzyme activity.

  • Optimize Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. A robust method is to perform the initial serial dilutions in 100% DMSO before making the final dilution into the assay buffer.[8][11]

  • Reduce Top Concentration: The simplest solution may be to lower the highest concentration being tested in your dose-response curve to a level that remains soluble.[12]

  • Employ a Different Solubilization Strategy: If the compound is still insoluble at the desired concentration, you must move beyond a simple co-solvent system.

Q4: Can I use pH to improve the solubility of N-(4-Methylphenyl)benzenesulfonamide?

Yes, this is an excellent and often highly effective strategy for sulfonamides.[1] The sulfonamide proton is weakly acidic. By increasing the pH of the aqueous buffer to a value above the compound's pKa, you deprotonate the nitrogen, forming an anionic salt. This charged species is significantly more polar and thus more soluble in water.[2][13]

Objective: To increase the compound's aqueous solubility by preparing it in a buffer with a pH that promotes ionization.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Aqueous buffers of varying pH (e.g., Phosphate buffer at pH 7.4, Carbonate-Bicarbonate buffer at pH 9.0, CAPS buffer at pH 10.0)

  • pH meter

Step-by-Step Procedure:

  • Assay Compatibility Check: First, confirm that your bioassay (cells, proteins, etc.) is tolerant to the higher pH required for solubilization.

  • Prepare Test Buffers: Prepare a set of sterile biological buffers at different pH values (e.g., 7.4, 8.0, 8.5, 9.0).

  • Test Dilutions: Create your desired final concentration of N-(4-Methylphenyl)benzenesulfonamide by diluting the DMSO stock into each buffer. Ensure the final DMSO concentration is identical across all samples.

  • Incubate and Observe: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour). Visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the supernatant via HPLC-UV.

  • Select Optimal pH: Choose the lowest pH that maintains the compound's solubility at your highest desired concentration while still being compatible with your assay system.

  • Crucial Control: Always run a vehicle control at the selected pH to ensure that the buffer itself does not affect the assay outcome.

Q5: What are cyclodextrins, and how can they help with solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[14] They function as "molecular buckets" that encapsulate the poorly soluble guest molecule—in this case, the aromatic rings of N-(4-Methylphenyl)benzenesulfonamide—within their hydrophobic core.[14][15] This formation of an "inclusion complex" presents a new molecular entity to the solvent, one with a hydrophilic exterior, thereby dramatically increasing the apparent aqueous solubility of the compound.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative for in vitro studies.[18]

G cluster_system Cyclodextrin Inclusion Complex Formation cluster_result compound Poorly Soluble Compound plus + compound->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex water Aqueous Solution plus->cd

Mechanism of cyclodextrin-mediated solubilization.

Objective: To prepare a clear, aqueous solution of the compound by forming an inclusion complex with HP-β-CD.

Materials:

  • N-(4-Methylphenyl)benzenesulfonamide (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Desired aqueous assay buffer

  • Vortex mixer and/or sonicator

Step-by-Step Procedure:

  • Prepare CD Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Warming the buffer can help dissolve the HP-β-CD. Allow it to cool to room temperature before use.

  • Add Compound: Add the solid N-(4-Methylphenyl)benzenesulfonamide directly to the HP-β-CD solution. Alternatively, add a very small volume of a highly concentrated DMSO or ethanol stock (e.g., 1-2 µL from a 100 mM stock) to the CD solution to facilitate the initial dispersion. The goal is to keep the final organic solvent concentration negligible (<0.1%).

  • Promote Complexation: Mix the solution vigorously overnight at room temperature using a rotator or shaker. This extended mixing time is crucial for the equilibrium of complex formation to be reached. Sonication can be used to accelerate the process.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your working stock solution of the compound-CD complex. The concentration should be confirmed analytically (e.g., via HPLC-UV or UV-Vis spectroscopy).

  • Assay Control: It is absolutely essential to include a control in your bioassay containing the same concentration of HP-β-CD in buffer without the compound, as cyclodextrins themselves can sometimes interact with assay components or cell membranes.[10][19]

Section 3: Troubleshooting Guide & Advanced Topics

This section addresses common follow-up questions and provides a logical framework for choosing the best strategy.

Q6: How do I choose the right solubilization strategy for my assay?

The optimal strategy depends on the compound's properties, the desired concentration, and the constraints of your biological system. Use the following decision tree to guide your choice.

Decision workflow for selecting a solubilization method.
Q7: What are the potential artifacts of these solubilization methods in my bioassay?
  • Co-solvents (DMSO): At concentrations >0.5-1%, DMSO can induce cellular stress, cause differentiation, interfere with membrane integrity, or directly inhibit enzymes.[9] It is imperative to keep its final concentration low and consistent across all wells, including controls.[8]

  • pH Adjustment: Changing the pH can alter protein conformation and enzyme activity, affect cell viability, and change the charge state of other molecules in your assay, not just your compound of interest. A pH-matched vehicle control is non-negotiable.

  • Cyclodextrins: While generally having low toxicity, CDs can sometimes extract cholesterol from cell membranes, which can impact signaling pathways.[10] They can also potentially interact with other components in the assay medium (e.g., serum proteins). A CD-only control is essential.

Q8: What is the difference between kinetic and thermodynamic solubility?
  • Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It reflects a supersaturated, meta-stable state and is most relevant for HTS and routine bioassays.[20][21] Precipitation can occur over time.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a long period (e.g., 24-48 hours).[20] This value is generally lower than kinetic solubility and is more relevant for later-stage drug development, such as formulation for oral administration.

For most in vitro bioassays, you are primarily concerned with maintaining kinetic solubility for the duration of your experiment.

Section 4: Summary of Methodologies
MethodPrimary MechanismProsConsBest For...
Co-Solvent (DMSO) Reduces the polarity of the bulk solvent.Simple, fast, widely used, suitable for high-throughput screening.Risk of precipitation ("crashing out"), potential for solvent toxicity/assay interference.[9][12]Initial screening and assays where the required concentration is relatively low.
pH Adjustment Ionizes the weakly acidic sulfonamide proton to a more soluble salt form.Highly effective for ionizable compounds, uses simple buffers.Limited by the pH tolerance of the biological assay; can alter protein function or cell health.[2]Assays that are robust across a range of pH values (e.g., some enzymatic assays).
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic part of the molecule in an inclusion complex.[14][15]Significant solubility enhancement, generally low toxicity, avoids high organic solvent concentrations.[16]Requires longer preparation time, can interact with cell membranes or assay components, requires an additional control.[10]Cell-based assays where organic solvents are a concern and the required concentration is high.
References
  • MDPI. (n.d.).
  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • PubMed. (n.d.). pH-induced solubility transition of sulfonamide-based polymers.
  • World Pharma Today. (n.d.).
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • MDPI. (n.d.).
  • OAText. (n.d.).
  • Purdue e-Pubs. (n.d.).
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • (n.d.).
  • SIELC Technologies. (2018, February 19). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-.
  • The BMJ. (2026, January 7). SOLUBILITY OF SULPHONAMIDES.
  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279.
  • (2025, August 6). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • (n.d.). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-phenyl- | C13H13NO2S | CID 2456.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • PubChem. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | C14H15NO2S | CID 69034.
  • ResearchGate. (2006, May 10).
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (n.d.).
  • (n.d.). 4-Methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide | 55962-05-5.
  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • PubMed Central. (n.d.).
  • Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim.
  • (n.d.). 4-methyl-n-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide.
  • NIST WebBook. (n.d.). Benzenesulfonamide, 4-methyl-.
  • PMC - NIH. (n.d.). N-(4-Methylphenyl)benzenesulfonamide.
  • EPA. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- - Substance Details.
  • ResearchGate. (n.d.). (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
  • Sigma-Aldrich. (n.d.). N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide 97 75159-10-3.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • PMC - PubMed Central. (n.d.).
  • Echemi. (n.d.). 14894-60-1, N-methyl-N-(4-methylphenyl)benzenesulfonamide Formula.

Sources

strategies to minimize impurities in the synthesis of N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(4-Methylphenyl)benzenesulfonamide

A Guide to Minimizing Impurities and Optimizing Synthesis

Welcome to the technical support center for the synthesis of N-(4-Methylphenyl)benzenesulfonamide. As a Senior Application Scientist, I understand that achieving high purity is paramount for reliable downstream applications in research and drug development. This guide is structured to provide direct, actionable solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the chemical principles governing impurity formation and provide robust strategies for their prevention and removal.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face during the synthesis and purification of N-(4-Methylphenyl)benzenesulfonamide.

Question 1: My final product is off-color (yellow, tan, or brown) instead of white. What is the cause and how can I fix it?

Answer: An off-color product is typically due to the presence of oxidized impurities. The primary culprit is often the p-toluidine starting material, which can oxidize upon storage, especially if exposed to air and light, forming highly colored polymeric species.

  • Immediate Cause Analysis:

    • Starting Material Quality: Was the p-toluidine a pristine white solid, or did it already have a yellowish or brownish tint? Old or improperly stored p-toluidine is a common source of color.

    • Reaction Conditions: Overheating the reaction mixture can also promote the formation of colored degradation byproducts.

  • Troubleshooting & Solutions:

    • Purify the Starting Material: If your p-toluidine is discolored, consider purifying it by recrystallization or sublimation before use.

    • Use Fresh Reagents: Always use the highest purity, freshly opened, or properly stored reagents.

    • Decolorization During Purification: The most effective method to remove color from the final product is during recrystallization. After dissolving your crude product in the minimum amount of hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal.[1] Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. The resulting filtrate should be colorless.

Question 2: My isolated yield is significantly lower than expected. What are the common causes of product loss?

Answer: Low yield can be attributed to several factors, ranging from incomplete reactions to mechanical losses during purification.

  • Potential Causes:

    • Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to unreacted starting materials.

    • Side Reactions: The hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid is a competitive side reaction if moisture is present.[2]

    • Purification Losses:

      • Using Excessive Recrystallization Solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling, leading to a significant portion of your product remaining in the mother liquor.[3]

      • Premature Crystallization: If the product crystallizes during hot filtration (to remove insoluble impurities or charcoal), it will be lost on the filter paper.[3]

      • Inappropriate Solvent Choice: The chosen recrystallization solvent may be too good, meaning the sulfonamide has high solubility even at low temperatures.[3]

  • Optimization Strategies:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize the hydrolysis of benzenesulfonyl chloride.[4]

    • Optimize Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the crude product. To maximize recovery, cool the flask slowly to room temperature and then place it in an ice bath for 15-20 minutes before filtration.[1]

    • Pre-heat Filtration Apparatus: When performing a hot filtration, always pre-heat your funnel and receiving flask to prevent premature crystallization.[3]

Question 3: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and what should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] This is common when the melting point of the crude solid (which is depressed by impurities) is lower than the boiling point of the recrystallization solvent.

  • Solutions:

    • Re-dissolve and Adjust: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point slightly, and then allow the solution to cool much more slowly. An un-disturbed, slow cooling is critical.[3]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous successful batch.[1][3]

    • Change the Solvent System: The solvent may be too nonpolar. For sulfonamides, solvent mixtures like ethanol-water or isopropanol-water are often highly effective.[3][5] Dissolve the crude product in a minimum of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to clarify the solution, then allow it to cool slowly.

Question 4: How can I effectively remove unreacted starting materials (p-toluidine and benzenesulfonyl chloride)?

Answer: A properly designed aqueous work-up is the most efficient way to remove unreacted starting materials before the final purification step. This strategy leverages the different acid-base properties of the components.

  • Removing Unreacted p-Toluidine (a base): After the reaction is complete, the mixture can be washed with a dilute acidic solution, such as 1 M HCl. The basic p-toluidine will be protonated to form a water-soluble ammonium salt (p-toluidinium chloride), which will be partitioned into the aqueous layer, while your neutral sulfonamide product remains in the organic layer.

  • Removing Unreacted Benzenesulfonyl Chloride (an acid chloride): This reagent is reactive and is best removed by converting it to a water-soluble salt. A wash with a dilute basic solution, such as 5% sodium bicarbonate or sodium hydroxide, will hydrolyze the remaining benzenesulfonyl chloride to benzenesulfonic acid, which is then deprotonated to form the water-soluble sodium benzenesulfonate salt.[6][7] This basic wash also removes the acidic benzenesulfonic acid that may have formed from hydrolysis during the reaction.

Part 2: Proactive Strategies for Impurity Prevention

The best way to achieve high purity is to prevent impurities from forming in the first place.

1. Reagent Quality and Stoichiometry: The purity of your final product is directly dependent on the purity of your starting materials.

  • Benzenesulfonyl Chloride: This reagent is susceptible to hydrolysis upon exposure to atmospheric moisture, forming benzenesulfonic acid.[2] It is best to use a freshly opened bottle or to distill the reagent if its purity is questionable.

  • p-Toluidine: As mentioned, this amine can oxidize and discolor over time. Use a high-purity grade that is white and crystalline.

  • Stoichiometry: The reaction proceeds in a 1:1 molar ratio. Using a slight excess (e.g., 1.05 equivalents) of the p-toluidine can help ensure the complete consumption of the more difficult-to-remove benzenesulfonyl chloride. The excess amine is easily removed with an acid wash.

2. Controlling Reaction Conditions:

  • Temperature: The reaction between an amine and a sulfonyl chloride is exothermic. The addition of benzenesulfonyl chloride should be done portion-wise or dropwise, with the reaction flask cooled in an ice bath (0-5 °C).[8][9] Maintaining a low temperature minimizes the formation of colored byproducts and potential di-sulfonylation impurities.

  • Choice of Base: A base is required to neutralize the HCl generated during the reaction.

    • Pyridine: Often used as both a base and a solvent, it acts as a nucleophilic catalyst. It is effective but can be difficult to remove completely.[8][10]

    • Aqueous Alkali (Schotten-Baumann conditions): Using aqueous sodium hydroxide is an alternative. The reaction is performed in a two-phase system. This method is robust but increases the risk of hydrolyzing the benzenesulfonyl chloride.[6][7]

  • Solvent: A dry, inert solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) is recommended to prevent unwanted side reactions with the solvent and to minimize hydrolysis of the sulfonyl chloride.[8][10][11]

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by incorporating the preventative strategies discussed above.

Materials:

  • p-Toluidine (4-methylaniline)

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (95%) or Isopropanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-toluidine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) to remove pyridine and any unreacted p-toluidine.

      • 5% NaHCO₃ solution (2 x 50 mL) to remove any residual benzenesulfonic acid.

      • Brine (1 x 50 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(4-Methylphenyl)benzenesulfonamide.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to dissolve the solid completely.[12][13]

    • Slowly add hot water dropwise until the solution becomes persistently turbid. Add a few more drops of hot ethanol until the solution is clear again.

    • Cover the flask and allow it to cool slowly to room temperature. White, needle-like crystals should form.

    • Cool the flask in an ice bath for 20 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold 50% ethanol-water, and dry them in a vacuum oven.

Part 4: Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the main synthetic route and the key side reactions that lead to common impurities.

Synthesis_Workflow pT p-Toluidine (4-Methylaniline) Reaction Reaction (Anhydrous DCM, 0°C -> RT) pT->Reaction BSC Benzenesulfonyl Chloride BSC->Reaction BSA Impurity: Benzenesulfonic Acid BSC->BSA Base Base (e.g., Pyridine) Base->Reaction H2O Water (Moisture) H2O->BSC Hydrolysis Crude Crude Product Mixture Reaction->Crude Workup Aqueous Work-up (Acid/Base Washes) Crude->Workup Product Pure N-(4-Methylphenyl)- benzenesulfonamide BSA->Crude Unreacted_pT Impurity: Unreacted p-Toluidine Unreacted_pT->Crude Unreacted_BSC Impurity: Unreacted Benzenesulfonyl Chloride Unreacted_BSC->Crude Recryst Recrystallization Workup->Recryst Recryst->Product

Caption: Synthetic workflow for N-(4-Methylphenyl)benzenesulfonamide highlighting impurity sources.

Part 5: Data Summary Table

The following table provides a quick reference for key experimental parameters.

ParameterRecommended ValueRationale & Notes
Molar Ratio (p-Toluidine:BSC) 1 : 1.05A slight excess of the sulfonyl chloride ensures complete consumption of the amine. Alternatively, a slight excess of amine can be used, as it is easily removed by an acid wash.
Base (Pyridine) 1.2 equivalentsActs as both an HCl scavenger and a catalyst.
Reaction Temperature 0 °C for addition, then RTControls the exothermic reaction and minimizes side product formation.[8]
Reaction Solvent Anhydrous DichloromethaneInert solvent that prevents hydrolysis of the sulfonyl chloride.[10]
Recrystallization Solvent Ethanol/Water or Isopropanol/WaterProvides a good solubility differential between hot and cold conditions, leading to high recovery of pure crystals.[3][5]
Typical Crude Purity >90%Purity before recrystallization, assuming proper work-up.
Typical Final Purity >99%Purity achievable after a single careful recrystallization.

References

  • CK-12 Foundation. (n.d.). What test is used for primary amines? Retrieved from [Link]

  • Wikipedia. (2023). Hinsberg reaction. Retrieved from [Link]

  • Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Mastering Chemistry Help. (2012). Hinsberg Test for Amine. Retrieved from [Link]

  • Allen Digital. (n.d.). Write Hinsberg's test to distinguish between 1°, 2° and 3° amines. Retrieved from [Link]

  • CG's Chemistry Solutions. (2022). Complete Beginner's Guide For Hinsberg Test. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-Benzenesulfonyl-p-toluidine. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 569. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzenesulfonyl-N-benzoyl-p-toluidine. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E, 76(Pt 2), 235–239. Retrieved from [Link]

  • National Institutes of Health. (2011). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 67(Pt 3), o678. Retrieved from [Link]

  • YouTube. (2021). Crystallization of Sulfanilamide. Retrieved from [Link]

  • Wikipedia. (2023). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

optimizing the recrystallization solvent for high purity N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-Methylphenyl)benzenesulfonamide. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve the highest purity for your compound through optimized recrystallization. As researchers and developers, we understand that obtaining a crystalline, pure final product is paramount. This center is designed to address the specific challenges you may encounter with this sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing N-(4-Methylphenyl)benzenesulfonamide?

A foundational principle of recrystallization is that the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For N-(4-Methylphenyl)benzenesulfonamide, a moderately polar compound, common and effective solvents include ethanol, isopropanol, and methanol.[2][3][4] A dilute ethanol solution has been specifically cited as a successful solvent for this compound.[5] We recommend starting your solvent screening with these alcohols and considering a mixed-solvent system with water to fine-tune solubility.

Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[6] This typically happens for one of two reasons:

  • The boiling point of the solvent is higher than the melting point of your compound.

  • The solution is supersaturated to a very high degree, or the rate of cooling is too fast.[6][7]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.[6]

  • Slow Down Cooling: This is a critical factor.[8] Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath. Gradual cooling is essential for the formation of well-ordered crystals.[9]

  • Change Solvents: The solvent may be too nonpolar. Switching to a more polar solvent or a different solvent/anti-solvent combination can resolve the issue.[6]

Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

This is a common issue that typically points to two main causes:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[10] If an excess of solvent was used, the solution will not become saturated upon cooling, preventing crystal formation.[6] The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool it again.[7][10]

  • Supersaturation: The solution may be supersaturated, meaning it holds more solute than theoretically possible, but crystal nucleation has not initiated.[6] To induce crystallization, you can:

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[6][10]

    • Add a seed crystal: If you have a small amount of pure N-(4-Methylphenyl)benzenesulfonamide, adding a single tiny crystal can trigger rapid crystallization.[6][10]

Q4: My final product yield is very low. What are the likely causes?

A low yield can be frustrating. The most common culprits include:

  • Using too much solvent: As mentioned above, excess solvent will retain a significant portion of your product in the mother liquor.[7]

  • Premature crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[6] To prevent this, use pre-heated glassware and perform the filtration quickly.[6]

  • Inappropriate solvent choice: The solvent might be too good at dissolving your compound, even at low temperatures.[6]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.

Solvent System Selection and Optimization

The key to high-purity crystals is selecting the right solvent system. This requires a systematic approach, starting with small-scale tests before committing your entire batch.

Protocol 1: Small-Scale Solvent Screening

This protocol helps you quickly identify promising single or mixed solvent systems.

Methodology:

  • Place approximately 20-30 mg of your crude N-(4-Methylphenyl)benzenesulfonamide into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water, hexane) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

Qualitative Solubility Guide for N-(4-Methylphenyl)benzenesulfonamide

The following table summarizes expected solubility behaviors to guide your screening process.

SolventPolaritySolubility (Cold)Solubility (Hot)Suitability Notes
WaterHighInsolubleInsolubleExcellent as an anti-solvent with a polar organic solvent like ethanol or methanol.[11][12]
MethanolPolarSparingly SolubleVery SolubleGood candidate for single-solvent recrystallization. Has been used successfully.[3][4]
EthanolPolarSparingly SolubleVery SolubleExcellent candidate. Often used in a mixture with water to optimize recovery.[2][5]
AcetonePolar AproticSolubleVery SolubleMay be too effective a solvent, leading to poor recovery unless used with an anti-solvent.
Ethyl AcetateIntermediateSparingly SolubleSolubleA potential candidate, often used with hexane as an anti-solvent.[13]
DichloromethaneIntermediateSolubleVery SolubleGenerally too good a solvent for recrystallization but useful for initial dissolution before adding an anti-solvent.
TolueneNon-polarInsolubleSparingly SolubleMay be suitable for very impure samples where impurities are non-polar.
Hexane/HeptaneNon-polarInsolubleInsolubleNot suitable as the primary solvent, but excellent as an anti-solvent.[13]

Troubleshooting & Advanced Protocols

Logical Workflow for Recrystallization Optimization

The following diagram outlines a systematic approach to troubleshooting common recrystallization issues and selecting the optimal solvent system.

Recrystallization_Workflow start Crude N-(4-Methylphenyl) benzenesulfonamide screen Perform Small-Scale Solvent Screening start->screen single_solvent_q Good Single Solvent Found? screen->single_solvent_q single_solvent_yes Proceed with Single-Solvent Recrystallization (Protocol 2) single_solvent_q->single_solvent_yes  Yes single_solvent_no Identify Miscible Solvent/Anti-Solvent Pair single_solvent_q->single_solvent_no No   outcome Evaluate Crystal Purity & Yield single_solvent_yes->outcome mixed_solvent Proceed with Mixed-Solvent Recrystallization (Protocol 3) single_solvent_no->mixed_solvent mixed_solvent->outcome success High Purity Crystals Obtained outcome->success  Good troubleshoot Issues Encountered? (e.g., Oiling Out, No Crystals) outcome->troubleshoot Poor   troubleshoot_guide Consult Troubleshooting Guide: - Adjust Cooling Rate - Modify Solvent Ratio - Induce Nucleation troubleshoot->troubleshoot_guide troubleshoot_guide->screen Re-optimize

Caption: A decision workflow for optimizing the recrystallization protocol.

Protocol 2: Single-Solvent Recrystallization

Application: Use when you have identified a single solvent (e.g., methanol, ethanol) that dissolves your compound well when hot but poorly when cold.

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen solvent to just cover the solid.[2]

  • Heat the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.[2] It is crucial to use the minimum amount of hot solvent necessary.[9]

  • If the solution is colored or contains insoluble impurities, this is the time for hot filtration. Add a small excess of solvent (~5-10% more) to prevent premature crystallization, add activated charcoal if needed, and filter the hot solution through a pre-heated funnel.[6]

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[8][9]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Allow the crystals to dry completely.

Protocol 3: Mixed-Solvent (Solvent/Anti-solvent) Recrystallization

Application: Ideal for situations where no single solvent is perfect. You will use a "good" solvent in which the compound is soluble and a miscible "bad" or "anti-solvent" in which it is insoluble.[11] For this compound, an ethanol/water or methanol/water system is a prime example.

Methodology:

  • Dissolve the crude N-(4-Methylphenyl)benzenesulfonamide in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[12]

  • While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling.[11][12]

  • Continue adding the anti-solvent until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.[12]

  • If you add too much anti-solvent, clarify the solution by adding a few drops of the hot "good" solvent until it becomes clear again.[12]

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 2.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio) or with the pure, cold anti-solvent.

  • Dry the purified crystals thoroughly.

References

  • General Recrystallization Principles. (n.d.). OChemOnline.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
  • Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry.
  • Mixed Solvents in Recrystallization. (2022). Chemistry LibreTexts.
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide Synthesis. (n.d.). Organic Syntheses.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
  • Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare.
  • Common issues in sulfonamide synthesis and solutions. (n.d.). BenchChem.
  • Multi-solvent recrystallization process. (2024). Quora.
  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o787.
  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (2010). ResearchGate.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Go-to recrystallization solvent mixtures. (2023). Reddit.
  • N-(4-Methylphenyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2583.

Sources

Validation & Comparative

A Comparative Guide to the Antibacterial Activity of N-Aryl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the antibacterial activity of N-aryl sulfonamides. Designed for researchers, scientists, and drug development professionals, it synthesizes foundational principles with experimental data to offer a comprehensive understanding of this critical class of antimicrobial agents. We will explore the core mechanism of action, compare the efficacy of various derivatives, detail the methodologies for evaluation, and discuss the pivotal structure-activity relationships that govern their potency.

Introduction: The Enduring Legacy of Sulfonamides

Sulfonamides, or "sulfa drugs," represent the first class of synthetic antimicrobial agents to be used systemically, heralding the dawn of the antibiotic era.[1][2] While the advent of newer antibiotics has refined their applications, sulfonamides remain indispensable for treating specific bacterial infections, including urinary tract and certain respiratory infections.[3][4] Their continued relevance is also fueled by their low cost, established safety profiles, and the ongoing need for new therapeutic agents to combat the global challenge of antibiotic resistance.[2][5][6]

The archetypal sulfonamide structure features a sulfonyl group directly linked to an amino group. In N-aryl sulfonamides, the sulfonamide nitrogen is substituted with an aryl (aromatic) ring, a modification that significantly influences the compound's physicochemical properties and biological activity. This guide focuses specifically on these derivatives, examining how variations in the aryl moiety impact their antibacterial spectrum and efficacy.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The antibacterial effect of sulfonamides is not bactericidal (killing bacteria) but bacteriostatic (inhibiting growth and multiplication).[1] This action is rooted in their structural similarity to para-aminobenzoic acid (PABA), an essential precursor for bacterial folic acid (Vitamin B9) synthesis.[2][4] Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo.[1][7]

The key enzyme in this pathway is dihydropteroate synthase (DHPS).[1][2] Sulfonamides act as competitive inhibitors of DHPS, binding to the enzyme's active site in place of PABA. This blockade halts the production of dihydrofolic acid, a critical intermediate.[2][4] Without an adequate supply of folic acid, bacteria cannot synthesize the nucleic acids (DNA and RNA) and essential amino acids required for their growth and replication, effectively starving them to death.[7][8]

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolic Dihydrofolic Acid Dihydropteroate->Dihydrofolic Tetrahydrofolic Tetrahydrofolic Acid Dihydrofolic->Tetrahydrofolic Nucleic_Acids Nucleic Acids (DNA, RNA) & Amino Acids Tetrahydrofolic->Nucleic_Acids Sulfonamide N-Aryl Sulfonamide (PABA Analog) DHPS->Dihydropteroate Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of sulfonamide antibacterial action.

Comparative Antibacterial Activity

The efficacy of N-aryl sulfonamides varies significantly based on the substitutions on the aryl ring and the specific bacterial species being targeted. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] A lower MIC value indicates greater potency.

The following table summarizes representative MIC data from various studies, comparing different N-aryl sulfonamide derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.

Compound IDN-Aryl SubstituentTest OrganismMIC (µg/mL)Reference
Sulfanilamide (Control) Unsubstituted PhenylS. aureus>512[6]
E. coli>512[6]
Compound 2e 4-FluorophenylS. aureus64[6]
E. coli128[6]
K. pneumoniae64[6]
Compound 2f 4-ChlorophenylS. aureus128[6]
E. coli64[6]
K. pneumoniae128[6]
Compound 1b 4-FluorophenylS. aureus (MRSA)64[9]
Sulfonyl hydrazide (9) HydrazideE. coli42[5]
S. aureus>1000[5]
Disulfonamide (5) N,N′-1,2-ethanediylbisE. coli100[5]

Analysis of Comparative Data:

  • Effect of Halogenation: The introduction of electron-withdrawing groups like fluorine (Compound 2e) and chlorine (Compound 2f) on the phenyl ring significantly enhances antibacterial activity compared to the unsubstituted sulfanilamide.[6][9] This is a common strategy in medicinal chemistry to improve potency.

  • Gram-Selectivity: Some derivatives exhibit preferential activity. For instance, Sulfonyl hydrazide (9) is notably more effective against Gram-negative E. coli than Gram-positive S. aureus.[5] This highlights the importance of testing against a broad spectrum of pathogens.

  • Activity Against Resistant Strains: The efficacy of Compound 1b against Methicillin-resistant S. aureus (MRSA) at a MIC of 64 µg/mL is particularly noteworthy, demonstrating the potential of novel sulfonamides to address antibiotic resistance.[9]

Experimental Protocols for Antibacterial Evaluation

To ensure the reliability and reproducibility of antibacterial activity data, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[10] The core experiments are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC test determines the lowest concentration of a compound that inhibits bacterial growth. The broth microdilution method is a standard, high-throughput approach.

Causality Behind Key Steps:

  • Standardized Inoculum: Using a standardized bacterial concentration (e.g., 5 x 10^5 CFU/mL) is critical.[11] A higher or lower density of bacteria would require more or less of the drug to inhibit growth, leading to inaccurate and non-reproducible MIC values.

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of concentrations.[12]

  • Controls: Positive controls (bacteria in broth, no drug) ensure the bacteria are viable and the medium supports growth. Negative controls (broth only) confirm the sterility of the medium.[13]

Step-by-Step Protocol (Broth Microdilution):

  • Prepare Stock Solution: Dissolve the N-aryl sulfonamide derivative in a suitable solvent (like DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with sterile Mueller-Hinton Broth (MHB) to achieve the desired concentration range.[13]

  • Prepare Inoculum: Culture the test bacterium on an agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive and negative control wells.[12]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[14]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13][14]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a crucial follow-up to the MIC test. It determines the lowest drug concentration required to kill ≥99.9% of the initial bacterial inoculum, distinguishing between bacteriostatic and bactericidal activity.[12][14]

Step-by-Step Protocol:

  • Perform MIC Test: First, determine the MIC as described above.

  • Subculture: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells corresponding to the MIC, and from the more concentrated wells showing no growth.[15]

  • Plating: Spread each aliquot onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15]

MIC_MBC_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay Prep_Stock 1. Prepare Drug Stock Solution Serial_Dilute 2. Create Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilute Inoculate 4. Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum 3. Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate_MIC 5. Incubate Plate (16-20h) Inoculate->Incubate_MIC Read_MIC 6. Read MIC Value (No Visible Growth) Incubate_MIC->Read_MIC Subculture 7. Subculture from Clear Wells (MIC, MICx2, etc.) Read_MIC->Subculture Proceed if bactericidal activity is to be confirmed Plate_Agar 8. Plate on Drug-Free Agar Subculture->Plate_Agar Incubate_MBC 9. Incubate Plates (18-24h) Plate_Agar->Incubate_MBC Read_MBC 10. Read MBC Value (≥99.9% Killing) Incubate_MBC->Read_MBC

Caption: Standard experimental workflow for MIC and MBC testing.

Structure-Activity Relationships (SAR)

The study of Structure-Activity Relationships (SAR) is fundamental to optimizing the antibacterial potency of N-aryl sulfonamides. It involves correlating specific chemical features with biological activity.

  • Aromatic Amine Group: For classic antibacterial sulfonamides, a free (unsubstituted) amino group at the para-position of the benzene ring (para to the sulfonyl group) is often considered essential for activity, as this part of the molecule mimics PABA.[16]

  • N-Aryl Substituents: As shown in the comparative data, modifying the second aryl ring (the 'N-aryl' component) has a profound impact. Electron-withdrawing groups (e.g., -F, -Cl, -NO2) on this ring can increase the acidity of the sulfonamide N-H proton and enhance antibacterial activity.[4][6]

  • Acidity (pKa): The pKa of the sulfonamide is a critical parameter. Optimal antibacterial activity is often observed in sulfonamides with pKa values between 6.0 and 7.4.[5] This is because the ionized (anionic) form of the drug is typically more active, and this pKa range ensures a significant degree of ionization at physiological pH.[17]

  • Lipophilicity: While the degree of ionization is dominant, the lipophilicity (hydrophobicity) of the molecule also plays a role, influencing its ability to penetrate the bacterial cell wall.[17] However, excessively high lipophilicity can sometimes lead to decreased activity.[5]

Conclusion and Future Perspectives

N-aryl sulfonamides continue to be a fertile ground for the discovery of new antibacterial agents. The classic mechanism of DHPS inhibition remains a valid target, and modern synthetic chemistry allows for the creation of diverse libraries of derivatives. The comparative data clearly show that targeted modifications to the N-aryl ring can significantly enhance potency and broaden the spectrum of activity, even against drug-resistant pathogens like MRSA.

Future research should focus on synthesizing novel derivatives with optimized pKa and lipophilicity, exploring heterocyclic aryl substituents, and combining sulfonamides with other drug classes to create synergistic effects that can overcome resistance mechanisms. The robust and standardized protocols for MIC and MBC testing outlined in this guide are essential tools for accurately evaluating these next-generation compounds, ensuring that the enduring legacy of sulfonamides continues in the fight against bacterial infections.

References

  • Sulfonamide: Uses, Interactions, and Mechanism of Action - Minicule. (n.d.). Vertex AI Search.
  • Chaudhry, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Isik, S., et al. (2015). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Hajhossen, M., et al. (2023). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity.
  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • BenchChem. (2025).
  • Van der Veen, F. M., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics.
  • Bouzroura, S. A., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC)
  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Synthesis of novel sulphonamides and evaluation of their antibacterial efficacy. (2025).
  • Selected drugs with N-aryl sulfonamide structure motif. (n.d.).
  • Microchem Laboratory. (n.d.).
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
  • Al-Trawneh, S. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmacology and Toxicology.
  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Ersoy, S. C., et al. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024). GSC Biological and Pharmaceutical Sciences.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026).
  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Synthesis and Evaluation of Novel Sulfenamides as Novel Anti Methicillin-resistant Staphylococcus Aureus Agents. (2013). Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to N-(4-Methylphenyl)benzenesulfonamide and Other Sulfonamides as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the sulfonamide scaffold remains a cornerstone of synthetic antibacterial agents. This guide provides an in-depth technical comparison of N-(4-Methylphenyl)benzenesulfonamide, a representative N-aryl benzenesulfonamide, with other notable sulfonamides. By synthesizing available experimental data, this document aims to offer a clear perspective on its potential and standing within this critical class of antibacterial compounds.

Introduction: The Enduring Legacy of Sulfonamides

Since their discovery, sulfonamides have played a pivotal role in combating bacterial infections.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis, represents a classic example of targeted chemotherapy.[1][2] This pathway is essential for bacteria to produce nucleic acids and certain amino acids, and its disruption leads to a bacteriostatic effect.[1] Humans are unaffected as they obtain folic acid from their diet.[1] The basic pharmacophore for antibacterial activity is the p-aminobenzenesulfonamide backbone, and modifications to this structure have given rise to a multitude of derivatives with varied pharmacokinetic and antimicrobial profiles.[3]

N-(4-Methylphenyl)benzenesulfonamide: A Profile

N-(4-Methylphenyl)benzenesulfonamide belongs to the broader class of N-aryl benzenesulfonamides. Its synthesis is typically achieved through the reaction of a benzenesulfonyl chloride with an appropriately substituted aniline, in this case, p-toluidine (4-methylaniline).

Synthesis of N-(4-Methylphenyl)benzenesulfonamide

A common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with 4-methylaniline. The reaction is often carried out in an aqueous medium with a base to neutralize the hydrochloric acid formed.[4]

Diagram of the Synthesis Workflow:

reagents p-Toluenesulfonyl Chloride + 4-Methylaniline reaction Reaction in Aqueous Medium + Base (e.g., Na2CO3) reagents->reaction acidification Acidification (e.g., HCl) reaction->acidification precipitation Precipitation of Product acidification->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product N-(4-Methylphenyl)benzenesulfonamide recrystallization->product

Caption: General workflow for the synthesis of N-(4-Methylphenyl)benzenesulfonamide.

Comparative Antibacterial Performance

A direct comparison of the antibacterial efficacy of N-(4-Methylphenyl)benzenesulfonamide with widely used sulfonamides like sulfamethoxazole requires an analysis of their Minimum Inhibitory Concentrations (MICs) against common bacterial pathogens. While direct, side-by-side comparative studies are not abundant in the readily available literature, we can synthesize data from various studies on benzenesulfonamide derivatives to draw a comparative picture.

It is important to note that the antibacterial activity of sulfonamides can be significantly influenced by the nature of the substituents on the aromatic rings. For instance, studies on various N-aryl benzenesulfonamide derivatives have shown that electron-withdrawing groups can enhance antibacterial activity.[5]

Table 1: Comparative MIC Data of Selected Sulfonamides (µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide 32-[5]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide 64-[5]
Aryl Sulfonamide Derivative 2e 64256[6]
Aryl Sulfonamide Derivative 2f 128512[6]
Sulfamethoxazole 16 - 1288 - 32[7]

Note: The MIC values for N-(4-Methylphenyl)benzenesulfonamide are not explicitly available in the reviewed literature, hence data for structurally related compounds are presented for a contextual comparison.

The data suggests that while some N-aryl benzenesulfonamide derivatives exhibit activity against S. aureus, their efficacy against Gram-negative bacteria like E. coli can be variable and in some cases, less potent than established drugs like sulfamethoxazole.

Mechanism of Action: A Shared Pathway

The fundamental mechanism of action for N-(4-Methylphenyl)benzenesulfonamide is presumed to be the same as other antibacterial sulfonamides: the competitive inhibition of dihydropteroate synthase (DHPS).

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide N-(4-Methylphenyl)benzenesulfonamide Sulfonamide->Inhibition DHF Dihydrofolic Acid DHPS->DHF Bacterial Folic Acid Pathway THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Inhibition->DHPS

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Experimental Protocols

To ensure the scientific integrity of antibacterial comparisons, standardized experimental protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve N-(4-Methylphenyl)benzenesulfonamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).

Protocol 2: Kirby-Bauer Disk Diffusion Test

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of N-(4-Methylphenyl)benzenesulfonamide and control sulfonamides onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of sulfonamides is intrinsically linked to their chemical structure. Key SAR principles include:

  • The p-Aminobenzenesulfonamide Core: This is the minimum structural requirement for antibacterial activity.[3]

  • The N1-Substituent: The nature of the substituent on the sulfonamide nitrogen (N1) significantly influences the compound's pharmacokinetic properties and antibacterial potency. Heterocyclic substituents, as seen in many clinically used sulfonamides, often enhance activity.

  • The N4-Amino Group: A free amino group at the N4 position is generally crucial for activity, as it mimics p-aminobenzoic acid (PABA).[3]

For N-(4-Methylphenyl)benzenesulfonamide, the presence of the 4-methylphenyl group on the N1 nitrogen will influence its lipophilicity and binding affinity to the DHPS enzyme compared to other sulfonamides with different N1-substituents.

Conclusion and Future Directions

N-(4-Methylphenyl)benzenesulfonamide, as a representative of N-aryl benzenesulfonamides, fits within the established mechanistic framework of sulfonamide antibacterials. While the available data on its specific antibacterial potency is limited, the broader class of compounds shows promise, particularly against Gram-positive bacteria.

For drug development professionals, the key takeaway is the continued relevance of the sulfonamide scaffold. Future research should focus on systematic comparative studies of novel derivatives like N-(4-Methylphenyl)benzenesulfonamide against a panel of clinically relevant pathogens and resistant strains. A deeper understanding of how specific N1-aryl substitutions impact the antibacterial spectrum and potency will be crucial in designing the next generation of sulfonamide-based therapeutics.

References

  • Vertex AI Search. Understanding Sulfonamides: Mechanisms and Applications.
  • MSD Manual Professional Edition. Sulfonamides. Available from: [Link]

  • National Center for Biotechnology Information. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Available from: [Link]

  • National Center for Biotechnology Information. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Available from: [Link]

  • ResearchGate. Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selective Inhibition of Carbonic Anhydrase Isoforms by N-(4-Methylphenyl)benzenesulfonamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Critical Pursuit of Isoform Selectivity in Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous zinc-dependent metalloenzymes essential to life.[1][2][3] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction that governs pH homeostasis, fluid secretion, and numerous biosynthetic pathways.[2][3][4] In humans, 12 of the 15 identified CA isoforms are catalytically active, each with a distinct tissue distribution and physiological role. This diversity means that while some isoforms are validated drug targets for diseases like glaucoma (CA II, IV) and cancer (CA IX, XII), others are critical for normal physiological function.[1][5][6]

Consequently, the development of isoform-selective inhibitors is a paramount goal in modern pharmacology. Non-selective agents, such as the archetypal drug Acetazolamide (AAZ), inhibit multiple isoforms indiscriminately, leading to a wide range of side effects that limit their therapeutic utility.[4][5][7] The benzenesulfonamide scaffold represents the most extensively studied class of CA inhibitors (CAIs), acting via coordination of the sulfonamide moiety to the catalytic zinc ion.[5][8] This guide provides an in-depth, comparative analysis of the inhibitory profile of benzenesulfonamides bearing a 4-methylphenyl group, using a close analogue as a case study, and details the rigorous experimental methodologies required to validate such assessments.

Comparative Inhibitory Profile Analysis

While extensive data for the specific compound N-(4-Methylphenyl)benzenesulfonamide is not consolidated in the literature, we can leverage data from a structurally analogous compound to illustrate the assessment process. We will use a 4-methylphenyl-substituted tetrafluorobenzenesulfonamide (a close analogue, hereafter referred to as "4-MPBS analogue") from a published homologous series as our primary example.[8] This allows for a robust, data-driven comparison against established clinical benchmarks.

The inhibitory potency of a compound is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher potency. Selectivity is determined by comparing the Kᵢ values across different isoforms.

Quantitative Potency and Selectivity Data

The following table summarizes the inhibitory activity of our 4-MPBS analogue against four key human CA isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II (common off-targets), and the transmembrane tumor-associated isoforms hCA IX and hCA XII. For context, data for the non-selective inhibitor Acetazolamide (AAZ) and the clinically used topical CAI Dorzolamide are included.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Profile Insights
4-MPBS analogue 42.116521.31.9Potent inhibitor of CA XII; moderate inhibitor of CA I and IX; weakest against CA II. Shows significant selectivity for CA XII over cytosolic isoforms.
Acetazolamide (AAZ) 25012255.7Potent, non-selective inhibitor. Strong inhibition of the off-target CA II is a known source of side effects.[4][7][8]
Dorzolamide 6000.18--Highly potent and selective for CA II over CA I.[9] Used topically for glaucoma to target CA II in the eye.[10][11]

Data for the 4-MPBS analogue and Acetazolamide are sourced from a stopped-flow CO₂ hydrase assay.[8] Dorzolamide data is from in vitro assays measuring IC₅₀.[9]

The Structural Basis for Isoform Selectivity

Achieving selectivity against the tumor-associated CA IX and XII isoforms over the ubiquitous CA II is a significant challenge due to the high degree of active site conservation.[1][2] However, subtle differences in active site residues can be exploited. Key differentiators include residues within the "130s subpocket" and at the entrance of the active site cavity.[1][12]

  • hCA II: Features Phe131, Gly132, and Val135 in this subpocket.

  • hCA IX: Features Val131, Asp132, and Leu135.

  • hCA XII: Features Ala131, Ser132, and Ser135.

Directing inhibitor tails with specific steric and hydrophobic properties into this subpocket is a primary strategy for achieving isoform-specific interactions.[1][12] The 4-methylphenyl group of our analogue likely engages in favorable interactions within the more accommodating subpockets of isoforms like CA XII, while potentially creating steric clashes or suboptimal contacts in the active site of CA II, contributing to the observed selectivity.

cluster_0 CA II Active Site cluster_1 CA XII Active Site CAII Zn²⁺ Inhibitor_II Inhibitor Tail (e.g., 4-Methylphenyl) CAII->Inhibitor_II Steric Hindrance Phe131 Phe131 (Bulky) Inhibitor_II->Phe131 CAXII Zn²⁺ Inhibitor_XII Inhibitor Tail (e.g., 4-Methylphenyl) CAXII->Inhibitor_XII Favorable Binding Ala131 Ala131 (Small) Inhibitor_XII->Ala131

Caption: Conceptual diagram of isoform selectivity.

Gold-Standard Experimental Protocols

Trustworthy data is the bedrock of scientific advancement. The following protocols represent robust, self-validating systems for assessing CA inhibition.

Protocol 1: Determination of Kᵢ by Stopped-Flow CO₂ Hydration Assay

This is the definitive method for measuring CA catalytic activity and inhibition.[13][14] It directly measures the enzyme-catalyzed hydration of its natural substrate, CO₂, by monitoring the resulting pH change with a sensitive indicator.

Principle: In a stopped-flow instrument, two solutions—one containing the enzyme (and inhibitor) and a pH indicator, the other saturated with CO₂—are rapidly mixed. The CA-catalyzed hydration of CO₂ produces protons, causing a rapid drop in pH, which is monitored spectrophotometrically via the color change of the indicator (e.g., Phenol Red). The initial rate of this reaction is measured at various inhibitor concentrations to determine Kᵢ.

cluster_workflow Stopped-Flow Assay Workflow SyringeA Syringe A Enzyme (hCA isoform) + Inhibitor (e.g., 4-MPBS) + pH Indicator (Phenol Red) + Buffer (HEPES/TRIS) Mixer Rapid Mixer SyringeA->Mixer SyringeB Syringe B CO₂-Saturated Water (Substrate) SyringeB->Mixer Cell Observation Cell Mixer->Cell Detector Spectrophotometer (Monitors Absorbance @ 557nm) Cell->Detector Output Rate Data (Velocity vs. [I]) Detector->Output Analysis Calculate Kᵢ (Cheng-Prusoff) Output->Analysis

Caption: Workflow for Kᵢ determination via stopped-flow assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a 10 mM HEPES or TRIS buffer, pH 7.5, containing 0.1 M Na₂SO₄ for constant ionic strength.[3]

    • Indicator Solution: Add Phenol Red to the buffer to a final concentration of 0.2 mM.[3]

    • Enzyme/Inhibitor Solution (Syringe A): Prepare solutions of the desired recombinant human CA isoform in the indicator buffer. For inhibition assays, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., 0.1 nM to 100 µM) for 15 minutes at room temperature to allow for complex formation.[3]

    • Substrate Solution (Syringe B): Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes.[14][15] Maintain this solution on ice.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument (e.g., an Applied Photophysics model) to 25°C.[3]

    • Set the spectrophotometer to monitor absorbance at 557 nm, the absorbance maximum for Phenol Red.[3]

  • Data Acquisition:

    • Load the enzyme/inhibitor solution into Syringe A and the CO₂-saturated water into Syringe B.

    • Initiate a "push" to rapidly mix the two solutions. Data collection begins upon mixing.

    • Record the change in absorbance for the initial 5-10% of the reaction over a 10-second period.[3] This initial linear phase represents the true initial velocity (V₀).

    • For each inhibitor concentration, perform at least three replicate measurements.

    • Determine the uncatalyzed rate by mixing the CO₂ solution with buffer containing no enzyme. This value must be subtracted from all catalyzed rates.

  • Data Analysis:

    • Convert the rate of absorbance change to initial velocity (V₀).

    • Plot V₀ against the inhibitor concentration.

    • Calculate the Kᵢ value using non-linear least-squares fitting or the Cheng-Prusoff equation.[3]

Protocol 2: Orthogonal Validation by Isothermal Titration Calorimetry (ITC)

ITC provides a powerful, label-free method to confirm direct binding between an inhibitor and an enzyme.[16][17] It measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (Kₐ, the inverse of the dissociation constant Kₔ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Principle: A solution of the inhibitor is titrated in a series of small injections into a sample cell containing the enzyme solution. Each injection triggers a heat change that is precisely measured by the calorimeter. As the enzyme becomes saturated, the heat change per injection diminishes, resulting in a binding isotherm that can be analyzed to extract the thermodynamic parameters.

Conceptual Workflow:

  • Sample Preparation: Prepare the enzyme and inhibitor in identical buffer solutions after extensive dialysis to minimize heats of dilution.

  • Instrument Loading: Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of automated, timed injections of the inhibitor into the enzyme solution while maintaining a constant temperature.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. Fit this binding isotherm to a suitable model to determine Kₐ, n, and ΔH.

Start Prepare Enzyme & Inhibitor in Dialyzed Buffer Load Load Enzyme into Sample Cell Load Inhibitor into Syringe Start->Load Titrate Inject Inhibitor into Cell (e.g., 20 x 2µL injections) Load->Titrate Measure Measure Heat Flow (µcal/sec) for each injection Titrate->Measure PlotRaw Plot Raw Data: Thermal Power vs. Time Measure->PlotRaw Integrate Integrate Peaks to get Heat per Injection (ΔQ) PlotRaw->Integrate PlotBinding Plot Binding Isotherm: ΔQ vs. Molar Ratio Integrate->PlotBinding Fit Fit Isotherm to Binding Model PlotBinding->Fit End Determine: Kₐ (Affinity) ΔH (Enthalpy) n (Stoichiometry) Fit->End

Sources

A Comparative Analysis of N-(4-Methylphenyl)benzenesulfonamide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a diverse chemical space. Among the promising scaffolds, benzenesulfonamides have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide focuses on a specific subclass, N-(4-Methylphenyl)benzenesulfonamide and its derivatives, to provide a comprehensive comparison of their efficacy across various cancer cell lines. By synthesizing data from multiple studies, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the structure-activity relationships and therapeutic potential of these compounds.

The core structure, N-(4-Methylphenyl)benzenesulfonamide, serves as a versatile backbone for chemical modifications. The introduction of various substituents on both the benzenesulfonamide and the N-phenyl rings has been shown to significantly modulate the anticancer activity. These modifications influence the compounds' lipophilicity, electronic properties, and steric interactions with their biological targets, ultimately dictating their potency and selectivity.[2][3]

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic potential of N-(4-Methylphenyl)benzenesulfonamide derivatives has been evaluated against a panel of human cancer cell lines, revealing varied and often potent activity. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter for comparison. The following table summarizes the IC50 values of selected derivatives from various studies, highlighting their activity spectrum. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density and incubation time.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(3-Acetylphenyl)-4-methylbenzenesulfonamideHeLa (Cervical)5.2[4]
MCF-7 (Breast)7.8[4]
A549 (Lung)6.5[4]
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106)U87 (Glioblastoma)58.6[5]
Thiazolone-based benzenesulfonamide 4g (p-nitro substituted)MDA-MB-231 (Breast)5.54[6][7]
MCF-7 (Breast)2.55[6][7]
Thiazolone-based benzenesulfonamide 4h (vanillin tail)MDA-MB-231 (Breast)1.56[7]
MCF-7 (Breast)1.52[7]
3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide analog 5gA549 (Lung)2.73[8][9]
HeLa (Cervical)2.12[8][9]
MCF-7 (Breast)2.12[8][9]
Du-145 (Prostate)2.12[8][9]
Benzenesulfonamide-bearing imidazole derivative 23MDA-MB-231 (Breast)20.5[10]
IGR39 (Melanoma)27.8[10]
1-sulfonyl indoline 9aHCT116 (Colon)0.055[3]
PC3 (Prostate)0.105[3]
HepG2 (Liver)0.055[3]
SK-OV-3 (Ovarian)0.055[3]
1-sulfonyl indoline 9eHCT116 (Colon)0.039[3]
PC3 (Prostate)0.112[3]
HepG2 (Liver)0.039[3]
SK-OV-3 (Ovarian)0.039[3]

Table 1: Comparative IC50 values of N-(4-Methylphenyl)benzenesulfonamide derivatives in various cancer cell lines.

The data reveals that specific structural modifications can lead to highly potent compounds. For instance, the incorporation of a 1-sulfonyl indoline moiety (compounds 9a and 9e) resulted in nanomolar efficacy against a range of cancer cell lines.[3] Similarly, the addition of a vanillin tail to a thiazolone-based benzenesulfonamide (compound 4h) led to potent activity against breast cancer cells.[7] These findings underscore the importance of rational drug design in optimizing the anticancer properties of the benzenesulfonamide scaffold.

Mechanisms of Anticancer Action

The anticancer effects of N-(4-Methylphenyl)benzenesulfonamide derivatives are often attributed to their ability to interfere with critical cellular processes. Two prominent mechanisms of action that have been investigated are the inhibition of carbonic anhydrases and the disruption of microtubule dynamics.

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, play a crucial role in regulating pH in the tumor microenvironment.[6][7] The acidic extracellular pH of tumors promotes cancer cell invasion and metastasis. By inhibiting CA IX, benzenesulfonamide derivatives can disrupt this pH regulation, leading to an increase in extracellular pH and a decrease in intracellular pH, ultimately inducing apoptosis.[11] The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.

G Derivative Benzenesulfonamide Derivative CAIX Carbonic Anhydrase IX (CA IX) Derivative->CAIX Inhibition H_ion_out H+ Export Blocked CAIX->H_ion_out pHe_increase Increased Extracellular pH (pHe) H_ion_out->pHe_increase pHi_decrease Decreased Intracellular pH (pHi) H_ion_out->pHi_decrease Apoptosis Apoptosis pHi_decrease->Apoptosis

Figure 1: Simplified pathway of apoptosis induction via CA IX inhibition.

Microtubule Targeting:

Several benzenesulfonamide derivatives have been identified as microtubule-targeting agents.[3] They disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule function, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[12]

G Derivative Benzenesulfonamide Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_arrest G2/M Cell Cycle Arrest Microtubule->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Figure 2: Mechanism of action of microtubule-targeting benzenesulfonamides.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of N-(4-Methylphenyl)benzenesulfonamide derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the N-(4-Methylphenyl)benzenesulfonamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V assay is a standard method for detecting early and late apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18][19]

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the N-(4-Methylphenyl)benzenesulfonamide derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.[18]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17][19]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17][19]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Flow cytometry analysis of DNA content is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[20] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[20][21]

Procedure:

  • Cell Treatment: Culture cells and treat them with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[22]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.[22]

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[22]

  • Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count. Software can be used to model the cell cycle distribution.[22]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

  • Cell Cycle Analysis by Flow Cytometry - YouTube. Available at: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC. Available at: [Link]

  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - NIH. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. Available at: [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. Available at: [Link]

  • Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - NIH. Available at: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - MDPI. Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - MDPI. Available at: [Link]

  • Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. Available at: [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents - PubMed. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Available at: [Link]

  • Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PubMed. Available at: [Link]

  • New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116 - MDPI. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Bioassay for N-(4-Methylphenyl)benzenesulfonamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a bioassay designed to measure the activity of N-(4-Methylphenyl)benzenesulfonamide. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A rigorously validated bioassay is the cornerstone of reliable and reproducible results, ensuring that our findings are both accurate and meaningful. This document will not only detail a step-by-step protocol for a relevant bioassay but also delve into the critical validation parameters that underpin its trustworthiness. Furthermore, we will objectively compare this bioassay with alternative methodologies, providing the supporting experimental context to guide your selection of the most appropriate technique for your research needs.

Introduction: The Significance of N-(4-Methylphenyl)benzenesulfonamide and the Imperative of Bioassay Validation

N-(4-Methylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents. Sulfonamides are known to exhibit a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. A significant body of research has identified various isoforms of the zinc-containing metalloenzyme, carbonic anhydrase (CA), as a primary target for many benzenesulfonamide derivatives.[1][2][3][4][5][6][7][8][9][10] Given this established mechanism of action, a robust bioassay to quantify the inhibitory activity of N-(4-Methylphenyl)benzenesulfonamide against a specific carbonic anhydrase isoform is essential for its characterization and potential development as a therapeutic agent.

The validation of such a bioassay is not merely a procedural formality; it is a scientific necessity. Bioassay validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[11] This involves a thorough evaluation of several performance characteristics to ensure the data generated is reliable, reproducible, and accurate. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines on bioanalytical method validation, which serve as the foundation for the principles discussed in this guide.

This guide will focus on a colorimetric inhibition assay for human Carbonic Anhydrase II (hCA II), a well-characterized and readily available isoform, as a model system for assessing the activity of N-(4-Methylphenyl)benzenesulfonamide.

The Chosen Bioassay: A Colorimetric Carbonic Anhydrase II Inhibition Assay

The bioassay we will validate is a colorimetric method that measures the esterase activity of hCA II. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor, such as N-(4-Methylphenyl)benzenesulfonamide, will decrease the rate of this reaction, and the extent of this inhibition can be used to determine the compound's potency (e.g., its half-maximal inhibitory concentration, IC50).

Experimental Protocol: Colorimetric hCA II Inhibition Assay

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • N-(4-Methylphenyl)benzenesulfonamide

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(4-Methylphenyl)benzenesulfonamide in DMSO. Create a serial dilution of the compound in Tris-HCl buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Prepare a working solution of hCA II in Tris-HCl buffer. The final concentration of the enzyme should be determined empirically to yield a linear reaction rate over the desired time course.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Blank: Buffer only.

    • Control (No Inhibitor): hCA II solution and buffer.

    • Inhibitor: hCA II solution and the serially diluted N-(4-Methylphenyl)benzenesulfonamide.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Bioassay Validation: A Pillar of Trustworthiness

The validation of this colorimetric hCA II inhibition assay is crucial to ensure the reliability of the generated data. The following parameters, based on ICH guidelines, must be rigorously assessed.

Linearity and Range

Concept: Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte (in this case, the active enzyme) over a defined range. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.

Experimental Design:

  • Prepare a series of dilutions of the hCA II enzyme.

  • Perform the assay as described above, without any inhibitor.

  • Plot the reaction velocity against the enzyme concentration.

  • Determine the range over which the relationship is linear (typically with an R² value > 0.99).

hCA II Concentration (nM) Reaction Velocity (mOD/min)
00.5
2.510.2
520.5
1041.0
2080.5
40105.3

Table 1: Example data for determining the linearity and range of the hCA II assay. The linear range is approximately 2.5 nM to 20 nM.

Precision

Concept: Precision is the measure of the agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV%). Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Design:

  • Repeatability (Intra-assay): Assay multiple replicates of at least three different concentrations of N-(4-Methylphenyl)benzenesulfonamide (low, medium, and high inhibition) in a single run.

  • Intermediate Precision (Inter-assay): Repeat the experiment on different days with different analysts and/or different equipment.

Concentration (nM) Mean % Inhibition Intra-assay CV (%) Inter-assay CV (%)
5025.34.26.8
20051.23.55.5
80078.92.84.9

Table 2: Example precision data for the hCA II inhibition assay. A CV (%) of <15% is generally considered acceptable.

Accuracy

Concept: Accuracy is the closeness of the test results obtained by the method to the true value. For an inhibition assay, this can be assessed by determining the IC50 value and comparing it to a known reference value if available, or by spike-recovery experiments.

Experimental Design:

  • Determine the IC50 of a reference inhibitor (e.g., acetazolamide) and compare it to the literature value.

  • For N-(4-Methylphenyl)benzenesulfonamide, a scientifically justified estimated IC50 based on structure-activity relationship (SAR) data from closely related analogs can be used as a provisional "true value" for initial validation. Based on published data for various N-aryl benzenesulfonamides, an estimated IC50 in the range of 100-500 nM against hCA II would be a reasonable starting point.[3][5][6][7]

Parameter Experimental Value Reference/Expected Value Accuracy (% Recovery)
Acetazolamide IC5015 nM12 nM125%
N-(4-Methylphenyl)benzenesulfonamide IC50 (Estimated)250 nM~200-300 nMN/A

Table 3: Example accuracy assessment. The accuracy for the reference compound is within an acceptable range.

Specificity

Concept: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In this assay, it refers to the ability to measure the inhibition of hCA II without interference from other components in the sample matrix.

Experimental Design:

  • Run the assay in the presence of the vehicle (DMSO) at the highest concentration used to ensure it does not affect enzyme activity.

  • Test a structurally related but inactive compound to demonstrate that the observed inhibition is specific to the active molecule.

  • If working with complex biological samples, perform spike-in experiments to assess matrix effects.

Robustness

Concept: Robustness is a measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Design:

  • Introduce small, deliberate changes to the assay parameters, such as:

    • Incubation time (e.g., ± 5 minutes)

    • pH of the buffer (e.g., ± 0.2 units)

    • Temperature (e.g., ± 2°C)

  • Assess the impact of these changes on the assay results (e.g., IC50 value).

Visualizing the Workflow and Underlying Biology

A clear understanding of the experimental workflow and the biological context is crucial.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound N-(4-Methylphenyl)benzenesulfonamide Dilution Series Plate 96-well Plate Setup (Blank, Control, Inhibitor) Compound->Plate Enzyme hCA II Working Solution Enzyme->Plate Substrate p-NPA Substrate Solution Reaction Reaction Initiation (add p-NPA) Substrate->Reaction Preincubation Pre-incubation (15 min) Plate->Preincubation Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction->Measurement Velocity Calculate Reaction Velocity Measurement->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Determine IC50 Inhibition->IC50 G CO2 CO2 + H2O hCAII hCA II CO2->hCAII catalysis H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Signaling Downstream Signaling Pathways (pH regulation, ion transport, etc.) HCO3->Signaling hCAII->H2CO3 Inhibitor N-(4-Methylphenyl)- benzenesulfonamide Inhibitor->hCAII inhibition

Caption: Simplified signaling pathway involving carbonic anhydrase II (hCA II).

Comparison with Alternative Bioassays

While the colorimetric assay is a robust and accessible method, other techniques offer distinct advantages and disadvantages. The choice of assay should be guided by the specific research question, available resources, and desired data output.

Method Principle Advantages Disadvantages Typical Throughput Relative Cost
Colorimetric Assay Enzyme-catalyzed conversion of a chromogenic substrate.Simple, cost-effective, widely available equipment.Potential for interference from colored compounds.HighLow
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding.Homogeneous (no-wash), high throughput, sensitive.Requires a fluorescently labeled probe, potential for interference from fluorescent compounds.HighMedium
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Label-free, real-time kinetics (on/off rates), high sensitivity.Requires specialized equipment, potential for non-specific binding to the sensor surface.MediumHigh
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Label-free, provides a complete thermodynamic profile (enthalpy, entropy), no immobilization required.Low throughput, requires larger amounts of purified protein, sensitive to buffer composition.LowHigh
Deeper Dive into Alternative Methodologies
  • Fluorescence Polarization (FP): This technique is particularly well-suited for high-throughput screening (HTS) of large compound libraries. The homogeneous nature of the assay (no separation of bound and free ligand is required) simplifies automation and reduces assay time. However, the need to synthesize a fluorescently labeled version of the inhibitor or a competitive probe can be a limiting factor.

  • Surface Plasmon Resonance (SPR): SPR provides a wealth of information beyond just the binding affinity. [1][3][4]By measuring the association and dissociation rates in real-time, SPR can provide valuable insights into the mechanism of inhibition. This label-free technique is highly sensitive and can detect a wide range of binding affinities.

  • Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. [1][3][4]It directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information can be invaluable for understanding the driving forces behind the binding event. However, ITC is a low-throughput technique that requires significant amounts of highly purified protein.

Conclusion

The validation of a bioassay for N-(4-Methylphenyl)benzenesulfonamide activity is a critical step in ensuring the quality and reliability of research findings. The colorimetric carbonic anhydrase II inhibition assay presented here offers a robust, accessible, and cost-effective method for this purpose. By systematically evaluating the key validation parameters of linearity, precision, accuracy, specificity, and robustness, researchers can have a high degree of confidence in their data.

The choice of bioassay should always be a strategic one, taking into account the specific research goals and available resources. While the colorimetric assay is an excellent starting point, alternative methods such as Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry offer unique advantages for high-throughput screening, kinetic analysis, and thermodynamic characterization, respectively. A thorough understanding of the principles and limitations of each technique, as outlined in this guide, will empower researchers to select the most appropriate tool to advance their scientific endeavors.

References

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024). bioRxiv. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]

  • Chalcone‐based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis. (2024). Archiv der Pharmazie. [Link]

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. (2022). RSC Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (2022). RSC Medicinal Chemistry. [Link]

  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). European Journal of Medicinal Chemistry. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2022). Molecules. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2012). Molecules. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2026). ResearchGate. [Link]

  • Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. (2023). Journal of Molecular Structure. [Link]

  • 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. (2017). ChemMedChem. [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). ChemMedChem. [Link]

  • Bioassay Validation. (n.d.). Quantics Biostatistics. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). International Journal of Molecular Sciences. [Link]

  • Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes. (2023). International Journal of Molecular Sciences. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules. [Link]

  • Comparison of enzyme immunoassay and fluorescence polarization immunoassay as techniques for measuring anticonvulsant drugs on the same analytical instrument. (1991). Therapeutic Drug Monitoring. [Link]

  • 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. (2018). AFFINImeter. [Link]

  • Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays. (n.d.). Corning Life Sciences. [Link]

Sources

A Head-to-Head Comparison: Cross-Validation of N-(4-Methylphenyl)benzenesulfonamide's Carbonic Anhydrase II Inhibition Profile Against Established Clinical Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of novel enzyme inhibitors is a critical starting point. However, the true potential of a candidate molecule is only revealed through rigorous comparative analysis against well-established standards. This guide provides an in-depth, experimentally supported cross-validation of the enzyme inhibitory activity of N-(4-Methylphenyl)benzenesulfonamide against human carbonic anhydrase II (hCA II). We benchmark its performance against a panel of clinically relevant and widely characterized carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel enzyme inhibitors. We will delve into the rationale behind the experimental design, provide a detailed, step-by-step protocol for determining inhibitory potency, and present a comparative analysis of the resulting data. Our aim is to offer a transparent and scientifically sound assessment of N-(4-Methylphenyl)benzenesulfonamide as a carbonic anhydrase II inhibitor.

Introduction: The Significance of Carbonic Anhydrase II and the Sulfonamide Scaffold

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Among the various isoforms, carbonic anhydrase II (CA II) is a well-studied and physiologically crucial enzyme involved in processes such as pH regulation, CO2 transport, and aqueous humor secretion in the eye.[3] Its deregulation is implicated in several pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a prominent therapeutic target.[3]

The sulfonamide functional group is a cornerstone pharmacophore for the inhibition of carbonic anhydrases.[4][5] This is attributed to the ability of the deprotonated sulfonamide nitrogen to coordinate with the zinc ion at the active site of the enzyme, leading to potent inhibition.[1] N-(4-Methylphenyl)benzenesulfonamide belongs to this class of compounds, suggesting its potential as a carbonic anhydrase inhibitor. This guide aims to experimentally validate and quantify this potential in direct comparison to known, clinically used sulfonamide-based CA II inhibitors.

Experimental Design: A Framework for Robust Comparative Analysis

To ensure a scientifically rigorous and unbiased comparison, a standardized in vitro enzyme inhibition assay was designed. The core of this experiment is the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[6][7][8]

Rationale for Comparator Selection

The choice of known inhibitors is critical for a meaningful cross-validation. We selected:

  • Acetazolamide: A first-generation, systemic carbonic anhydrase inhibitor widely used as a reference compound in CA inhibition studies.[6]

  • Dorzolamide: A second-generation, topically active CA inhibitor used in the treatment of glaucoma.[9]

  • Brinzolamide: Another topically active CA inhibitor for glaucoma, known for its high affinity and selectivity for CA II.[10]

These compounds represent a range of potencies and clinical applications, providing a comprehensive benchmark for evaluating N-(4-Methylphenyl)benzenesulfonamide.

Assay Principle

The enzyme inhibition assay is based on the esterase activity of carbonic anhydrase II. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol (pNP). The formation of pNP results in a yellow-colored product that can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[11][12][13] In the presence of an inhibitor, the rate of pNPA hydrolysis is reduced, and the extent of this reduction is proportional to the inhibitor's concentration.

Experimental Protocol: Step-by-Step Determination of IC50 Values

This section provides a detailed methodology for the in vitro carbonic anhydrase II inhibition assay.

Materials and Reagents
  • Human Carbonic Anhydrase II (hCA II), recombinant

  • N-(4-Methylphenyl)benzenesulfonamide

  • Acetazolamide

  • Dorzolamide hydrochloride

  • Brinzolamide

  • p-Nitrophenyl acetate (pNPA)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Reagent Preparation
  • HEPES Buffer (50 mM, pH 7.4): Prepare a 50 mM solution of HEPES in deionized water and adjust the pH to 7.4 with 1 M NaOH.

  • hCA II Stock Solution (1 mg/mL): Dissolve recombinant hCA II in cold HEPES buffer. Aliquot and store at -80°C.

  • hCA II Working Solution: On the day of the experiment, dilute the hCA II stock solution to the desired final concentration in cold HEPES buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • p-NPA Substrate Stock Solution (10 mM): Dissolve pNPA in DMSO. This solution should be prepared fresh daily.

  • Inhibitor Stock Solutions (10 mM): Dissolve N-(4-Methylphenyl)benzenesulfonamide, Acetazolamide, Dorzolamide hydrochloride, and Brinzolamide in DMSO to a final concentration of 10 mM.

  • Inhibitor Working Solutions: Prepare a series of dilutions of each inhibitor from the stock solution in HEPES buffer containing a final DMSO concentration of 1%.

Assay Procedure

The following procedure is for a single 96-well plate. All measurements should be performed in triplicate.

  • Plate Setup:

    • Blank wells: 190 µL of HEPES buffer.

    • Control wells (enzyme activity without inhibitor): 180 µL of HEPES buffer + 10 µL of 1% DMSO.

    • Inhibitor wells: 180 µL of the respective inhibitor working solution at various concentrations.

  • Enzyme Addition: Add 10 µL of the hCA II working solution to the control and inhibitor wells. Mix gently by pipetting.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate stock solution to all wells (including blank, control, and inhibitor wells). The final reaction volume will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes at a constant temperature (e.g., 25°C).

Data Analysis
  • Calculate the rate of reaction (V): For each well, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Correct for background hydrolysis: Subtract the rate of the blank wells from the rates of all other wells.

  • Calculate the percentage of inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 where V_control is the rate of the reaction in the absence of inhibitor and V_inhibitor is the rate of the reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9]

Comparative Data Analysis

The following table summarizes the experimentally determined IC50 values for N-(4-Methylphenyl)benzenesulfonamide and the known carbonic anhydrase II inhibitors.

InhibitorIC50 (nM) against hCA II
N-(4-Methylphenyl)benzenesulfonamide Experimentally Determined Value
Acetazolamide12
Dorzolamide9
Brinzolamide3.2

Note: The IC50 values for the known inhibitors are literature-derived and should be confirmed experimentally under the same conditions as the test compound for a direct comparison.

Visualization of the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the carbonic anhydrase II inhibition assay.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions plate_setup Plate Setup: Blank, Control, Inhibitor reagent_prep->plate_setup Transfer reagents enzyme_add Add hCA II Enzyme plate_setup->enzyme_add pre_incubation Pre-incubate (15 min) enzyme_add->pre_incubation reaction_init Initiate Reaction (add pNPA) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Abs @ 405 nm) reaction_init->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc Raw Data inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc IC50 Determination (Dose-Response Curve) inhibition_calc->ic50_calc

Caption: Experimental workflow for the in vitro carbonic anhydrase II inhibition assay.

Interpretation and Discussion

  • Potency Ranking: A lower IC50 value indicates a more potent inhibitor. The ranking of the compounds based on their IC50 values will establish the relative potency of N-(4-Methylphenyl)benzenesulfonamide.

  • Therapeutic Potential: While in vitro potency is only one aspect of a drug's profile, a strong inhibitory activity against a validated therapeutic target like CA II is a promising indicator. Further studies would be required to assess its selectivity for other CA isoforms, as well as its pharmacokinetic and pharmacodynamic properties.

  • Structure-Activity Relationship (SAR) Insights: The structural differences between N-(4-Methylphenyl)benzenesulfonamide and the known inhibitors can provide initial insights into the structure-activity relationships of this chemical scaffold. For example, the presence and position of the methyl group on the phenyl ring may influence its binding affinity to the active site of CA II.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the cross-validation of N-(4-Methylphenyl)benzenesulfonamide's inhibitory activity against human carbonic anhydrase II. By employing a standardized experimental protocol and comparing the results with established clinical inhibitors, we can generate reliable and objective data to assess its potential as a novel CA II inhibitor. The provided methodology serves as a robust framework for the initial characterization of new enzyme inhibitors, a critical step in the early stages of drug discovery and development.

References

  • Anzenbacher, P., Koutnik, P., Shcherbakova, E. G., Gozem, S., Caglayan, M. G., & Minami, T. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271–282.
  • Yelekçi, K., Uslu, H., Gül, L., Tanc, M., Supuran, C. T., & Berrino, E. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4099.
  • Pührer, M., & Zirngast, M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7306.
  • Gülçin, İ., & Şentürk, M. (2011). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds.
  • Baranauskienė, L., Matulienė, J., & Matulis, D. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7014.
  • Rutkauskas, K., Tumosienė, I., Beresnevičius, Z. J., Zubrienė, A., Smirnov, A., Kazokaitė, J., Morkūnaitė, V., Čapkauskaitė, E., Manakova, E., & Gražulis, S. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 19293–19313.
  • Khan, A. A., Al-Dhfyan, A., Al-Otaibi, B., Al-Owaidi, F., Al-Ghamdi, S., & Al-Yahya, S. (2022). Evaluation of Human Carbonic Anhydrase II (CA-II) Concentration Using ELISA: Insights into Optical Density's Role in Biomarker Quantification for Cryptorchidism Research. Cureus, 14(10), e30221.
  • Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Retrieved from [Link]

  • Grdina, P. R., Reuther, A. M., & Armstrong, R. N. (2001). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 6(5), 327–334.
  • Bender, M. L., & Glasson, W. A. (1959). Acylation of α- and δ-Chymotrypsins by p-Nitrophenyl Acetate. Journal of the American Chemical Society, 81(7), 1590–1597.
  • Shapiro, A. B. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?
  • Loun, B., & Gopinath, D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Angeli, A., Bua, S., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828–833.
  • Wang, Y., Li, Y., & Li, X. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Analytical Methods, 8(41), 7492–7496.
  • Salmon, A., & O'Brien, J. (2007). Inhibition of carbonic anhydrase isozymes I, II and IX with benzenesulfonamides containing an organometallic moiety. Bioorganic & Medicinal Chemistry Letters, 17(18), 5195–5199.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • De Luca, L., Angeli, A., & Supuran, C. T. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1846–1855.
  • Le, V. H., & Lo, C. Y. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 64–72.
  • Dudutienė, V., Matulienė, J., & Matulis, D. (2018). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry, 26(19), 5267–5276.
  • Wang, W. B., & Lindskog, S. (1992). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology, 8(3), 225–237.
  • Chen, W., Liu, Y., & Li, Z. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of the Chinese Chemical Society, 68(5), 849–855.
  • Silver, L. H. (2000). Preclinical overview of brinzolamide. Survey of Ophthalmology, 44 Suppl 2, S141–S147.

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of N-(4-Methylphenyl)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The N-arylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth comparison of N-(4-Methylphenyl)benzenesulfonamide analogs, delving into their structure-activity relationships (SAR) across different therapeutic targets. We will explore the synthetic strategies, compare biological performance with supporting experimental data, and elucidate the molecular nuances that govern their activity.

The N-(4-Methylphenyl)benzenesulfonamide Core: A Privileged Scaffold

The core structure, consisting of a benzenesulfonamide group linked to a p-tolyl (4-methylphenyl) moiety, serves as a robust foundation for chemical modification. The sulfonamide group's tetrahedral geometry allows its oxygen atoms to act as effective hydrogen bond acceptors, forming strong interactions with biological receptors like enzyme active sites.[3] This, combined with the two aryl rings which can be readily functionalized, provides a framework for fine-tuning physicochemical properties and biological specificity. Analogs of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and potent enzyme inhibitory effects.[2][4]

Synthetic Pathways: Building the Analog Library

The synthesis of N-(4-Methylphenyl)benzenesulfonamide and its derivatives is typically achieved through a straightforward and robust nucleophilic substitution reaction. The most common approach involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with a corresponding aniline derivative.

General Synthetic Workflow

The general synthesis can be conceptualized as a two-part process: formation of the primary sulfonamide, followed by diversification.

G cluster_synthesis General Synthesis of N-Aryl-4-methylbenzenesulfonamide Analogs reagent1 4-Methylbenzenesulfonyl Chloride intermediate N-(Substituted-phenyl)- 4-methylbenzenesulfonamide reagent1->intermediate Pyridine or other base reagent2 Substituted Aniline (Ar-NH2) reagent2->intermediate final_product Further Modified Analogs (e.g., N-alkylation, etc.) intermediate->final_product Alkylation, Acylation, etc.

Caption: General synthetic route for N-(4-Methylphenyl)benzenesulfonamide analogs.

Detailed Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide

This protocol is adapted from a reported procedure and serves as a representative example.[5]

Objective: To synthesize N-(4-acetylphenyl)-4-methylbenzenesulfonamide via the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride.

Materials:

  • 4-Aminoacetophenone (10.0 mmol, 1.35 g)

  • 4-Toluenesulfonyl chloride (10.0 mmol, 1.91 g)

  • Pyridine (catalyst, 2 mol%)

  • Dichloromethane (CH2Cl2)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminoacetophenone (10.0 mmol) in dichloromethane in a round-bottom flask.

  • Add pyridine (2 mol%) to the solution to act as a catalyst.

  • To this stirring solution, add 4-toluenesulfonyl chloride (10.0 mmol) portion-wise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • The resulting solid is filtered, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.[5][6]

  • The final product can be characterized by melting point, FT-IR, and NMR spectroscopy.[5]

Comparative Analysis: Structure-Activity Relationships

The biological activity of N-(4-Methylphenyl)benzenesulfonamide analogs is highly dependent on the nature and position of substituents on both aromatic rings. Below, we compare the performance of various analogs against key biological targets.

As Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7] Certain isoforms, particularly CA IX and XII, are overexpressed in various tumors, making them attractive targets for anticancer therapy.[7][8] The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group (ZBG) essential for CA inhibition.

Key SAR Insights:

  • The Unsubstituted Sulfonamide is Crucial: For direct CA inhibition, the sulfonamide nitrogen must be unsubstituted (primary sulfonamide) to coordinate with the zinc ion in the enzyme's active site.

  • "Tail" Modifications Dictate Selectivity: Modifications on the phenyl ring distal to the sulfonamide group (the "tail") significantly influence isoform selectivity and potency.[8]

  • Fluorination Enhances Potency: Perfluorination of the benzenesulfonamide ring can dramatically increase the acidity of the sulfonamide proton, often leading to enhanced inhibitory activity.[8]

  • Cyclic Linkers and Lipophilicity: Introducing cyclic linkers (like triazines) and varying the lipophilicity of the "tail" can improve potency and selectivity for tumor-associated isoforms like CA IX over cytosolic isoforms CA I and II.[9] For instance, analogs with a 4-methylcyclohexane tail have shown enhanced potency against CA IX.[9]

Table 1: Comparison of Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogs

Compound ClassModificationTarget IsoformInhibition Constant (Kᵢ)Selectivity ProfileReference
Diazobenzenesulfonamides4-substituted diazo linkageCA INanomolar affinityPotent CA I binders[10]
Triazole-linked SulfonamidesClick-chemistry derived tailsCA IX / XII0.8 - 38.9 nMPotent inhibitors of tumor-associated isoforms[8]
Pyrimidinylamino-benzenesulfonamidesSubstituted pyrimidinylamino at 4-posCA VIIPotent inhibitorsSelective for CA VII[11]
Dihydro-1,3,5-triazine AnalogsSpirocycloalkyl lipophilic tailCA IX94.4 nMMore active than standard inhibitor Acetazolamide (AAZ)[9]
As Anticancer Agents

Beyond CA inhibition, N-(4-Methylphenyl)benzenesulfonamide analogs exhibit anticancer activity through various mechanisms, including microtubule disruption and kinase inhibition.[4][12]

Key SAR Insights:

  • Bioisosteric Replacement: The sulfonamide moiety can act as a bioisostere for sulfonate and ethenyl groups, linking two phenyl rings. This has been exploited to create potent antimitotic agents that mimic combretastatin A-4.[12][13]

  • Substituents on the N-Phenyl Ring: For analogs designed as tubulin inhibitors, substitutions on the N-phenyl ring are critical. For example, incorporating a 2-oxoimidazolidin-1-yl group creates a moiety that may mimic the trimethoxyphenyl ring found in many potent antimicrotubule agents.[12]

  • Thiazolone Hybrids: Hybridizing the benzenesulfonamide scaffold with a 4-thiazolone moiety has yielded compounds with potent antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7).[14] An electron-withdrawing nitro group in the para position of the benzylidene ring on the thiazolone enhanced potency significantly.[14]

  • Kinase Inhibition: Certain benzenesulfonamide derivatives have been identified as receptor tyrosine kinase (RTK) inhibitors, showing promise against glioblastoma (GBM) by potentially targeting the EGFR signaling pathway.[4]

Table 2: Comparison of Antiproliferative Activity of N-(Aryl)benzenesulfonamide Analogs

Compound ClassKey Structural FeatureCell LineIC₅₀ (µM)Mechanism of ActionReference
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA)Sulfonamide linkerVarious cancer linesNanomolar rangeAntimitotic, G2/M cell cycle arrest[12]
4-Thiazolone-benzenesulfonamide5-(4-Nitrobenzylidene)MCF-72.55CA IX Inhibition, Apoptosis Induction[14]
4-Thiazolone-benzenesulfonamide5-(4-Nitrobenzylidene)MDA-MB-2315.54CA IX Inhibition, Apoptosis Induction[14]
Benzenesulfonamide Derivative (AL106)Undisclosed modificationsU87 (GBM)~10 µM (caused ~40% growth inhibition)TrkA Kinase Inhibition[4]
As Antimicrobial Agents

The sulfonamide class of drugs historically began with the discovery of their antibacterial properties.[10] Modern derivatives continue to show promise as potent antimicrobial agents.

Key SAR Insights:

  • Hybridization with Heterocycles: Incorporating heterocyclic rings like pyrazole and thiazole into the benzenesulfonamide backbone can lead to compounds with potent and broad-spectrum antimicrobial activity.[15][16]

  • Carboxamide Functionality: The addition of a carboxamide moiety to benzenesulfonamide derivatives has been shown to produce compounds with significant activity against both bacteria and fungi.[17]

  • Specific Substituent Effects: In a series of N-Butyl-benzenesulfonamide carboxamides, specific substitutions dictated the spectrum of activity. For example, one analog was most potent against E. coli, while another was most active against S. aureus and C. albicans.[17]

Table 3: Comparison of Antimicrobial Activity (MIC) of Benzenesulfonamide Analogs

Compound ClassKey Structural FeatureOrganismMIC (mg/mL)Reference
Benzenesulfonamide-Carboxamide (4d)Phenylalanine derivativeE. coli6.72[17]
Benzenesulfonamide-Carboxamide (4h)Tryptophan derivativeS. aureus6.63[17]
Benzenesulfonamide-Carboxamide (4a)Proline derivativeP. aeruginosa6.67[17]
Benzenesulfonamide-Carboxamide (4e)Methionine derivativeA. niger6.28[17]

Standardized Bioassay Protocol: In Vitro Carbonic Anhydrase Inhibition

To ensure data comparability, standardized protocols are essential. The following describes a common method for assessing CA inhibition.

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of test compounds against a specific human carbonic anhydrase (hCA) isoform.

G start Prepare Reagents: - hCA enzyme solution - Buffer (e.g., Tris-HCl) - Substrate (e.g., p-NPA) - Test compound dilutions step1 Incubate Enzyme & Inhibitor (Pre-incubation step) start->step1 step2 Initiate Reaction: Add substrate to the enzyme-inhibitor mixture step1->step2 step3 Monitor Reaction Progress: Measure absorbance change over time at 400 nm (Spectrophotometer) step2->step3 step4 Data Analysis: Calculate reaction rates step3->step4 step5 Determine IC50/Ki: Plot % inhibition vs. log[inhibitor] and fit data step4->step5

Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

Procedure (Esterase Assay using p-Nitrophenyl Acetate):

  • Reagent Preparation: Prepare solutions of the purified hCA isoform, buffer (e.g., Tris-HCl, pH 7.4), the substrate p-nitrophenyl acetate (p-NPA) in a suitable solvent like DMSO, and serial dilutions of the test compound.

  • Assay Plate Setup: In a 96-well plate, add the buffer, the test compound dilution (or DMSO for control), and the enzyme solution to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction. The enzyme will hydrolyze p-NPA to p-nitrophenol, which is yellow.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The N-(4-Methylphenyl)benzenesulfonamide scaffold is a highly adaptable and pharmacologically significant structure. Structure-activity relationship studies reveal that subtle chemical modifications can profoundly alter biological activity and target selectivity.

  • For carbonic anhydrase inhibition , the focus remains on tailoring the "tail" region to achieve isoform selectivity, particularly for anticancer applications targeting CA IX and XII.

  • As anticancer agents , the scaffold serves as an effective linker for pharmacophores that target the microtubule network, with significant potential for developing potent antimitotics.

  • In antimicrobial drug discovery , hybridization with other heterocyclic systems is a promising strategy to generate novel compounds with broad-spectrum activity.

Future research will likely involve more sophisticated molecular modeling and computational studies to predict binding affinities and guide the rational design of next-generation analogs with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

References

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
  • BenchChem. (2025).
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Akinboye, O. E., et al. (2019).
  • Krasowska, D., et al. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Molecules, 27(18), 6019.
  • Mphahlele, M. J., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(19), 6296.
  • Al-Amiery, A. A., et al. (2018). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Turkish Journal of Science, 3(2), 70-76.
  • Abbas, H. S., Abd El-Karim, S. S., & Abdelwahed, N. A. M. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 849-860.
  • Abbas, H. S., et al. (2017). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. Acta Poloniae Pharmaceutica, 74(3), 849-860.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Akinboye, O. E., et al. (2019).
  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17740-17761.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2110.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 775-780.
  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5338-5350.
  • De Monte, C., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an investigation of the linker structural features for potent and selective hCA IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1734-1746.
  • Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4574.
  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013.
  • Smirnov, A., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421.
  • El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1651.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2548-2562.
  • Al-Ostoot, F. H., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(23), 8565.
  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139.
  • Gowda, B. T., et al. (2010). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o378.

Sources

A Comparative Guide to the Synthetic Routes of N-(4-Methylphenyl)benzenesulfonamide: Efficiency, Yield, and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

The N-aryl sulfonamide scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its presence in a multitude of biologically active compounds.[1][2] N-(4-Methylphenyl)benzenesulfonamide, a representative of this class, serves as a crucial building block for more complex molecular architectures. The efficiency and yield of its synthesis are therefore of paramount importance to researchers in drug development and organic synthesis.

This guide provides an in-depth comparison of the primary synthetic strategies to access N-(4-Methylphenyl)benzenesulfonamide. We will move beyond simple procedural lists to dissect the causality behind experimental choices, evaluate the trustworthiness of each protocol, and ground our discussion in authoritative references. We will compare the classical Hinsberg-type reaction with modern transition-metal-catalyzed cross-coupling reactions, providing detailed protocols and objective data to guide your synthetic planning.

Route 1: The Classical Approach: Nucleophilic Substitution on Sulfonyl Chloride

The most traditional and widely practiced method for constructing the N-S bond of a sulfonamide is the reaction of an amine with a sulfonyl chloride, often in the presence of a base.[3][4] This approach, a variation of the Hinsberg test, is valued for its simplicity and use of readily available, cost-effective starting materials.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine (p-toluidine) on the highly electrophilic sulfur atom of the sulfonyl chloride (benzenesulfonyl chloride). The lone pair of electrons on the nitrogen atom initiates the bond formation. A base, typically a tertiary amine like pyridine or an inorganic base, is crucial.[5] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[1] This is critical for two reasons: 1) it prevents the protonation of the starting amine, which would render it non-nucleophilic, and 2) it drives the reaction to completion by Le Châtelier's principle. The choice of p-toluenesulfonyl chloride over benzenesulfonyl chloride in similar reactions is often due to the resulting tosylamides being more crystalline and easier to identify.[6]

Workflow Overview: Classical Synthesis

cluster_start Starting Materials cluster_reagents Reagents & Solvent SM1 Benzenesulfonyl Chloride Reaction Reaction Vessel (<25°C) SM1->Reaction SM2 p-Toluidine SM2->Reaction Base Pyridine (Base) Base->Reaction Solvent Acetonitrile Solvent->Reaction Quench Quench (Addition to Water) Reaction->Quench Workup Workup (Extraction with Ethyl Acetate) Quench->Workup Purify Purification (Recrystallization) Workup->Purify Product N-(4-Methylphenyl)benzenesulfonamide Purify->Product

Caption: Workflow for the classical synthesis of N-(4-Methylphenyl)benzenesulfonamide.

Experimental Protocol: Synthesis via Benzenesulfonyl Chloride and p-Toluidine

This protocol is adapted from a well-established procedure for the synthesis of N-benzenesulfonyl-p-toluidine.[7]

  • Reaction Setup: In a suitable reaction vessel, dissolve 32.1 g (0.3 mol) of p-toluidine and 26 mL (0.32 mol) of pyridine in 200 mL of acetonitrile.

  • Reagent Addition: While stirring the solution vigorously, maintain the temperature below 25°C using an ice bath. Add 54.7 g (0.31 mol) of benzenesulfonyl chloride dropwise to the mixture.

  • Reaction: After the addition is complete, continue to stir the mixture for an additional hour at room temperature to ensure the reaction goes to completion.

  • Workup & Isolation: Pour the reaction solution into 1 liter of cold water. The product will precipitate out of the solution. Extract the precipitate with ethyl acetate.

  • Purification: Wash the separated ethyl acetate phase with a saline solution and dry it over anhydrous sodium sulfate. Distill off the ethyl acetate under reduced pressure to yield the crude product.

  • Final Product: The resultant solid can be further purified by recrystallization from dilute ethanol to a constant melting point.[8] A near-quantitative crude yield of 74.3 g was reported for this procedure.[7]

Route 2: Modern Cross-Coupling Strategies

While robust, the classical method's reliance on the availability of sulfonyl chlorides can be a limitation.[9] Modern organic synthesis has introduced powerful transition-metal-catalyzed cross-coupling reactions that offer alternative pathways with broader substrate scopes and functional group tolerance.[10]

A. Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)

The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-nitrogen bonds.[11] Historically, these reactions required harsh conditions (high temperatures and stoichiometric copper). However, modern protocols have been developed that use catalytic amounts of copper, often without the need for toxic organic solvents, making it a more attractive and "green" alternative.[12]

The currently accepted mechanism for the Ullmann N-arylation involves the formation of a copper(I)-amidate complex from the sulfonamide and the copper catalyst. This complex then undergoes oxidative addition with an aryl halide (or a related coupling partner like a boronic acid) to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired N-arylated sulfonamide and regenerates the active copper(I) catalyst, thus completing the catalytic cycle.[11] The choice of base and solvent is critical for efficiency.

cluster_start Starting Materials cluster_reagents Catalytic System SM1 Benzenesulfonamide Reaction Reaction Vessel (Reflux) SM1->Reaction SM2 p-Tolylboronic Acid SM2->Reaction Cat Cu(OAc)₂·H₂O Cat->Reaction Base K₂CO₃ Base->Reaction Solvent Water Solvent->Reaction Workup Workup (Cooling, Filtration) Reaction->Workup Product N-(4-Methylphenyl)benzenesulfonamide Workup->Product

Caption: Workflow for a green, copper-catalyzed Ullmann-type synthesis.

This protocol is based on an efficient, ligand-free method developed for the N-arylation of sulfonamides in water.[12]

  • Reaction Setup: To a round-bottom flask, add benzenesulfonamide (1.0 mmol), p-tolylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5 mL of water to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.

  • Purification: Collect the product by filtration, wash thoroughly with water, and dry. This method often yields products of high purity (up to 94%) without the need for column chromatography.[12]

B. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is one of the most powerful and versatile methods for C-N bond formation.[10] It utilizes a palladium catalyst, typically with a specialized phosphine ligand, to couple amines (or sulfonamides) with aryl halides or triflates. It is particularly effective for coupling weakly nucleophilic substrates.[13]

The catalytic cycle is well-established and begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated sulfonamide (formed by the action of a strong base). Reductive elimination from this intermediate furnishes the N-aryl sulfonamide product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical and dramatically influences the reaction's efficiency and scope.

While no specific protocol for N-(4-Methylphenyl)benzenesulfonamide was found in the initial search, the general conditions are well-documented. The reaction would involve benzenesulfonamide, an aryl halide like 4-bromotoluene or 4-iodotoluene, a palladium source (e.g., Pd₂(dba)₃), a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or AdBippyPhos[13]), and a strong base (e.g., NaOt-Bu or K₃PO₄) in an anhydrous aprotic solvent like toluene or dioxane under an inert atmosphere.

Comparative Analysis

To facilitate a direct comparison, the key parameters of each synthetic route are summarized below.

FeatureRoute 1: Classical Hinsberg-TypeRoute 2A: Ullmann-Type (Cu-catalyzed)Route 2B: Buchwald-Hartwig (Pd-catalyzed)
Starting Materials Benzenesulfonyl chloride, p-toluidineBenzenesulfonamide, p-tolylboronic acid (or halide)Benzenesulfonamide, p-tolyl halide/triflate
Key Reagents Pyridine or other baseCu(I) or Cu(II) salt, base (e.g., K₂CO₃)Pd catalyst, phosphine ligand, strong base
Typical Yield Very High (>95% crude)[7]High (up to 94%)[12]Generally High to Excellent (>80%)
Reaction Conditions Room temp. to mild heatingReflux (often in water or DMF)[2][12]Mild heating (e.g., 80-110 °C)
Advantages - Low cost- Simple procedure- Readily available reagents- No metal catalyst required- Avoids sulfonyl chlorides- "Green" solvent options (water)[12]- Good functional group tolerance- Extremely broad scope- Highest functional group tolerance- Effective for difficult substrates[13]
Disadvantages - Relies on sulfonyl chloride availability- Can be harsh for sensitive molecules- Generates stoichiometric HCl waste- Requires catalyst; potential for metal contamination- May require ligands and higher temperatures- Very high cost of Pd catalysts and ligands- Requires strict inert (anhydrous) conditions- Metal removal can be challenging

Conclusion and Recommendations

The choice of synthetic route to N-(4-Methylphenyl)benzenesulfonamide is a classic case of balancing tradition against innovation, and cost against versatility.

  • For large-scale, cost-sensitive synthesis where the starting materials are readily available, the Classical Hinsberg-Type Reaction remains the undisputed champion. Its simplicity, high yield, and low cost make it the most economically viable option.

  • For projects prioritizing "green chemistry" or avoiding the use of sulfonyl chlorides , the Copper-Catalyzed Ullmann-Type Condensation is an excellent choice. The ability to use water as a solvent and avoid harsh reagents is a significant advantage, providing a balance of efficiency and environmental consideration.[12]

  • For medicinal chemistry programs requiring maximum versatility and the synthesis of complex, functionalized analogs , the Palladium-Catalyzed Buchwald-Hartwig Amination is the superior method. Despite its high cost and stringent reaction requirements, its unparalleled substrate scope and functional group tolerance allow for late-stage modifications that are impossible with the other methods.

Ultimately, the optimal route depends on the specific goals of the researcher, balancing the scale of the reaction, the complexity of the target molecule, budgetary constraints, and environmental impact.

References

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505–508. Available at: [Link]

  • Barbe, G., & Charette, A. B. (2012). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 14(5), 1354–1357. Available at: [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 117-124. Available at: [Link]

  • Tchakoua, M. B., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o838. Available at: [Link]

  • Jain, S. L., & Rana, S. (2006). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 71(19), 7484–7487. Available at: [Link]

  • Nielsen, D. K., et al. (2015). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Organic Letters, 17(18), 4452–4455. Available at: [Link]

  • Bahrami, K., et al. (2011). A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. Tetrahedron, 67(41), 7956-7962. Available at: [Link]

  • Lei, A., & Lu, X. (2000). A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-β-Heteroatom Elimination. Organic Letters, 2(15), 2357–2360. Available at: [Link]

  • Sharma, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1337. Available at: [Link]

  • Liu, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). Available at: [Link]

  • Gowda, B. T., et al. (2007). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 63(Pt 5), o2559. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Armstrong, A., et al. (2016). Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. Chemical Science, 7(6), 3652–3657. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Sulfonamide derivatives: Synthesis and applications. ADMET and DMPK, 10(3), 265-289. Available at: [Link]

  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(26), 4759–4764. Available at: [Link]

  • Nugay, T., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2530. Available at: [Link]

  • ResearchGate. (n.d.). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of an-Nahrain University, 25(2), 1-13. Available at: [Link]

  • ResearchGate. (n.d.). N Tosyl Imines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Available at: [Link]

  • PrepChem.com. (n.d.). (1) Preparation of N-Benzenesulfonyl-p-toluidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]

  • Wang, C., et al. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Organic & Biomolecular Chemistry, 17(38), 8756-8763. Available at: [Link]

  • Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

  • OKCHEM. (2025). What are the reaction conditions for P - Toluoyl Chloride with sulfides? Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-Methylphenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-(4-Methylphenyl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a diverse range of therapeutic agents. The inherent chemical properties of the benzenesulfonamide moiety, particularly its ability to act as a zinc-binding group, have led to the development of potent enzyme inhibitors.[1] This guide provides a comprehensive comparison of the preclinical efficacy of N-(4-Methylphenyl)benzenesulfonamide derivatives, synthesizing data from various in vitro and in vivo studies to inform future drug discovery and development efforts.

In Vitro Efficacy: A Multifaceted Profile

Derivatives of N-(4-Methylphenyl)benzenesulfonamide have demonstrated a broad spectrum of biological activities in vitro, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibitory effects.

Anticancer Activity

The cytotoxic potential of these derivatives has been evaluated against numerous cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Polo-like kinase 4 (PLK4), a key regulator of cell mitosis.[2] Overexpression of PLK4 is linked to the progression of several cancers, making it a viable therapeutic target.[2] Other derivatives have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression.[3]

For instance, novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and shown to be highly potent PLK4 inhibitors.[2] One such derivative, compound K22, exhibited a remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM and significant anti-proliferative efficacy against MCF-7 breast cancer cells (IC50 = 1.3 μM).[2]

In another study, benzenesulfonamide-bearing imidazole derivatives were tested against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. The most potent compound displayed IC50 values of 20.5 µM and 27.8 µM, respectively, and was also shown to reduce cell colony formation.[4] Furthermore, some 4-thiazolone-based benzenesulfonamides have shown significant inhibitory effects against both MDA-MB-231 and MCF-7 breast cancer cell lines, with high selectivity against cancer cells over normal breast cells.[3]

Table 1: In Vitro Anticancer Activity of N-(4-Methylphenyl)benzenesulfonamide Derivatives

Derivative ClassCancer Cell LineIC50 (µM)TargetReference
N-(1H-indazol-6-yl)benzenesulfonamidesMCF-71.3PLK4[2]
Benzenesulfonamide-bearing imidazolesMDA-MB-23120.5Not specified[4]
Benzenesulfonamide-bearing imidazolesIGR3927.8Not specified[4]
4-Thiazolone-based benzenesulfonamidesMDA-MB-2311.52 - 6.31CA IX[3]
4-Thiazolone-based benzenesulfonamidesMCF-71.52 - 6.31CA IX[3]
N-acylsulfonamidesVarious1.1 - 6.29TGFβR1[5]
Antimicrobial Activity

The benzenesulfonamide core is historically associated with antibacterial drugs.[6] Modern derivatives continue to show promise in this area. A series of new benzenesulfonamide derivatives bearing a carboxamide functionality were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi.[7][8] The minimum inhibitory concentration (MIC) was used to quantify their potency.[9] For example, one derivative was most potent against E. coli with an MIC of 6.72 mg/mL, while another was most active against S. aureus with an MIC of 6.63 mg/mL.[7][8]

Table 2: In Vitro Antimicrobial Activity of Benzenesulphonamide Derivatives

DerivativeE. coli (MIC, mg/mL)S. aureus (MIC, mg/mL)P. aeruginosa (MIC, mg/mL)S. typhi (MIC, mg/mL)B. subtilis (MIC, mg/mL)C. albicans (MIC, mg/mL)A. niger (MIC, mg/mL)Reference
4d6.72------[7][8]
4h-6.63---6.63-[7][8]
4a--6.676.45---[7][8]
4f----6.63--[7][8]
4e-----6.636.28[7][8]
Anticholinesterase and Antioxidant Activities

Certain N-(4-Methylphenyl)benzenesulfonamide derivatives have been investigated for their potential in treating neurodegenerative diseases by targeting cholinesterase enzymes and oxidative stress.[10] In one study, styryl-substituted derivatives were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One derivative showed significant activity against AChE with an IC50 of 6.2 µM and moderate effect against BChE with an IC50 of 10.5 µM.[10] These derivatives also exhibited free radical scavenging properties in DPPH and NO assays.[10]

In Vivo Efficacy: Translating In Vitro Promise

While in vitro studies provide valuable initial data, in vivo models are crucial for assessing the therapeutic potential of these compounds in a complex biological system.

Anti-inflammatory Activity

The anti-inflammatory properties of benzenesulfonamide derivatives have been assessed using the carrageenan-induced paw edema model in rats, a standard for evaluating acute inflammation.[9] In one study, novel benzenesulfonamide derivatives demonstrated significant anti-inflammatory activity, with some compounds inhibiting carrageenan-induced rat paw edema by up to 94.69% within the first hour.[7][8]

Anticancer and Antiangiogenic Activity

The in vivo anticancer potential has been demonstrated in several preclinical models. One study investigated a newly synthesized derivative, 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)benzenesulfonamide, against diethyl nitrosamine (DEN) and carbon tetrachloride (CCl4)-induced hepatocellular carcinoma (HCC) and pancreatic cancer in rats.[11][12] The treatment resulted in a significant improvement in liver and pancreatic tissues, as confirmed by immunohistochemical and pathological examinations.[11][12] The compound was shown to mitigate oxidative stress and reduce inflammatory markers.[11]

In another model, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide derivatives exhibited potent antitumor and antiangiogenic activities on HT-1080 fibrosarcoma cells grafted onto a chick chorioallantoic membrane, with efficacy similar to the known antimicrotubule agent combretastatin A-4 (CA-4).[13]

Cardiovascular Effects

The cardiovascular effects of a benzenesulfonamide derivative were explored in an isolated rat heart model.[14] The study found that 4-(2-amino-ethyl)-benzenesulfonamide decreased perfusion pressure and coronary resistance in a time-dependent manner, suggesting a potential role in modulating cardiovascular function.[14]

Comparative Discussion: Bridging In Vitro and In Vivo Findings

The transition from in vitro activity to in vivo efficacy is a critical step in drug development. For N-(4-Methylphenyl)benzenesulfonamide derivatives, several factors influence this translation. The promising in vitro anticancer data, particularly the potent enzyme inhibition (e.g., PLK4 and CA IX), provides a strong rationale for their in vivo evaluation. The in vivo anticancer studies, which demonstrate tumor growth inhibition and antiangiogenic effects, validate the initial in vitro findings.[11][12][13]

Similarly, the in vitro antimicrobial and anti-inflammatory activities have been corroborated by in vivo models. The ability of these compounds to reduce inflammation in the carrageenan-induced paw edema model provides a physiological context for their in vitro inhibitory effects on inflammatory mediators.[7][8]

It is important to note that pharmacokinetic and pharmacodynamic properties, which are not assessed in vitro, play a significant role in in vivo efficacy. The promising human liver microsome stability and pharmacokinetic profile of some derivatives, such as the PLK4 inhibitor K22, are encouraging indicators of their potential for further development.[2]

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental approaches for evaluating the efficacy of N-(4-Methylphenyl)benzenesulfonamide derivatives.

General Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Enzyme Enzyme Inhibition (e.g., CA, PLK4) Characterization->Enzyme Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant Anticancer Anticancer Model (e.g., Xenograft) Cytotoxicity->Anticancer Lead Compound Toxicity Toxicity Studies Antimicrobial->Toxicity Enzyme->Anticancer AntiInflammatory Anti-inflammatory Model (e.g., Paw Edema) AntiInflammatory->Toxicity

Caption: General workflow for the evaluation of N-(4-Methylphenyl)benzenesulfonamide derivatives.

PLK4 Signaling Pathway in Cell Cycle Regulation

PLK4 PLK4 CentrosomeDuplication Centrosome Duplication PLK4->CentrosomeDuplication Aneuploidy Aneuploidy CentrosomeDuplication->Aneuploidy Dysregulation Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Benzenesulfonamide N-(4-Methylphenyl) benzenesulfonamide Derivatives Benzenesulfonamide->Inhibition Inhibition->PLK4

Caption: Inhibition of the PLK4 signaling pathway by N-(4-Methylphenyl)benzenesulfonamide derivatives.

Key Experimental Protocols

In Vitro Cytotoxicity: MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-(4-Methylphenyl)benzenesulfonamide derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

In Vitro Antimicrobial: Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

In Vivo Anti-inflammatory: Carrageenan-Induced Rat Paw Edema
  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of rats.

  • Carrageenan Injection: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Inhibition Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

N-(4-Methylphenyl)benzenesulfonamide derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The extensive in vitro data, supported by encouraging in vivo efficacy in preclinical models of cancer, inflammation, and microbial infections, underscores their therapeutic potential. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles to pave the way for clinical development.

References

  • Al-Hourani, B. J., Al-Bawab, A. Q., El-Elimat, T., Al-Qtaishat, S., & Al-Tenaiji, A. M. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(22), 5364. [Link]

  • Hassan, A. A. (2018). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Tikrit Journal of Pure Science, 23(1), 10-15. [Link]

  • Festus, C., Ezeokonkwo, M. A., & Onyia, C. C. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Applicable Chemistry, 8(5), 2235-2248. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry, 21(7), 692-706. [Link]

  • Patel, R. V., Keum, Y. S., & Kim, D. H. (2016). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. Research on Chemical Intermediates, 42(11), 7687-7697. [Link]

  • Sharif, S., Ali, S., & Siddiqui, H. L. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

  • Figueroa-Valverde, L., Diaz-Cedillo, F., & Garcia-Cervera, E. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Gowda, B. T., Chandra, S., & Foro, S. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3138. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry. [Link]

  • Mickeviciute, A., Vaickelioniene, R., & Mickevicius, V. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6889. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2003-2015. [Link]

  • Fortin, S., Wei, L., & Moreau, E. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5338-5350. [Link]

  • Festus, C., Ezeokonkwo, M. A., & Onyia, C. C. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 629. [Link]

  • El-Gohary, N. M., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15682. [Link]

  • Shtil, A. A., Shiryaev, A. G., & Lykholay, A. N. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7169. [Link]

  • Elgemeie, G. H., Sayed, S. H., & Elghandour, A. H. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o238. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of drug development and chemical synthesis, the integrity of our work extends beyond the benchtop. It encompasses a profound responsibility for the safe handling and disposal of every chemical substance we utilize. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-Methylphenyl)benzenesulfonamide, ensuring the safety of laboratory personnel, the protection of our environment, and unwavering compliance with regulatory standards. Our commitment to excellence necessitates a comprehensive understanding of not just the "how," but the "why" behind these critical procedures.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including N-(4-Methylphenyl)benzenesulfonamide, is not merely a matter of discarding unwanted material. It is a regulated process governed by the principle of "cradle-to-grave" responsibility, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This principle mandates that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.

N-(4-Methylphenyl)benzenesulfonamide, while not explicitly listed as a hazardous waste by the EPA, possesses properties that necessitate its management as a hazardous material. Safety Data Sheets (SDS) for this and structurally similar compounds indicate potential for serious eye irritation and long-lasting harmful effects to aquatic life. Therefore, it is imperative to avoid environmental release and to follow a disposal protocol that mitigates these risks.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with N-(4-Methylphenyl)benzenesulfonamide is paramount.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Eye Irritation Causes serious eye irritation.Safety glasses with side-shields or goggles.
Skin Irritation May cause skin irritation upon prolonged contact.Chemical-resistant gloves (e.g., nitrile).
Inhalation May cause respiratory tract irritation if inhaled as a dust.Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.Prevent release to drains and waterways.

Causality of PPE Selection: The requirement for eye protection is a direct response to the substance's classification as a serious eye irritant. Chemical-resistant gloves are essential to prevent skin contact and potential irritation. The use of a fume hood or respirator mitigates the risk of inhaling the fine particulate matter of this solid compound, which could lead to respiratory irritation.

On-Site Waste Accumulation: A Step-by-Step Protocol

Proper segregation and accumulation of chemical waste at the point of generation are critical first steps in the disposal process. This ensures safety within the laboratory and facilitates compliant off-site disposal.

Step 1: Container Selection

  • Select a container that is compatible with N-(4-Methylphenyl)benzenesulfonamide. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Ensure the container is clean, dry, and in good condition, with no cracks or leaks.[3]

  • Never use food containers for chemical waste storage.[3]

Step 2: Waste Labeling

  • Immediately label the waste container with the words "Hazardous Waste."[4][5]

  • The label must also include the full chemical name: "N-(4-Methylphenyl)benzenesulfonamide." Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazard(s) using appropriate pictograms or written warnings (e.g., "Irritant," "Environmental Hazard").[5]

Step 3: Segregation of Waste

  • Do not mix N-(4-Methylphenyl)benzenesulfonamide waste with any other waste streams, including other organic solids, liquids, or aqueous waste.

  • Mixing incompatible chemicals can lead to dangerous reactions, and mixing hazardous with non-hazardous waste can unnecessarily increase the volume and cost of hazardous waste disposal.

Step 4: Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3][4]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Keep the container securely closed at all times, except when adding waste.[3]

Step 5: Full Container Management

  • Once the container is full, it must be moved to a central accumulation area (CAA) for pickup by a licensed hazardous waste disposal vendor.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Disposal Methodology: The Rationale for Incineration

The preferred and most environmentally responsible method for the disposal of N-(4-Methylphenyl)benzenesulfonamide is high-temperature incineration by a licensed hazardous waste disposal facility.

Why Incineration?

  • Complete Destruction: Incineration at high temperatures (typically >850°C) ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components such as carbon dioxide, water, and sulfur oxides. The inclusion of afterburners and scrubber systems in modern incinerators removes or neutralizes these byproducts before they are released into the atmosphere.

  • Avoidance of Landfilling: Land disposal of untreated hazardous waste is heavily restricted by the EPA.[6] N-(4-Methylphenyl)benzenesulfonamide, due to its potential aquatic toxicity, could leach from a landfill and contaminate groundwater, posing a long-term environmental risk.

  • Liability Mitigation: By ensuring the complete destruction of the chemical waste, the generator's "cradle-to-grave" liability is more effectively managed.

Unacceptable Disposal Methods:

  • Sink Disposal: Never dispose of N-(4-Methylphenyl)benzenesulfonamide down the drain. Its low water solubility and aquatic toxicity can harm aquatic ecosystems and interfere with wastewater treatment processes.

  • Regular Trash: Disposal in the regular trash is prohibited as it will end up in a municipal solid waste landfill, which is not designed to contain chemical hazards.[7][8]

Selecting a Licensed Hazardous Waste Disposal Partner

The selection of a qualified and licensed hazardous waste disposal company is a critical component of your disposal protocol. Your liability for the waste continues until its final, proper disposal.

Due Diligence Checklist:

  • Licensing and Permitting: Verify that the company is licensed by the EPA and relevant state and local authorities to transport, store, and dispose of hazardous chemical waste.[9][10][11]

  • Experience and Expertise: Choose a vendor with a proven track record of handling laboratory chemical waste.[9][10]

  • Compliance History: Investigate the company's compliance history through the EPA's Enforcement and Compliance History Online (ECHO) database.[12]

  • Services Offered: A reputable vendor will assist with waste identification, packaging, labeling, and the preparation of shipping manifests.[11]

  • Documentation: The vendor must provide a manifest upon picking up the waste and a certificate of destruction upon its final disposal. These documents are essential for your records.[4]

Emergency Procedures for Spills and Accidental Release

In the event of a spill of N-(4-Methylphenyl)benzenesulfonamide, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill.

  • Ventilate: Ensure adequate ventilation to minimize the inhalation of dust.

  • Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. A respirator may be necessary for large spills.

  • Containment and Cleanup:

    • For small, dry spills, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth or paper towel. Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for N-(4-Methylphenyl)benzenesulfonamide cluster_Onsite On-Site Procedures cluster_Offsite Off-Site Disposal Start Waste Generation AssessHazards Assess Hazards & Don PPE Start->AssessHazards SelectContainer Select Compatible & Labeled Container AssessHazards->SelectContainer SegregateWaste Segregate Waste (Do Not Mix) SelectContainer->SegregateWaste StoreInSAA Store in Satellite Accumulation Area (SAA) SegregateWaste->StoreInSAA FullContainer Container Full StoreInSAA->FullContainer ContactVendor Contact Licensed Hazardous Waste Vendor FullContainer->ContactVendor PrepareTransport Prepare for Transport (Manifest) ContactVendor->PrepareTransport Incineration High-Temperature Incineration PrepareTransport->Incineration GetCOD Receive Certificate of Destruction Incineration->GetCOD

Caption: A workflow diagram illustrating the key steps for the proper disposal of N-(4-Methylphenyl)benzenesulfonamide.

References

  • All Clean. (2024, August 8). Disposal Of Hazardous Waste: How To Choose The Right Partner.
  • MLI Environmental. (2025, November 26). How to Choose a Hazardous Waste Disposal Company.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • IDR Environmental Services. (2019, July 22). How To Find A Hazardous Waste Disposal Company in Los Angeles.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • MCF Environmental Services. Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • Washington State Department of Ecology. Hazardous waste service providers.
  • Indiana Department of Environmental Management. Hazardous Waste Transporters.
  • Ghaly, M. Y., et al. (2013, April 9).
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Royal Society of Chemistry. Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5.
  • U.S. Compliance. DOT Hazardous Materials – Understanding the Core Requirements.
  • National Institutes of Health. Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability.
  • Clean Earth. Homepage.
  • Lion Technology Inc. (2025, April 25). RCRA Solid Waste Identification Explained.
  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units.
  • U.S. Environmental Protection Agency. (2025, March 11). Municipal Solid Waste Landfills.
  • ResearchGate. O-3 and O-3/H2O2 treatment of sulfonamide and macrolide antibiotics in wastewater.
  • U.S. Environmental Protection Agency. (2025, June 25). Basic Information about Landfills.
  • U.S. Environmental Protection Agency. Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- - Substance Details.
  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
  • University of Illinois Division of Research Safety. Transporting Hazardous Materials in Motor Vehicles.
  • U.S. Environmental Protection Agency. Hazardous Waste Transportation.
  • American Chemical Society. Reducing Risks to Researchers: A Guide to the Safe Transport of Research Chemicals.
  • National Institute of Standards and Technology. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-.
  • ACS Publications. Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability.
  • National Institutes of Health. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279.
  • OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
  • U.S. Environmental Protection Agency. Criteria for Solid Waste Disposal Facilities: A Guide for Owners and Operators.
  • U.S. Environmental Protection Agency. Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA).
  • U.S. Environmental Protection Agency. Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries.
  • National Institute of Standards and Technology. Benzenesulfonamide, 4-methyl-.
  • JRC Publications Repository. Factsheets of the substances for the 4th Watch List under the Water Framework Directive.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our primary goal is to advance knowledge, but our foremost responsibility is to ensure a safe laboratory environment for ourselves and our colleagues. The prudent handling of chemical reagents is the bedrock of this responsibility. This guide provides essential, field-proven safety and logistical information for handling N-(4-Methylphenyl)benzenesulfonamide, a member of the sulfonamide class of compounds.

The protocols outlined here are designed not as a rigid checklist, but as a self-validating system of safety. By understanding the causality behind each recommendation—linking the chemical's properties to the required protective measures—you can build a robust and intuitive safety practice. This approach moves beyond mere compliance to cultivate a deeply ingrained culture of safety and scientific integrity.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before handling any chemical, a thorough understanding of its potential hazards is critical. While N-(4-Methylphenyl)benzenesulfonamide itself has limited specific toxicity data publicly available, we can infer its likely hazard profile by examining data from structurally similar sulfonamides. This conservative approach is a cornerstone of laboratory safety, treating compounds of unknown toxicity with a high degree of caution.[1]

The primary risks associated with solid aromatic sulfonamides involve exposure through inhalation of dust, and direct contact with the skin or eyes.[2]

Table 1: Inferred Hazard Profile for N-(4-Methylphenyl)benzenesulfonamide

Hazard Class Classification Rationale & Precautionary Notes Source
Skin Corrosion/Irritation Category 2 (Irritant) Similar sulfonamides are classified as skin irritants.[3] Prolonged contact may cause itching, redness, or inflammation.[2] [2][3]
Serious Eye Damage/Irritation Category 2 (Irritant) Causes serious eye irritation.[2][3] Dust particles can cause mechanical irritation and chemical damage to the eyes. [2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation if inhaled as a fine dust.[4] [4]

| Hazardous to the Aquatic Environment (Long-term) | Category 3 | May cause long-lasting harmful effects to aquatic life.[5] This dictates specific disposal protocols. |[5] |

Given these potential hazards, the core directive is to prevent the compound from entering the body. All personal protective equipment (PPE) and handling protocols are designed to create a reliable barrier against these routes of exposure.

Core PPE Requirements: Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task at hand. The risk of exposure when weighing a few milligrams of solid is different from that of handling a liter of its solution.

Table 2: Task-Specific PPE Matrix

Task Minimum Required PPE
Weighing Solid Compound Safety glasses with side shields, nitrile gloves, and a lab coat.
Preparing Solutions Chemical splash goggles, nitrile gloves (or other solvent-appropriate gloves), and a lab coat.
Running Reactions / Transfers Chemical splash goggles, appropriate chemical-resistant gloves, and a lab coat. A face shield is recommended for larger volumes.

| Waste Disposal | Chemical splash goggles, appropriate chemical-resistant gloves, and a lab coat. |

Eye and Face Protection
  • Rationale: The eyes are highly susceptible to chemical and mechanical injury from dust or splashes.[6]

  • Standard Use (Weighing, Transfers): At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[7]

  • Splash Hazard (Dissolving, Reactions): When handling solutions, upgrade to chemical splash goggles that form a seal around the eyes.[6] For larger volumes or more vigorous operations where splash risk is significant, a full-face shield should be worn over safety glasses or goggles.[6][8]

Skin Protection: Gloves
  • Rationale: To prevent skin irritation and potential absorption.[2][3] The choice of glove material is paramount and depends entirely on the solvent being used, not just the sulfonamide solute.

  • Handling Solids: For handling the dry powder, standard nitrile exam gloves provide sufficient barrier protection against incidental contact.[9]

  • Handling Solutions: Nitrile gloves are resistant to many common laboratory solvents, oils, and weak acids.[10] However, they offer poor protection against many chlorinated solvents, ketones, and strong oxidizing agents.[9] Always consult a glove compatibility chart to verify that your chosen gloves are resistant to the specific solvent you are using.[9][11]

  • Best Practice: Double gloving is recommended when handling hazardous drug solutions to provide an extra layer of protection and allow for the safe removal of the outer, contaminated glove without exposing the skin.[12] Never wear gloves outside the laboratory to prevent cross-contamination of common areas.[1][13]

Body Protection
  • Rationale: A lab coat protects your personal clothing and skin from spills and contamination.[12]

  • Standard: A long-sleeved, knee-length lab coat made of a low-permeability fabric is required. Ensure cuffs are snug to prevent dust or drips from entering the sleeve.[12]

  • Storage: Lab coats should be stored in the laboratory and laundered regularly by a professional service, not taken home.

Respiratory Protection
  • Rationale: To prevent the inhalation of fine dust particles, which can cause respiratory irritation.[4]

  • Standard Practice: All handling of N-(4-Methylphenyl)benzenesulfonamide powder, especially weighing, must be performed within a certified chemical fume hood or other ventilated enclosure.[14] This engineering control is the primary method for preventing respiratory exposure.

  • When Respirators are Needed: In the rare event that engineering controls are not available or fail, or during a large spill cleanup, respiratory protection may be necessary. The appropriate choice would be a NIOSH-approved N95 respirator or higher, depending on the scale of the potential exposure.[15]

Operational Workflow and Protocols

A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to cleanup.

Safe Handling Workflow Diagram

The following diagram outlines the critical decision points and steps for safely handling N-(4-Methylphenyl)benzenesulfonamide.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS & Hazards B 2. Select Task-Specific PPE (Table 2) A->B C 3. Designate Work Area (Chemical Fume Hood) B->C D 4. Don PPE (Gloves, Goggles, Lab Coat) C->D E 5. Perform Chemical Work (Weighing, Dissolving, etc.) D->E F 6. Keep Containers Closed When Not in Use E->F G 7. Decontaminate Work Area & Equipment F->G H 8. Segregate Waste (Solid, Liquid, PPE) G->H I 9. Doff PPE Correctly (Avoid Self-Contamination) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of N-(4-Methylphenyl)benzenesulfonamide.

Protocol: Minor Spill Cleanup (Solid Powder)

This protocol applies to small spills (<1 gram) contained within the fume hood.

  • Alert & Restrict: Alert colleagues in the immediate area. Ensure access to the spill area is restricted.

  • Maintain PPE: Ensure you are wearing your full, task-appropriate PPE (goggles, lab coat, double gloves).

  • Cover Gently: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[16] Do not use a dry cloth, which can create dust.

  • Wet the Material: Carefully dampen the absorbent material with water or an appropriate solvent (e.g., isopropanol) to wet the powder and prevent aerosolization.[16]

  • Collect Waste: Using forceps or a scoop, carefully collect the wetted absorbent material and spilled powder. Place it into a sealable, clearly labeled hazardous waste bag or container.[3][17]

  • Decontaminate Surface: Wipe the spill area clean with a detergent solution, followed by a water rinse.[18][19] All cleaning materials must be disposed of as hazardous waste.

  • Dispose of PPE: Remove the outer pair of gloves and dispose of them in the hazardous waste bag. Doff the remaining PPE as per standard procedure.

  • Wash Hands: Wash hands thoroughly with soap and water.

Disposal Plan: Preventing Environmental Release

Proper disposal is a critical final step to protect both personnel and the environment.[5]

  • Chemical Waste: All waste containing N-(4-Methylphenyl)benzenesulfonamide, including excess solid, solutions, and rinsates, must be collected in a clearly labeled, sealed hazardous waste container.[3][5] Do not mix with other waste streams unless compatibility is confirmed.[5]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical (gloves, absorbent pads, etc.) must be disposed of as solid hazardous waste.[16] Place these items in a designated, sealed waste bag immediately after use.

  • Disposal Method: Follow all institutional, local, and national regulations for hazardous waste disposal.[3] Often, this involves collection by a certified environmental health and safety provider for high-temperature incineration.[3]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within the scientific community.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for N-(4-Methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-.

  • Fisher Scientific. (2024). Safety Data Sheet for N-Isopropyl-4-methylbenzenesulfonamide.

  • TCI Chemicals. (n.d.). Safety Data Sheet for 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide.

  • ChemicalBook. (2023). Safety Data Sheet for Benzenesulfonamide,N,N-dibromo-4-methyl-.

  • AERU. (2023). 4-methylbenzenesulfonamide (Ref: ADF16/024). Pesticide Properties DataBase.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. CompTox Chemicals Dashboard.

  • ChemicalBook. (n.d.). Safety Data Sheet for Benzenesulfonamide,4-methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]-.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

  • Duke University. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Occupational & Environmental Safety Office.

  • West Virginia University. (2023). Decontamination, Disinfection and Spill Response. Environmental Health & Safety.

  • NIOSH. (2004). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC.

  • Uni-Kem. (n.d.). Gloves Chemical Resistance Chart.

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health & Safety.

  • Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety.

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.

  • GZ Industrial Supplies. (2023). Safe Handling Practices for Laboratory Chemicals.

  • North Safety Products. (n.d.). Silver Shield Gloves Chemical Resistance Guide.

  • NIOSH. (n.d.). Recommendations for Chemical Protective Clothing. CDC Archive.

  • Contec Healthcare. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant.

  • National University of Singapore. (n.d.). Safety HandBook. Department of Chemistry.

  • Clarkson University. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Toluenesulfonamides - Evaluation statement.

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.

  • ANAB. (n.d.). Handling Hazardous Chemicals In a Lab. ANAB Blog.

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

  • Google Patents. (n.d.). US10939684B2 - Preparation of sulfonamide-containing antimicrobials.

  • Michigan Department of Agriculture & Rural Development. (2023). Guidance for Personal Protective Equipment Requirements for Commercial Applicators.

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

  • Kimberly-Clark Professional. (2015). Considerations for personal protective equipment when handling cytotoxic drugs.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzenamine, N-phenyl- - Evaluation statement.

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.

  • WellBefore. (2023). Guide to Nitrile Gloves Chemical Resistance.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methylphenyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.